GDP-Man
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGKSFNHBWACO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into GDP-Mannose Biosynthesis: A Technical Guide for Researchers
The second round of searches yielded more specific quantitative data, particularly for GMPPB, and provided additional details on experimental protocols. I found kinetic parameters (Km and Vmax) for pig liver GMPPB and some information on PMM2 isozymes. I also gathered more context on the regulation of the pathway, including allosteric inhibition of GMPPB. The searches also provided leads on inhibitors and activators, which is crucial for the drug development audience.
However, I still need to consolidate the quantitative data for all three enzymes (MPI, PMM2, and GMPPB) into the requested tabular format. While I have some kinetic data, a more comprehensive collection from different mammalian sources would be ideal for a thorough comparison. For the experimental protocols, I need to synthesize the information from various sources to create detailed, step-by-step instructions for each enzyme assay and for GDP-mannose quantification. I also need to flesh out the section on the pathway's relevance to drug development, using the information on inhibitors and activators I've found. Finally, I need to create all the specified Graphviz diagrams.
The plan is now to move into the content generation phase, starting with the quantitative data tables, followed by the detailed experimental protocols, the pathway diagrams, and finally the complete technical guide, integrating all the gathered information. I believe I have enough information to proceed without further searches at this point, by carefully compiling and structuring the existing findings.
For researchers, scientists, and drug development professionals, a thorough understanding of the GDP-mannose biosynthesis pathway is critical for advancements in glycobiology and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core pathway in mammalian cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.
The Core Pathway: From Fructose-6-Phosphate (B1210287) to GDP-Mannose
The de novo synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose), the central donor of mannose for glycosylation reactions, is a two-step enzymatic process primarily occurring in the cytoplasm of mammalian cells. This pathway converts fructose-6-phosphate, an intermediate of glycolysis, into the activated sugar nucleotide GDP-mannose.
The first committed step is the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate (B13060355), a reaction catalyzed by phosphomannose isomerase (MPI) , also known as mannose-6-phosphate isomerase (PMI). Subsequently, mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2) . The final step involves the conversion of mannose-1-phosphate and guanosine triphosphate (GTP) into GDP-mannose and pyrophosphate, a reaction catalyzed by mannose-1-phosphate guanylyltransferase beta (GMPPB) , also referred to as GDP-mannose pyrophosphorylase (GMPP).[1]
Quantitative Data on Pathway Enzymes
The efficiency and flux through the GDP-mannose biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of key quantitative data for MPI, PMM2, and GMPPB from mammalian sources.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| Phosphomannose Isomerase (MPI) | Human (recombinant) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | [2] |
| Phosphomannomutase 2 (PMM2) | Human (recombinant) | Mannose-1-Phosphate | Data not available | Data not available | [3] |
| Human (recombinant) | Glucose-1-Phosphate | Data not available | 20-fold lower than with Mannose-1-Phosphate | [3] | |
| Mannose-1-phosphate Guanylyltransferase Beta (GMPPB) | Pig (Liver) | Mannose-1-Phosphate | 0.2 mM | 0.56 mmol/min/mg | [4] |
| Pig (Liver) | GTP | 0.36 mM | Data not available | [4] | |
| Pig (Liver) | GDP-Mannose | 39 nM | 14 nmol/min/mg (reverse reaction) | [4] |
Regulation of the Pathway and Relevance to Drug Development
The biosynthesis of GDP-mannose is a tightly regulated process to ensure an adequate supply for glycosylation while preventing the accumulation of potentially toxic intermediates. The activity of GMPPB, the final enzyme in the pathway, is subject to allosteric feedback inhibition by its product, GDP-mannose.[5] This regulatory mechanism allows the cell to maintain homeostasis of the GDP-mannose pool.
Given the essential role of glycosylation in numerous physiological and pathological processes, including cancer and infectious diseases, the enzymes of the GDP-mannose biosynthesis pathway represent attractive targets for drug development.
-
Inhibitors: The development of specific inhibitors for MPI, PMM2, and GMPPB could be a promising strategy for anti-cancer and anti-viral therapies.[6] For instance, disrupting GDP-mannose synthesis in pathogenic organisms that rely on mannose-containing glycans for virulence is a key area of research.[7][8] Several small molecule inhibitors of GDP-mannose pyrophosphorylase have been identified through high-throughput screening.[7]
-
Activators: Conversely, in the context of congenital disorders of glycosylation (CDGs) caused by deficiencies in this pathway (e.g., PMM2-CDG), the development of small molecule activators could offer therapeutic benefits.[9]
Experimental Protocols
Accurate measurement of enzyme activity and metabolite levels is crucial for studying the GDP-mannose biosynthesis pathway. The following sections provide detailed methodologies for key experiments.
Phosphomannose Isomerase (MPI) Activity Assay
This coupled spectrophotometric assay measures the conversion of fructose-6-phosphate to mannose-6-phosphate.
Principle: The product of the MPI reaction in the reverse direction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2 (5 mM)
-
NADP+ (1 mM)
-
Mannose-6-phosphate (substrate, 2 mM)
-
Phosphoglucose isomerase (PGI) (1 U/mL)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (1 U/mL)
-
Cell or tissue lysate containing MPI
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing Tris-HCl buffer, MgCl2, NADP+, PGI, and G6PDH.
-
Add the cell or tissue lysate to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding mannose-6-phosphate.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of NADPH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Phosphomannomutase 2 (PMM2) Activity Assay
This is a coupled spectrophotometric assay to determine the activity of PMM2.[10]
Principle: The product of the PMM2 reaction, mannose-6-phosphate, is converted to fructose-6-phosphate by MPI. Fructose-6-phosphate is then converted to glucose-6-phosphate by PGI, which is subsequently oxidized by G6PDH, leading to the production of NADPH, monitored at 340 nm.
Materials:
-
HEPES buffer (20 mM, pH 7.1)
-
KCl (25 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Leupeptin (10 µg/mL)
-
Antipain (10 µg/mL)
-
Mannose-1-phosphate (substrate)
-
All reagents for the coupled reaction as described in the MPI assay (MPI, PGI, G6PDH, NADP+, MgCl2)
-
Cell lysate
-
Spectrophotometer
Procedure:
-
Homogenize cells in a buffer containing HEPES, KCl, DTT, and protease inhibitors.[10]
-
Centrifuge the homogenate and collect the supernatant.[10]
-
Determine the total protein concentration of the supernatant.
-
Set up the reaction mixture containing all the coupling enzymes and substrates, except for mannose-1-phosphate.
-
Add the cell lysate to the mixture.
-
Initiate the reaction by adding mannose-1-phosphate.
-
Monitor the increase in absorbance at 340 nm at 30°C.[10]
GDP-Mannose Pyrophosphorylase B (GMPPB) Activity Assay
This assay directly measures the formation of GDP-mannose using high-performance liquid chromatography (HPLC).
Principle: The enzymatic reaction is allowed to proceed for a defined time, and then stopped. The reaction mixture is then analyzed by HPLC to separate and quantify the product, GDP-mannose.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (1 mM)
-
Mannose-1-phosphate (0.5 mM)
-
GTP (0.25 mM)
-
Purified GMPPB enzyme or cell lysate
-
NaOH (10 M) for reaction termination
-
HPLC system with an anion-exchange column
-
UV detector set to 260 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, mannose-1-phosphate, and GTP.
-
Add the purified GMPPB or cell lysate to initiate the reaction.
-
Incubate at 37°C for a specific time (e.g., 5 minutes).
-
Stop the reaction by adding NaOH.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Inject the supernatant onto the anion-exchange HPLC column.
-
Separate the nucleotides using an appropriate buffer gradient.
-
Quantify the GDP-mannose peak by integrating its absorbance at 260 nm and comparing it to a standard curve.
Quantification of Intracellular GDP-Mannose by HPLC
This protocol allows for the quantification of the cellular pool of GDP-mannose.
Principle: Cellular metabolites are extracted and then separated by HPLC for quantification of GDP-mannose by UV detection.
Materials:
-
Mammalian cells in culture
-
Cold acetonitrile (B52724) for extraction
-
Phosphate buffered saline (PBS)
-
HPLC system with a C18 column (e.g., Poroshell EC-C18)[11]
-
Mobile Phase A: Ammonium Acetate buffer (e.g., 100 mM, pH 5.5)[11]
-
Mobile Phase B: Acetonitrile[11]
-
UV detector set at 254 nm[11]
Procedure:
-
Harvest cultured cells and wash with cold PBS.
-
Extract metabolites by adding cold acetonitrile and incubating on ice.
-
Centrifuge to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness (e.g., under a stream of nitrogen).
-
Reconstitute the dried extract in a suitable buffer (e.g., 0.1% formic acid in water).[12]
-
Inject the reconstituted sample onto the C18 HPLC column.
-
Elute the compounds using a gradient of Mobile Phase B in Mobile Phase A.
-
Detect GDP-mannose by its absorbance at 254 nm and quantify using a standard curve.[11]
This comprehensive guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the GDP-mannose biosynthesis pathway in mammalian cells. Further investigation into the intricate regulatory mechanisms and the development of more specific modulators will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. Reactome | Synthesis of GDP-mannose [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Reactome | GMPPB converts Mannose-1-phosphate to GDP-Mannose [reactome.org]
- 6. GDP-Mannose Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 7. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyl-Resorcinol Derivatives as Inhibitors of GDP-Mannose Pyrophosphorylase with Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Linchpin of Glycosylation: A Technical Guide to GDP-Mannose Pyrophosphorylase in Yeast
An In-depth Examination of a Critical Enzyme for Cell Wall Integrity, Protein Modification, and Fungal Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine diphosphate (B83284) (GDP)-mannose pyrophosphorylase (GMP), encoded by the essential gene VIG9 (also known as PSA1, SRB1, or MPG1) in Saccharomyces cerevisiae, is a pivotal enzyme in yeast physiology. It catalyzes the synthesis of GDP-mannose, a crucial precursor for all mannosylation reactions. These processes are fundamental for the biosynthesis of the yeast cell wall, proper protein glycosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. Consequently, GMP is indispensable for cell viability, morphogenesis, and integrity. This technical guide provides a comprehensive overview of the function of GMP in yeast, detailing its role in key metabolic pathways, the phenotypic consequences of its dysfunction, and methodologies for its study. This information is critical for researchers investigating fungal biology and for professionals developing novel antifungal therapeutics targeting this essential enzymatic activity.
Introduction: The Central Role of GDP-Mannose Pyrophosphorylase
In the landscape of yeast biochemistry, the synthesis of nucleotide sugars is a critical juncture that fuels a multitude of essential cellular processes. Among these, the production of GDP-mannose stands out for its far-reaching implications. GDP-mannose pyrophosphorylase (GMP) is the enzyme responsible for this vital reaction, catalyzing the conversion of GTP and mannose-1-phosphate into GDP-mannose and pyrophosphate.
This enzymatic step is the gateway to a vast network of glycosylation pathways that are fundamental to the yeast life cycle. The GDP-mannose produced by GMP serves as the primary mannosyl donor for the synthesis of N-linked and O-linked mannans, phosphomannans, and the glycosylphosphatidylinositol (GPI) anchors that tether many proteins to the cell surface. These complex carbohydrates are integral components of the yeast cell wall, a dynamic structure that provides osmotic support, determines cell shape, and mediates interactions with the environment.
Given its central role, it is unsurprising that GMP is essential for the viability of yeast.[1][2] Null mutations in the VIG9 gene are lethal, underscoring the indispensability of GDP-mannose synthesis.[1][3] Conditional mutants, such as temperature-sensitive strains, exhibit a cascade of severe phenotypes, including defects in cell wall integrity leading to cell lysis, aberrant protein glycosylation, and hypersensitivity to a range of chemical agents.[2][3] This essentiality and the conservation of the pathway in pathogenic fungi make GMP a compelling target for the development of novel antifungal drugs.
This guide will delve into the technical details of GMP function, presenting quantitative data, experimental protocols, and pathway visualizations to provide a thorough resource for the scientific community.
Biochemical Function and Pathway Integration
GDP-mannose pyrophosphorylase catalyzes a reversible reaction that is the final and committed step in the de novo synthesis of GDP-mannose. The synthesis pathway begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis, and proceeds through two enzymatic steps to produce mannose-1-phosphate, the substrate for GMP.
The GDP-Mannose Synthesis Pathway
The synthesis of GDP-mannose from fructose-6-phosphate can be summarized in the following three enzymatic reactions:
-
Phosphomannose Isomerase (PMI) : Fructose-6-phosphate is isomerized to mannose-6-phosphate.
-
Phosphomannomutase (PMM) : Mannose-6-phosphate is converted to mannose-1-phosphate.
-
GDP-Mannose Pyrophosphorylase (GMP) : Mannose-1-phosphate reacts with GTP to form GDP-mannose and pyrophosphate.
The GDP-mannose synthesized in the cytoplasm is then transported into the lumen of the endoplasmic reticulum and Golgi apparatus, where it serves as the substrate for various mannosyltransferases.
Quantitative Data
Precise quantitative data is essential for a thorough understanding of enzyme function and for modeling metabolic pathways. Below are tables summarizing key quantitative parameters related to GDP-mannose pyrophosphorylase and the composition of the yeast cell wall.
Kinetic Parameters of GDP-Mannose Pyrophosphorylase
| Parameter | Substrate | Value | Source |
| Km | GTP | 0.2 mM | [3] |
| Km | Mannose-1-Phosphate | 0.01 mM | [3] |
| Inhibition | GDP-Mannose | Competitive with GTP (Ki = 14.7 µM) | [3] |
| Inhibition | GDP-Mannose | Uncompetitive with Mannose-1-Phosphate (Ki = 115 µM) | [3] |
| Table 1: Kinetic parameters of GDP-mannose pyrophosphorylase from Salmonella enterica.[3] |
Cell Wall Composition in Saccharomyces cerevisiae
The cell wall of S. cerevisiae is a complex structure primarily composed of polysaccharides and proteins. The relative abundance of these components can be affected by mutations in genes involved in their synthesis, such as VIG9.
| Component | Wild-Type Abundance (% of dry weight) | Expected Change in vig9 Mutants | Source |
| β-1,3-Glucan | 29-64% | Decrease | [4][5] |
| β-1,6-Glucan | ~12% | Decrease | [6] |
| Mannan (from mannoproteins) | 30-50% | Significant Decrease | [7] |
| Chitin | 1-2% | Potential Compensatory Increase | [4][6] |
| Protein | ~13% | Altered Glycosylation | [8] |
| Table 2: Typical cell wall composition of wild-type S. cerevisiae and expected alterations in vig9 mutants. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of GDP-mannose pyrophosphorylase in yeast.
GDP-Mannose Pyrophosphorylase Activity Assay
This protocol describes a method for measuring the activity of GMP in yeast cell extracts. The assay is based on the quantification of GDP-mannose produced from mannose-1-phosphate and GTP.
Materials:
-
Yeast cell culture
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)
-
Glass beads (0.5 mm diameter)
-
Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2)
-
Mannose-1-Phosphate solution (10 mM)
-
GTP solution (10 mM)
-
Stopping Solution (e.g., perchloric acid or heat inactivation)
-
HPLC system with an anion-exchange column for nucleotide sugar analysis
Procedure:
-
Preparation of Yeast Cell Extract:
-
Grow yeast cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with ice-cold water.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by vortexing with glass beads at 4°C.
-
Clarify the lysate by centrifugation to obtain the crude cell extract.
-
Determine the protein concentration of the extract (e.g., using a Bradford assay).[9]
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing Reaction Buffer, mannose-1-phosphate, and GTP at desired concentrations.
-
Pre-incubate the reaction mixture at 30°C.
-
Initiate the reaction by adding a known amount of the yeast cell extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Stopping Solution or by heat inactivation (e.g., boiling for 5 minutes).
-
Centrifuge to pellet any precipitated protein.
-
-
Quantification of GDP-Mannose:
-
Analyze the supernatant by HPLC to separate and quantify the amount of GDP-mannose produced.
-
Calculate the specific activity of the enzyme (e.g., in nmol of GDP-mannose produced per minute per mg of protein).
-
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell Wall Architecture in Yeast: New Structure and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucan and Mannan—Two Peas in a Pod - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Glycosylation: An In-depth Technical Guide to the Discovery and Significance of the GDP-Mannose Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational modification crucial for a myriad of cellular processes. The fidelity of glycosylation is contingent upon the regulated transport of nucleotide sugars from the cytosol into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. This guide provides a comprehensive technical overview of a key player in this process: the GDP-mannose transporter. We delve into its discovery, molecular function, and profound significance in health and disease, with a particular focus on Congenital Disorders of Glycosylation (CDGs). This document outlines key experimental protocols for transporter characterization and presents quantitative data to serve as a valuable resource for researchers and professionals in the field of glycobiology and drug development.
Introduction: The Critical Role of Nucleotide Sugar Transport
The synthesis of glycoproteins and glycolipids relies on a series of enzymatic reactions that predominantly occur within the ER and Golgi.[1] The building blocks for these reactions, nucleotide sugars, are primarily synthesized in the cytosol.[1] Consequently, a family of specialized transmembrane proteins, known as nucleotide sugar transporters (NSTs), is essential for their translocation across the organellar membranes.[2] These transporters, which belong to the Solute Carrier Family 35 (SLC35), typically function as antiporters, exchanging a cytosolic nucleotide sugar for a luminal nucleoside monophosphate.[1][3]
Guanosine diphosphate-mannose (GDP-mannose) is a critical nucleotide sugar, serving as the donor for all mannose residues in N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors.[4][5] The transport of GDP-mannose from the cytosol into the Golgi and ER is therefore a linchpin in the correct synthesis of a vast array of glycoconjugates.
Discovery and Characterization of the GDP-Mannose Transporter
The first GDP-mannose transporters were identified and characterized in the yeast Saccharomyces cerevisiae and the protozoan parasite Leishmania donovani. Subsequent research has identified orthologs in various other organisms, including fungi and plants.[5] In humans, however, a dedicated GDP-mannose transporter has not yet been identified, presenting a potential therapeutic target for fungal infections, as mannose is a major component of the fungal cell wall.[1][3]
The functional characterization of these transporters has been largely dependent on two key experimental approaches: complementation assays in mutant yeast strains and in vitro transport assays using reconstituted proteoliposomes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GDP-mannose transporter Vrg4 from the thermophilic fungus Chaetomium thermophilum (CtVrg4), providing a valuable reference for comparative studies.
Table 1: Kinetic Parameters of CtVrg4
| Parameter | Value (μM) | Condition | Reference |
| GDP-mannose IC50 (WT) | 25.45 | Proteoliposome transport assay | [6] |
| GDP-mannose IC50 (Y310F mutant) | 47.05 | Proteoliposome transport assay | [6] |
| GDP-mannose IC50 (Δ31 C-terminal truncation) | 48 | Proteoliposome transport assay | [6] |
| GDP-mannose Kd (WT) | 74.26 | Thermal shift assay | [6] |
| GDP-mannose Kd (Y310F mutant) | 129.95 | Thermal shift assay | [6] |
| GDP-mannose Kd (Δ31 C-terminal truncation) | 58.5 | Thermal shift assay | [6] |
| GMP Kd (WT) | 143.2 | Thermal shift assay | [6] |
| GMP Kd (Y310F mutant) | 139.2 | Thermal shift assay | [6] |
| GMP Kd (Δ31 C-terminal truncation) | 63.2 | Thermal shift assay | [6] |
| GDP-mannose Km (chymotrypsin cleaved) | 32.07 | Proteoliposome transport assay | [6] |
Table 2: GDP-Mannose Levels in Human Fibroblasts
| Cell Type | GDP-Mannose (pmol/106 cells) | Condition | Reference |
| Normal Fibroblasts | 23.5 | Standard culture | [7] |
| PMM-deficient Fibroblasts | 2.3 - 2.7 | Standard culture | [7] |
| PMM-deficient Fibroblasts | ~15.5 | 1 mM mannose supplementation | [7] |
| PMI-deficient Fibroblasts | 4.6 | Standard culture | [7] |
| PMI-deficient Fibroblasts | 24.6 | 1 mM mannose supplementation | [7] |
| CDG-Ie (DPM1 deficient) Fibroblasts | Normal | Standard culture | [7] |
Experimental Protocols
Proteoliposome-Based GDP-Mannose Transport Assay
This protocol describes an in vitro method to measure the transport activity of a purified GDP-mannose transporter reconstituted into artificial lipid vesicles.
Materials:
-
Purified GDP-mannose transporter protein
-
Yeast Polar Lipids (or other suitable lipid mixture)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgSO4)
-
[3H]-GMP (radiolabeled substrate)
-
Unlabeled GDP-mannose (for loading and competition)
-
Liquid nitrogen
-
Extruder with 0.4 μm membrane
-
Ultracentrifuge
-
0.22 μm mixed cellulose (B213188) ester filters
-
Scintillation counter and fluid
Procedure:
-
Liposome Preparation: a. Prepare a thin film of yeast polar lipids by evaporating chloroform (B151607) using a rotary evaporator. b. Resuspend the lipid film in lipid buffer to a final concentration of 5 mg/ml. c. Subject the lipid vesicles to two freeze-thaw cycles in liquid nitrogen. d. Extrude the liposomes through a 0.4 μm filter.
-
Reconstitution of the Transporter: a. Solubilize the purified transporter in a suitable detergent. b. Mix the solubilized protein with the prepared liposomes. c. Rapidly dilute the protein-lipid mixture into a large volume of assay buffer to form proteoliposomes. d. Harvest the proteoliposomes by ultracentrifugation at >200,000 x g for 2 hours. e. Resuspend the proteoliposomes in assay buffer.
-
Transport Assay: a. Load the proteoliposomes with a high concentration of unlabeled GDP-mannose by subjecting them to several freeze-thaw cycles. b. Remove external, unloaded GDP-mannose by ultracentrifugation and resuspend the proteoliposomes in assay buffer. c. Initiate the transport reaction by adding the loaded proteoliposomes to the assay buffer containing [3H]-GMP. d. For competition assays (to determine IC50), include varying concentrations of unlabeled GDP-mannose in the external buffer. e. Incubate the reaction at 25°C for a defined period (e.g., 20 minutes). f. Stop the reaction by adding a large volume of ice-cold water and rapidly filtering the mixture through a 0.22 μm filter. g. Wash the filters three times with ice-cold water. h. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate the amount of [3H]-GMP transported into the proteoliposomes. b. For kinetic analysis, plot the initial rates of transport against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[8][9] c. For competition assays, plot the percentage of inhibition against the concentration of the unlabeled competitor and fit the data to determine the IC50 value.[6]
Yeast Complementation Assay
This in vivo assay assesses the function of a putative GDP-mannose transporter by its ability to rescue a growth defect in a yeast mutant strain lacking the endogenous transporter.
Materials:
-
S. cerevisiae strain deficient in the endogenous GDP-mannose transporter (e.g., vrg4Δ mutant, such as NDY5).
-
Yeast expression vector (e.g., pYES2).
-
Gene encoding the putative GDP-mannose transporter.
-
Synthetic agar (B569324) media with and without a selective agent (e.g., Hygromycin B).
-
Media containing galactose (for induction of gene expression) and glucose (as a control).
Procedure:
-
Cloning: a. Clone the gene of interest into the yeast expression vector.
-
Yeast Transformation: a. Transform the vrg4Δ yeast strain with the expression vector containing the gene of interest or an empty vector control.
-
Selection and Growth: a. Select for transformants on appropriate selection media. b. Grow overnight cultures of the transformed yeast cells.
-
Spot Assay: a. Serially dilute the overnight cultures. b. Spot the dilutions onto synthetic agar plates containing either 2% galactose (to induce expression of the cloned gene) or 2% glucose (as a non-inducing control). c. Include plates with and without the selective agent (e.g., 100 μg/mL Hygromycin B).
-
Analysis: a. Incubate the plates for 3-5 days. b. Assess the growth of the yeast spots. Rescue of the growth defect in the presence of the selective agent on galactose-containing media indicates a functional GDP-mannose transporter.[6]
Visualizing the Process: Pathways and Workflows
The N-Linked Glycosylation Pathway
The following diagram illustrates the initial stages of the N-linked glycosylation pathway in the endoplasmic reticulum, highlighting the critical role of GDP-mannose.
Caption: N-Linked Glycosylation Pathway in the ER.
Experimental Workflow for Proteoliposome Assay
This diagram outlines the major steps involved in the proteoliposome-based transport assay.
Caption: Workflow for Proteoliposome-Based Transport Assay.
Antiport Mechanism of GDP-Mannose Transporter
This diagram illustrates the antiport mechanism where the transporter exchanges cytosolic GDP-mannose for luminal GMP.
Caption: GDP-Mannose/GMP Antiport Mechanism.
Significance in Disease: Congenital Disorders of Glycosylation
Defects in the glycosylation machinery can lead to a group of rare, inherited metabolic disorders known as Congenital Disorders of Glycosylation (CDGs).[10] These disorders are multisystemic and present with a wide range of clinical symptoms, often including severe neurological impairment.[10]
Several types of CDG are caused by defects in the synthesis of GDP-mannose or its utilization in the N-linked glycosylation pathway. For instance:
-
PMM2-CDG (CDG-Ia): Caused by mutations in the phosphomannomutase 2 gene, leading to a deficiency in the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a precursor for GDP-mannose synthesis.[11] This results in reduced levels of GDP-mannose.[7]
-
MPI-CDG (CDG-Ib): Results from mutations in the mannose phosphate (B84403) isomerase gene, which catalyzes the conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate.[11] This also leads to decreased GDP-mannose levels.[7]
-
ALG1-CDG (CDG-Ik): Caused by mutations in the ALG1 gene, which encodes a mannosyltransferase that uses GDP-mannose to add the first mannose residue to the dolichol-linked oligosaccharide precursor.[12]
While no human disease has been directly linked to a defect in a specific GDP-mannose transporter, the crucial role of this transporter in providing the substrate for multiple glycosylation pathways suggests that such a defect would likely be embryonic lethal.
Therapeutic Implications and Future Directions
The essential role of GDP-mannose transport in glycosylation makes the proteins that mediate this process attractive targets for therapeutic intervention. The absence of a known GDP-mannose transporter in humans, coupled with its vital role in fungi, presents a promising avenue for the development of novel antifungal drugs.[1]
For CDGs caused by deficient GDP-mannose synthesis, dietary supplementation with mannose has shown some therapeutic benefit in certain cases.[7] Mannose supplementation can bypass the enzymatic defect and increase the intracellular pool of GDP-mannose.[7]
Future research will likely focus on the identification and characterization of the human GDP-mannose transporter(s), which will be critical for understanding the full spectrum of its physiological roles and its potential involvement in human disease. Furthermore, a deeper understanding of the structure and mechanism of these transporters will facilitate the structure-based design of specific inhibitors for therapeutic purposes. The development of high-throughput screening assays will also be instrumental in identifying novel modulators of GDP-mannose transport.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum | PLOS One [journals.plos.org]
- 4. Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay of nucleotide sugar transport activity (Golgi/ER transporter) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
intracellular localization of GDP-mannose synthesis
An In-depth Technical Guide on the Intracellular Localization of GDP-Mannose Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is an essential nucleotide sugar that serves as a critical donor of mannose for a multitude of glycosylation reactions. These modifications are fundamental to protein folding, stability, and function. The synthesis of GDP-mannose is a multi-step enzymatic process, and its availability within specific cellular compartments is tightly regulated to ensure proper glycoprotein (B1211001) biosynthesis. Understanding the precise intracellular localization of this pathway is paramount for research into metabolic disorders, such as Congenital Disorders of Glycosylation (CDG), and for the development of targeted therapeutics against pathogens that rely on this pathway for survival. This guide provides a detailed overview of the subcellular location of GDP-mannose synthesis, the enzymes involved, quantitative data on its cellular pools, detailed experimental protocols for localization studies, and visualizations of the key pathways and workflows.
The GDP-Mannose Biosynthesis Pathway
The synthesis of GDP-mannose is a conserved pathway in eukaryotes that primarily occurs in the cytosol .[1] It begins with either the uptake of extracellular mannose or the conversion of fructose-6-phosphate, an intermediate of glycolysis.[2] The pathway consists of three key enzymatic steps that convert D-mannose into the activated sugar donor, GDP-mannose.[3]
The core reactions are:
-
Phosphorylation: Hexokinase (HK) phosphorylates D-mannose to produce mannose-6-phosphate (B13060355) (Man-6-P). Alternatively, phosphomannose isomerase (PMI) can generate Man-6-P from fructose-6-phosphate.[2][4]
-
Isomerization: Phosphomannomutase (PMM), particularly the PMM2 isoform in humans, catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate (Man-1-P).[4][5] This is a critical step, and mutations in the PMM2 gene are the cause of the most common congenital disorder of glycosylation, PMM2-CDG.[6][7]
-
Activation: GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase (MPG), activates mannose-1-phosphate by reacting it with guanosine triphosphate (GTP) to form GDP-mannose and pyrophosphate.[4][8]
Once synthesized in the cytosol, GDP-mannose is then transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus by specific GDP-mannose transporters (GMTs) to be used in glycosylation.[9]
Core Enzymes and Localization
The enzymes of the GDP-mannose synthesis pathway are primarily cytosolic, though exceptions exist in some organisms.
| Enzyme | Gene (Human) | Reaction | Primary Subcellular Localization |
| Hexokinase (HK) | HK1, HK2, HK3 | D-Mannose + ATP → Mannose-6-Phosphate + ADP | Cytosol |
| Phosphomannose Isomerase (PMI) | MPI | Fructose-6-Phosphate ↔ Mannose-6-Phosphate | Cytosol |
| Phosphomannomutase 2 (PMM2) | PMM2 | Mannose-6-Phosphate ↔ Mannose-1-Phosphate | Cytosol, Nucleus[5] |
| GDP-Mannose Pyrophosphorylase (GMPP) | GMPPB | Mannose-1-Phosphate + GTP ↔ GDP-Mannose + PPi | Cytosol |
Note: In protozoan parasites like Trypanosoma brucei, some enzymes of this pathway, including phosphomannose isomerase, have been localized to glycosomes, specialized peroxisome-like organelles.[10]
Quantitative Data on GDP-Mannose Pools
The cellular concentration of GDP-mannose is a critical factor for glycosylation efficiency. Deficiencies in its synthesis lead to severe pathological conditions. The following table summarizes key quantitative findings on cellular GDP-mannose levels.
| Cell Type / Condition | GDP-Mannose Concentration (pmol/10⁶ cells) | Key Findings | Reference |
| Normal Human Fibroblasts | ~23.5 | Baseline level in healthy cells. | [11] |
| PMM-deficient Fibroblasts (PMM2-CDG) | 2.3 - 2.7 | Drastic reduction (approx. 90%) in GDP-mannose due to the enzymatic block. | [11] |
| PMM-deficient Fibroblasts + 1 mM Mannose | ~15.5 | Mannose supplementation partially restores GDP-mannose levels. | [11] |
| PMI-deficient Fibroblasts (MPI-CDG) | 4.6 | Significant reduction in GDP-mannose. | [11] |
| PMI-deficient Fibroblasts + 1 mM Mannose | 24.6 | Mannose supplementation fully corrects GDP-mannose levels by bypassing the PMI block. | [11] |
| Control PBMCs | 15.43 ± 3.03 | Baseline level in peripheral blood mononucleated cells. | [12] |
| PMM2-CDG Patient PBMCs | 8.82 ± 3.02 | Significant reduction in patient-derived blood cells. | [12] |
Visualizations: Pathways and Workflows
Diagram 1: GDP-Mannose Synthesis Pathway
Caption: The cytosolic pathway of GDP-mannose synthesis and its transport into the ER/Golgi lumen.
Experimental Protocols
Determining the subcellular localization of the enzymes involved in GDP-mannose synthesis is crucial for understanding the regulation of glycosylation. The two primary methods employed are subcellular fractionation and immunofluorescence microscopy.
Protocol: Subcellular Fractionation by Differential Centrifugation
This biochemical technique separates cellular organelles based on their size, shape, and density, allowing for the analysis of enzyme activity or protein presence (via Western Blot) in each fraction.
Objective: To isolate nuclear, mitochondrial, microsomal (ER/Golgi), and cytosolic fractions from cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors)
-
Sucrose (B13894) Buffer (e.g., 250 mM sucrose in lysis buffer)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Workflow Diagram: Subcellular Fractionation
Caption: Workflow for isolating cellular compartments using differential centrifugation.
Procedure:
-
Cell Harvest: Harvest cultured cells and wash them twice with ice-cold PBS, pelleting at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow cells to swell. Lyse the cells using a Dounce homogenizer with 10-20 strokes.[13] Monitor lysis under a microscope.
-
Nuclear Fractionation: Transfer the lysate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.[14]
-
Supernatant (S1): Carefully collect the supernatant, which contains the cytoplasm and other organelles.
-
Pellet (P1): This is the crude nuclear fraction. Wash the pellet with sucrose buffer and re-centrifuge to improve purity.
-
-
Mitochondrial Fractionation: Centrifuge the S1 fraction at 10,000 x g for 20 minutes at 4°C.[15]
-
Supernatant (S2): Collect the supernatant, containing cytosol and microsomes.
-
Pellet (P2): This pellet contains the mitochondria.
-
-
Microsomal and Cytosolic Fractionation: Transfer the S2 fraction to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.[15]
-
Supernatant (S3): This is the final cytosolic fraction.
-
Pellet (P3): This pellet contains the microsomes (fragments of ER and Golgi).
-
-
Analysis: Determine the protein concentration of each fraction. Analyze the presence of target enzymes (e.g., PMM2, GMPP) in each fraction by Western blotting, using known organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, GM130 for Golgi, and GAPDH for cytosol) to validate the purity of the fractions.
Protocol: Immunofluorescence Microscopy
This cell imaging technique uses antibodies to visualize the location of a specific protein within a cell, providing spatial context that complements biochemical data.
Objective: To visualize the intracellular localization of a target enzyme (e.g., PMM2) in cultured cells.
Materials:
-
Cells grown on glass coverslips
-
Paraformaldehyde (PFA) 4% in PBS (Fixative)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody (e.g., Rabbit anti-PMM2)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Workflow Diagram: Immunofluorescence
Caption: Step-by-step workflow for protein localization via immunofluorescence.
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and grow to 60-80% confluency.
-
Fixation: Gently wash cells with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. This cross-links proteins and preserves cell structure.
-
Permeabilization: Wash 3 times with PBS. Add Permeabilization Buffer for 10 minutes. This allows antibodies to access intracellular epitopes.
-
Blocking: Wash 3 times with PBS. Incubate with Blocking Buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody: Incubate the coverslips with the primary antibody diluted in Blocking Buffer, typically overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash 3 times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash 3 times with PBS. Incubate with DAPI for 5 minutes to stain the nucleus. Wash once more. Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Analyze the sample using a confocal microscope. The fluorescence pattern will reveal the subcellular location of the target protein. For confirmation, co-staining with a known organelle marker can be performed.[16]
Implications for Drug Development
The essentiality of GDP-mannose makes its biosynthetic pathway an attractive target for antimicrobial and anticancer drug development.[17]
-
Antifungal/Antiparasitic Agents: Many pathogens, such as Leishmania, rely on mannose-containing glycoconjugates for virulence and survival.[2] Inhibitors of enzymes like GDP-mannose pyrophosphorylase (GDP-MP) are being investigated as specific therapeutic agents.[2]
-
Antibacterial Agents: In bacteria like Pseudomonas aeruginosa, GDP-mannose is a precursor for alginate, a key component of the biofilm that contributes to antibiotic resistance. Targeting GDP-mannose dehydrogenase (GMD) can disrupt biofilm formation and restore antibiotic sensitivity.[18][19]
-
Anticancer Research: Aberrant glycosylation is a hallmark of cancer, affecting cell adhesion, invasion, and metastasis. Modulating GDP-mannose availability could interfere with these processes, offering a potential strategy for cancer therapy.[17]
By understanding the precise location and regulation of GDP-mannose synthesis, researchers can design more effective and specific inhibitors that target these critical cellular processes.
References
- 1. flybase.org [flybase.org]
- 2. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of GDP-mannose [reactome.org]
- 4. benchchem.com [benchchem.com]
- 5. PMM2 - Wikipedia [en.wikipedia.org]
- 6. Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic roles for phosphomannomutase type 2 in a new Drosophila congenital disorder of glycosylation disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 9. GDP-mannose transporter paralogues play distinct roles in polarized growth of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Subcellular Fractionation [labome.com]
- 15. Subcellular fractionation protocol [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. GDP-Mannose Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 18. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains | MDPI [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
The Crucial Role of GDP-Mannose in Leishmania Parasite Survival: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Guanosine (B1672433) diphosphate-mannose (GDP-mannose) is an essential precursor for the biosynthesis of a vast array of mannose-containing glycoconjugates that are critical for the survival and virulence of the protozoan parasite Leishmania. These glycoconjugates, including lipophosphoglycan (LPG), proteophosphoglycans (PPGs), and glycosylphosphatidylinositol (GPI) anchors, play pivotal roles in host-parasite interactions, immune evasion, and the overall pathogenesis of leishmaniasis. This technical guide provides an in-depth exploration of the biosynthesis, transport, and utilization of GDP-mannose in Leishmania, highlighting its significance as a key therapeutic target. We present a comprehensive overview of the enzymes involved in the GDP-mannose metabolic pathway, detailed experimental protocols for their study, and a summary of known inhibitors. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to combat this neglected tropical disease.
Introduction
Leishmaniasis, a vector-borne disease caused by parasites of the genus Leishmania, poses a significant global health burden. The parasite's ability to establish and maintain infection within its mammalian host is intrinsically linked to a dense cell surface glycocalyx, which is rich in mannose-containing molecules.[1] The biosynthesis of these vital glycoconjugates is entirely dependent on the availability of GDP-mannose, the activated form of mannose.[2] While the synthesis of GDP-mannose is not essential for the in vitro viability of Leishmania promastigotes, it is absolutely critical for the parasite's virulence and its ability to survive within the harsh environment of the host macrophage.[3] This dependency makes the GDP-mannose metabolic pathway a highly attractive target for the development of novel anti-leishmanial chemotherapeutics.
The GDP-Mannose Biosynthesis Pathway
The synthesis of GDP-mannose in Leishmania originates from fructose-6-phosphate (B1210287), an intermediate of glycolysis. The pathway involves three key enzymatic steps:
-
Phosphomannose Isomerase (PMI): This enzyme catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355).[4] Gene deletion studies in Leishmania mexicana have shown that while PMI is not essential for parasite growth in mannose-rich media, its absence leads to an inability to synthesize essential phosphoglycans and a significant reduction in virulence.[4]
-
Phosphomannomutase (PMM): PMM catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate.[5] Similar to PMI, the deletion of the PMM gene in Leishmania results in a loss of virulence, underscoring its importance in the infective stage of the parasite.[5]
-
GDP-Mannose Pyrophosphorylase (GDP-MP): This is the final and committing step in the pathway, where GDP-MP catalyzes the reaction between mannose-1-phosphate and guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate.[3][6] GDP-MP is a cytoplasmic enzyme and has been extensively validated as a prime drug target in Leishmania.[2][3][7] Knockout of the GDP-MP gene in L. mexicana results in parasites that are unable to cause infection in mice or survive within macrophages in vitro.[6]
Transport and Utilization of GDP-Mannose
Following its synthesis in the cytoplasm, GDP-mannose is transported into the lumen of the Golgi apparatus by a specific nucleotide-sugar transporter, LPG2.[8][9][10][11] This transporter is a multi-specific, hexameric complex that also transports other nucleotide sugars like GDP-arabinose and GDP-fucose.[8][12] The transport of GDP-mannose into the Golgi is an antiport mechanism, coupled with the export of GMP.[8][12]
Inside the Golgi, GDP-mannose serves as the donor substrate for a variety of mannosyltransferases, which catalyze the addition of mannose residues to nascent glycoconjugates. These molecules are essential for the parasite's survival and infectivity:
-
Lipophosphoglycan (LPG): The most abundant surface glycoconjugate on promastigotes, LPG is crucial for the parasite's survival in the sandfly vector and for the initial stages of macrophage infection.[10][13]
-
Proteophosphoglycans (PPGs): These are secreted or membrane-bound proteins that are heavily glycosylated with phosphoglycans, contributing to the protective glycocalyx.[1]
-
Glycosylphosphatidylinositol (GPI) anchors: GPI anchors are used to attach a wide range of proteins to the cell surface, including the major surface protease gp63.[14][15]
-
N-glycans: N-linked glycans are important for the proper folding and function of many glycoproteins.[1]
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in GDP-Mannose Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| GDP-Mannose Pyrophosphorylase (GDP-MP) | L. infantum | Mannose-1-Phosphate | 15 | [6] |
| GTP | 18 | [6] | ||
| Human | Mannose-1-Phosphate | ~7 | [6] | |
| GTP | ~7 | [6] | ||
| Golgi GDP-Mannose Transporter (LPG2) | L. donovani | GDP-Mannose | 0.3 | [9] |
| Transfected Mammalian Cells | GDP-Mannose | 12.2 | [8][12] | |
| Leishmania | GDP-Mannose | 6.9 | [8][12] |
Table 2: Inhibitory Activities of Compounds against Leishmania GDP-Mannose Pyrophosphorylase (GDP-MP)
| Compound | Leishmania Species | GDP-MP IC50 (µM) | Intramacrophage Amastigote IC50 (µM) | Reference |
| Compound A (Piperazinyl quinoline (B57606) derivative) | L. major | 0.58 | 21.9 | [2] |
| L. mexicana | - | 30-50 | [2] | |
| L. donovani | - | 12-28 | [2] | |
| Compound B | L. donovani | - | >94 (SI) | [2] |
| L. mexicana | - | 1.5 - 8.6 | [2] | |
| Compound 3 (Quinoline derivative) | L. major | <1 (most potent) | 21.9 | [16][17] |
| Oncostemonol D | L. infantum | Micromolar range | >50 | [18] |
| Compound 7 (Anacardic acid) | L. infantum | 16.9 | - | [18] |
| Compound 8 (Anacardic acid) | L. infantum | 9.8 | - | [18] |
| Compound 9 | L. infantum | 11.0 | Mild activity | [18] |
| Compound 10 | L. infantum | 14.1 | Mild activity | [18] |
SI: Selectivity Index
Experimental Protocols
GDP-Mannose Pyrophosphorylase (GDP-MP) Activity Assay
This colorimetric assay is suitable for high-throughput screening of GDP-MP inhibitors.[3]
Principle: The assay measures the production of pyrophosphate (PPi) from the GDP-MP-catalyzed reaction. The PPi is then hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (B84403) (Pi), which is detected by a phosphate sensor.
Materials:
-
Recombinant Leishmania GDP-MP
-
Mannose-1-phosphate (M-1-P)
-
Guanosine triphosphate (GTP)
-
Inorganic pyrophosphatase
-
Phosphate sensor (e.g., Malachite Green-based reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
Procedure:
-
Prepare a reaction mixture containing assay buffer, M-1-P, GTP, and inorganic pyrophosphatase.
-
Add the test compound (inhibitor) at various concentrations.
-
Initiate the reaction by adding recombinant GDP-MP.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).[6]
-
Stop the reaction and add the phosphate sensor reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Generation of Leishmania Gene Knockout Mutants
Two primary methods are used for generating gene knockouts in Leishmania:
5.2.1. Targeted Gene Replacement via Homologous Recombination: This traditional method involves replacing the target gene with a drug resistance marker.[19]
Procedure:
-
Construct a targeting cassette containing a drug resistance gene (e.g., neomycin or hygromycin resistance) flanked by sequences homologous to the upstream and downstream regions of the target gene.
-
Transfect Leishmania promastigotes with the targeting cassette via electroporation.[20]
-
Select for transformants using the appropriate drug.
-
Since Leishmania is diploid, two rounds of transfection and selection with different drug markers are required to generate a null mutant.[21]
-
Confirm the gene knockout by PCR and/or Southern blotting.
5.2.2. CRISPR-Cas9 Mediated Gene Editing: This newer method offers a more rapid and efficient way to generate gene knockouts.[22][23]
Procedure:
-
Utilize a Leishmania cell line stably expressing Cas9 nuclease and T7 RNA polymerase.
-
Design single guide RNAs (sgRNAs) targeting the gene of interest. An online tool like LeishGEdit.net can be used for primer design.[22]
-
Generate templates for sgRNA transcription and drug-selectable editing cassettes by PCR.
-
Co-transfect the Cas9-expressing Leishmania with the sgRNA templates and editing cassettes.
-
Select for mutants using the appropriate drugs.
-
Verify the gene knockout by PCR and sequencing.
In Vitro Macrophage Infection Assay
This assay is used to assess the virulence of Leishmania mutants and the efficacy of anti-leishmanial compounds on the intracellular amastigote stage.[24][25][26]
Procedure:
-
Culture a suitable macrophage cell line (e.g., J774, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.[24][25]
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (MOI).[24][26]
-
Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash away extracellular parasites.
-
For drug screening, add the test compounds at various concentrations.
-
Incubate for a further period (e.g., 48-72 hours).
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Quantify the infection by microscopy, determining the percentage of infected macrophages and the number of amastigotes per macrophage.
Conclusion
The GDP-mannose metabolic pathway is a linchpin in the biology of Leishmania, directly fueling the synthesis of a plethora of glycoconjugates that are indispensable for the parasite's virulence and survival within the host. The enzymes of this pathway, particularly GDP-mannose pyrophosphorylase, represent validated and highly promising targets for the development of new anti-leishmanial drugs. The significant differences between the Leishmania and human GDP-MP enzymes offer a window for the design of parasite-specific inhibitors with minimal host toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this critical pathway and to accelerate the discovery of novel and effective therapies against leishmaniasis.
References
- 1. researchgate.net [researchgate.net]
- 2. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphomannose isomerase in Leishmania mexicana glycoconjugate synthesis and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of Leishmania mexicana phosphomannomutase highlights similarities with human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural insights into selective inhibition of leishmanial GDP-mannose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Leishmania GDP-mannose transporter is an autonomous, multi-specific, hexameric complex of LPG2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Golgi GDP-mannose uptake requires Leishmania LPG2. A member of a eukaryotic family of putative nucleotide-sugar transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate? [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glycoconjugates in Leishmania infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surface determinants of Leishmania parasites and their role in infectivity in the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alkyl-Resorcinol Derivatives as Inhibitors of GDP-Mannose Pyrophosphorylase with Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The genetic toolbox for Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of a CRISPR/Cas9-Based Vector Specific for Gene Manipulation in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One-step generation of double-allele gene replacement mutants in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. med.nyu.edu [med.nyu.edu]
- 25. benchchem.com [benchchem.com]
- 26. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites [jove.com]
The Central Role of GDP-Mannose as a Precursor for Nucleotide Sugar Diversity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Guanosine diphosphate (B83284) mannose (GDP-mannose) stands as a critical nexus in cellular glycan biosynthesis, serving as the primary precursor for a variety of other nucleotide sugars. These downstream products are essential for the synthesis of a vast array of glycoconjugates that mediate fundamental biological processes, from cell-cell recognition and signaling to immune responses and microbial pathogenesis. Consequently, the enzymatic pathways that orchestrate the conversion of GDP-mannose are of profound interest for understanding disease mechanisms and for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biosynthesis of key nucleotide sugars derived from GDP-mannose, complete with quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental workflows.
Biosynthetic Pathways Originating from GDP-Mannose
GDP-mannose is enzymatically converted into several other nucleotide sugars, each with distinct roles in glycosylation. The primary pathways detailed herein are the biosynthesis of GDP-L-fucose, GDP-D-rhamnose, GDP-D-mannuronic acid, and GDP-L-galactose.
The De Novo Pathway of GDP-L-Fucose Biosynthesis
The de novo synthesis of GDP-L-fucose from GDP-D-mannose is a two-step enzymatic process that is the principal source of cellular GDP-L-fucose, contributing to approximately 90% of the total pool.[1] This pathway is crucial for the fucosylation of glycans, a modification implicated in a multitude of physiological and pathological processes.
The conversion is catalyzed by two key enzymes:
-
GDP-mannose 4,6-dehydratase (GMD) : This enzyme initiates the pathway by converting GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[2]
-
GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein or TSTA3) : This bifunctional enzyme then catalyzes the epimerization and subsequent NADPH-dependent reduction of the intermediate to yield the final product, GDP-L-fucose.[1]
The pathway is subject to feedback inhibition by the final product, GDP-L-fucose, which acts as a competitive inhibitor of GMD.[2]
Caption: De Novo Biosynthesis of GDP-L-Fucose from GDP-D-Mannose.
Biosynthesis of GDP-D-Rhamnose
The biosynthesis of GDP-D-rhamnose, a key component of bacterial cell walls and some plant glycans, also proceeds from GDP-D-mannose in a two-step enzymatic pathway.
The enzymes involved are:
-
GDP-mannose 4,6-dehydratase (GMD) : The same enzyme that initiates GDP-L-fucose synthesis, highlighting a crucial branch point in nucleotide sugar metabolism.
-
GDP-4-keto-6-deoxy-D-mannose reductase (RMD) : This enzyme catalyzes the reduction of the GDP-4-keto-6-deoxy-D-mannose intermediate to form GDP-D-rhamnose.
Caption: Biosynthesis of GDP-D-Rhamnose from GDP-D-Mannose.
Biosynthesis of GDP-D-Mannuronic Acid
GDP-D-mannuronic acid is a precursor for the synthesis of alginate, a polysaccharide with significant industrial and biomedical applications, and is also found in the cell walls of certain bacteria. Its synthesis from GDP-D-mannose is a direct oxidation reaction.
This conversion is catalyzed by a single enzyme:
-
GDP-mannose dehydrogenase (GMD) : This enzyme catalyzes the irreversible NAD+-dependent oxidation of GDP-D-mannose to GDP-D-mannuronic acid.[3] It is a key regulatory point in alginate biosynthesis in organisms like Pseudomonas aeruginosa.[4]
Caption: Biosynthesis of GDP-D-Mannuronic Acid from GDP-D-Mannose.
Biosynthesis of GDP-L-Galactose
GDP-L-galactose is an important intermediate in the biosynthesis of vitamin C (ascorbic acid) in plants and is also found in the lipopolysaccharides of some bacteria.[5] Its synthesis from GDP-D-mannose involves a complex epimerization reaction.
The key enzyme in this pathway is:
-
GDP-mannose 3,5-epimerase (GME) : This enzyme catalyzes the reversible conversion of GDP-D-mannose to GDP-L-galactose through a double epimerization at the C3 and C5 positions of the mannose residue.[5][6]
Caption: Biosynthesis of GDP-L-Galactose from GDP-D-Mannose.
Quantitative Data on Key Enzymes
The efficiency and regulation of these biosynthetic pathways are governed by the kinetic properties of the involved enzymes. A summary of key kinetic parameters is presented below.
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| GDP-mannose 4,6-dehydratase (GMD) | Escherichia coli | GDP-D-mannose | 23 µM | 0.8 s-1 | [2] |
| GDP-mannose 4,6-dehydratase (GMD) | Human | GDP-D-mannose | - | - | [7] |
| GDP-fucose synthetase (FX protein) | Human | GDP-4-keto-6-deoxy-D-mannose | - | - | [8] |
| GDP-mannose dehydrogenase (GMD) | Pseudomonas aeruginosa | GDP-D-mannose | 13 µM (high affinity site), 3 mM (low affinity site) | - | [9] |
| GDP-mannose dehydrogenase (GMD) | Ectocarpus siliculosus | GDP-D-mannose | 95 µM | - | [10] |
| GDP-mannose dehydrogenase (GMD) | Ectocarpus siliculosus | NAD+ | 86 µM | - | [10] |
Note: A comprehensive set of kinetic data is not always available in the literature for all enzymes and organisms. The table reflects the available information from the cited sources.
Experimental Protocols
The study of GDP-mannose-dependent biosynthetic pathways relies on a variety of experimental techniques to purify enzymes, measure their activity, and quantify the nucleotide sugar products.
General Workflow for Enzyme Characterization
A typical workflow for the characterization of an enzyme involved in GDP-mannose conversion is outlined below.
Caption: General Workflow for Characterizing GDP-Mannose Converting Enzymes.
Protocol for GDP-mannose 4,6-dehydratase (GMD) Activity Assay
This protocol is adapted from a method based on the release of tritium (B154650) from a radiolabeled substrate.[11]
Materials:
-
GDP-D-[5-3H]mannose (substrate)
-
Purified GMD enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dowex-1-formate resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known amount of purified GMD enzyme, and GDP-D-[5-3H]mannose.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Apply the reaction mixture to a small column of Dowex-1-formate resin. This will bind the charged GDP-mannose and its product, while the released 3H2O will flow through.
-
Collect the flow-through and measure the radioactivity using a scintillation counter.
-
The amount of tritium released is directly proportional to the GMD activity.
Protocol for GDP-mannose Dehydrogenase (GMD) Activity Assay
This protocol is a continuous spectrophotometric assay that monitors the production of NADH.[9]
Materials:
-
Purified GDP-mannose dehydrogenase enzyme
-
GDP-D-mannose (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 0.2 M glycyl-glycine, pH 8.5, containing 10 mM MgSO4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, and GDP-D-mannose at various concentrations.
-
Initiate the reaction by adding a known amount of the purified GMD enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters can be determined by measuring the initial rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
Analysis of Nucleotide Sugars by HPLC and Mass Spectrometry
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful techniques for the separation and quantification of nucleotide sugars.[12][13]
General Workflow for Nucleotide Sugar Analysis:
Caption: Workflow for the Analysis of Nucleotide Sugars.
Sample Preparation:
-
Harvest cells or tissues and quench metabolic activity rapidly, often by using cold solvents.
-
Extract nucleotide sugars using methods such as perchloric acid precipitation or chloroform/methanol extraction.[14]
-
Include an internal standard for accurate quantification.
Chromatographic Separation:
-
Porous Graphitic Carbon (PGC) Columns: These columns provide excellent separation of nucleotide sugars.[12]
-
Mixed-Mode Columns: Columns combining reversed-phase and anion-exchange properties can also effectively separate structurally similar nucleotide sugars like GDP-mannose and GDP-fucose.[15]
Detection and Quantification:
-
UV-Vis Detection: The nucleotide portion of the molecules allows for detection by UV absorbance, typically around 260 nm.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides high sensitivity and specificity for the identification and quantification of nucleotide sugars, often using multiple reaction monitoring (MRM).[12]
Significance in Disease and Drug Development
The pathways converting GDP-mannose to other nucleotide sugars are critical for the viability and pathogenicity of many organisms, making them attractive targets for drug development.
-
Anti-Bacterial and Anti-Fungal Therapies: The enzymes involved in the synthesis of GDP-D-rhamnose and GDP-D-mannuronic acid are essential for the cell wall integrity of many pathogenic bacteria. Inhibitors of these enzymes could represent a new class of antibiotics.
-
Cancer and Inflammation: Fucosylation, which is dependent on the de novo synthesis of GDP-L-fucose, is often altered in cancer and inflammatory diseases. The enzymes in this pathway are therefore potential targets for therapeutic intervention to modulate these processes.
-
Congenital Disorders of Glycosylation (CDGs): Deficiencies in the enzymes that synthesize or interconvert nucleotide sugars can lead to severe genetic disorders. Understanding these pathways is crucial for the diagnosis and potential treatment of these conditions.
The development of specific inhibitors for enzymes like GDP-mannose dehydrogenase is an active area of research, with the goal of creating novel therapeutics to combat infectious diseases and other conditions where aberrant glycosylation plays a role.[16]
References
- 1. search.library.ucr.edu [search.library.ucr.edu]
- 2. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [mospace.umsystem.edu]
- 4. GDP-mannose dehydrogenase is the key regulatory enzyme in alginate biosynthesis in Pseudomonas aeruginosa: evidence from metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of GDP-mannose dehydrogenase from the brown alga Ectocarpus siliculosus providing the precursor for the alginate polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sugar nucleotide quantification using multiple reaction monitoring liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic study of GDP-mannose and GDP-fucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zodiaclifesciences.com [zodiaclifesciences.com]
- 16. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Regulation of Cellular GDP-Mannose Concentration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is an essential nucleotide sugar that serves as the primary donor of mannose for a multitude of critical glycosylation reactions in all eukaryotes.[1] These reactions are fundamental for the correct synthesis of N-linked glycans, O-linked mannans, glycosylphosphatidylinositol (GPI) anchors, and other vital glycoconjugates.[2][3] The cellular concentration of GDP-mannose is meticulously regulated to ensure protein folding fidelity, stability, and proper trafficking. Dysregulation of its metabolism is linked to severe multi-systemic disorders, known as Congenital Disorders of Glycosylation (CDG). This guide provides a comprehensive overview of the biosynthetic pathways, key regulatory enzymes, and homeostatic mechanisms that control cellular GDP-mannose levels. It includes summaries of quantitative data, detailed experimental protocols for analysis, and visualizations of the core metabolic and regulatory networks.
Biosynthesis of GDP-Mannose: De Novo and Salvage Pathways
Cells utilize two primary pathways to synthesize GDP-mannose: the de novo pathway, which originates from glucose, and the salvage pathway, which utilizes free mannose from the extracellular environment.
De Novo Pathway
The de novo pathway is the primary route for GDP-mannose synthesis when glucose is the main carbon source. It begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis.
-
Isomerization: Phosphomannose isomerase (PMI) catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355) (Man-6-P).[4][5]
-
Mutation: Phosphomannomutase (PMM), specifically PMM2 in humans, converts mannose-6-phosphate to mannose-1-phosphate (Man-1-P).[2][6]
-
Activation: GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase, catalyzes the final step, reacting mannose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate.[1][3]
Salvage Pathway
The salvage pathway provides an alternative route that becomes significant when extracellular mannose is available. This pathway is crucial for rescuing growth in cells with defects in the upper part of the de novo pathway (i.e., PMI deficiency).[7][8]
-
Uptake and Phosphorylation: Extracellular mannose is transported into the cell and phosphorylated by hexokinase (HK) to form mannose-6-phosphate.[2][7]
-
Convergence: Mannose-6-phosphate generated via the salvage pathway enters the de novo pathway and is subsequently converted to GDP-mannose by PMM and GMPP.[9]
Under physiological conditions with both glucose and mannose present, studies in Trypanosoma brucei have shown that approximately 80% of GDP-mannose synthesis originates from the de novo pathway, with the remaining 20% coming from the salvage pathway.[8]
Figure 1: De Novo and Salvage Pathways for GDP-Mannose Biosynthesis.
Key Enzymes and Regulatory Mechanisms
The concentration of GDP-mannose is tightly controlled through the regulation of its biosynthetic enzymes. The final enzyme in the pathway, GMPP, represents a critical homeostatic control point.
-
Phosphomannose Isomerase (PMI): This enzyme catalyzes a reversible reaction and its activity can be influenced by the relative concentrations of its substrate (fructose-6-phosphate) and product (mannose-6-phosphate). In some organisms, PMI is essential for growth in the absence of a mannose source.[8]
-
Phosphomannomutase 2 (PMM2): PMM2 deficiency is the cause of the most common congenital disorder of glycosylation, PMM2-CDG (formerly CDG-Ia).[6] The reduced activity of this enzyme leads to a significant drop in cellular GDP-mannose levels.
-
GDP-Mannose Pyrophosphorylase (GMPP): In humans, this enzyme exists as a heterocomplex of two subunits: GMPPB (the catalytic subunit) and GMPPA (a regulatory, catalytically inactive subunit). The GMPPA-GMPPB complex is central to maintaining GDP-mannose homeostasis.[10]
-
Allosteric Regulation: GMPPA acts as a cellular sensor for GDP-mannose. It binds GDP-mannose with a much higher affinity than the active GMPPB subunit. This binding induces a conformational change in GMPPA, which in turn inhibits the catalytic activity of GMPPB.[10] This mechanism prevents the overaccumulation of GDP-mannose. Mutations in GMPPA that disrupt this regulation can lead to abnormally high levels of GDP-mannose and are associated with neurological abnormalities.[11]
-
Figure 2: Allosteric Regulation of GDP-Mannose Pyrophosphorylase (GMPP).
Cellular Fates of GDP-Mannose
GDP-mannose is a central hub, providing the mannose units for various glycosylation pathways and serving as a precursor for other nucleotide sugars.
-
N-linked Glycosylation: GDP-mannose is the direct or indirect donor for the synthesis of the dolichol-linked oligosaccharide (Man₅₋₉GlcNAc₂-PP-Dol) in the endoplasmic reticulum, which is the precursor for N-linked glycosylation.[2][7]
-
O-Mannosylation and C-Mannosylation: It is the substrate for cytosolic mannosyltransferases that initiate these protein modifications.[12]
-
GPI Anchor Synthesis: GDP-mannose, via the intermediate dolichol-phosphate-mannose (Dol-P-Man), is essential for the assembly of GPI anchors that tether proteins to the cell membrane.[9]
-
Precursor for other Nucleotide Sugars:
-
GDP-Fucose: In the cytosol, GDP-mannose is converted to GDP-fucose by the sequential action of GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX).[13][14] This de novo pathway accounts for the majority of cellular GDP-fucose.[14]
-
GDP-L-galactose: In plants, GDP-mannose 3,5-epimerase (GME) converts GDP-mannose to GDP-L-galactose, a key step in the biosynthesis of ascorbic acid (Vitamin C).[15][16]
-
Figure 3: Primary Metabolic Fates of Cellular GDP-Mannose.
Quantitative Data Summary
The cellular concentration of GDP-mannose is a critical parameter. Below are reference values from studies on various cultured mammalian cells.
| Cell Type | Condition | GDP-Mannose Concentration (pmol/10⁶ cells) | Reference |
| Normal Human Fibroblasts | Standard Culture | 23.5 | [17] |
| PMM-deficient Fibroblasts | Standard Culture | 2.3 - 2.7 | [17] |
| PMM-deficient Fibroblasts | + 1 mM Mannose | ~15.5 | [17] |
| PMI-deficient Fibroblasts | Standard Culture | 4.6 | [17] |
| PMI-deficient Fibroblasts | + 1 mM Mannose | 24.6 | [17] |
| Control Human PBMCs | Standard Culture | 15.43 ± 3.03 | [6] |
| PMM2-CDG Patient PBMCs | Standard Culture | 8.82 ± 3.02 | [6] |
PBMCs: Peripheral Blood Mononucleated Cells
| Tissue/Method | Metabolite | Concentration (mM) | Reference |
| Healthy Human Brain (in vivo ³¹P MRS) | GDP-Mannose | 0.02 ± 0.01 | [18] |
| Healthy Human Brain (in vivo ³¹P MRS) | Total UDP-Sugars (UDP(G)) | 0.30 ± 0.04 | [18] |
Experimental Protocols
Accurate quantification of GDP-mannose and the assessment of related enzyme activities are crucial for research and diagnostics.
Quantification of Cellular GDP-Mannose by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying nucleotide sugars from cellular extracts.[19][20][21] Ion-pair reversed-phase HPLC is a widely used technique.[19][22]
1. Cell Harvesting and Extraction:
-
Culture cells to ~80% confluency (e.g., 1 x 10⁶ cells).
-
Wash cells with ice-cold PBS.
-
Lyse cells and extract metabolites using an ice-cold solvent (e.g., 80% methanol (B129727) or a chloroform/methanol mixture).[20][23]
-
Incubate on ice or at -20°C to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) to pellet debris.
-
Collect the supernatant containing the soluble metabolites.
2. Sample Purification (Optional but Recommended):
-
Solid-phase extraction (SPE) using graphitic carbon cartridges (e.g., ENVI-Carb) can be used to enrich for nucleotide sugars and remove interfering compounds.[20][24][25]
-
Condition the cartridge, apply the sample, wash, and elute the nucleotide sugars with a buffered acetonitrile (B52724) solution.[25]
3. HPLC Analysis:
-
Mode: Ion-pair reversed-phase HPLC.[19]
-
Column: C18 column (e.g., Inertsil ODS-3 or ODS-4).[19]
-
Mobile Phase: A gradient elution using two buffers is common.
-
Buffer A: An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate).
-
Buffer B: Acetonitrile or methanol mixed with Buffer A.
-
-
Detection: UV absorbance at 254 nm or 262 nm.[21]
-
Quantification: Identify the GDP-mannose peak based on its retention time compared to an authentic standard. Quantify the amount based on the peak area integrated against a standard calibration curve.[24]
Figure 4: General Workflow for Quantification of Cellular GDP-Mannose.
Phosphomannose Isomerase (PMI) Coupled Enzyme Assay
The activity of PMI is typically measured using a coupled enzyme assay, where the product of the PMI reaction (fructose-6-phosphate) is consumed by subsequent enzymes, leading to a detectable change (e.g., change in fluorescence or absorbance).[26]
Principle:
-
PMI: Mannose-6-P → Fructose-6-P
-
Phosphoglucose Isomerase (PGI): Fructose-6-P → Glucose-6-P
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): Glucose-6-P + NADP⁺ → 6-Phosphogluconolactone + NADPH + H⁺ The production of NADPH can be monitored by the increase in absorbance at 340 nm or through a fluorogenic reaction (e.g., using resazurin).[26]
Protocol Outline:
-
Reagents:
-
Procedure:
-
Add substrate solution to microplate wells.
-
Add test compounds or vehicle control (for inhibitor screening).
-
Initiate the reaction by adding the Enzyme/Coupling Mix.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).[27]
-
Monitor the change in absorbance at 340 nm or fluorescence (Ex/Em ~560/590 nm for resazurin) over time.
-
Calculate the reaction rate from the linear phase of the signal increase. One unit of activity is often defined as the amount of enzyme that produces 1 µmole of product per minute under specified conditions.[27]
-
Figure 5: Principle of the PMI Coupled Enzyme Assay.
Metabolic Flux Analysis using Stable Isotope Tracing
Metabolic Flux Analysis (MFA) with stable isotope tracers (e.g., D-[1-²H]Mannose or ¹³C-labeled glucose) is a powerful technique to quantify the dynamic flow of metabolites through the GDP-mannose biosynthetic pathways.[28]
Protocol Outline:
-
Cell Culture and Labeling:
-
Culture cells in a standard medium.
-
Replace the medium with a specialized labeling medium containing a known concentration of the stable isotope tracer (e.g., 5 mM [U-¹³C]-D-glucose or 50 µM D-[1-²H]Mannose).[8][23]
-
Incubate for a period sufficient to approach isotopic steady state (e.g., 24-72 hours).[29]
-
-
Metabolite Extraction:
-
Harvest cells and perform a rapid metabolite extraction using a quenching solution (e.g., ice-cold 80% methanol) to halt enzymatic activity.[23]
-
-
LC-MS Analysis:
-
Separate metabolites using liquid chromatography (e.g., HILIC or ion-pair reversed-phase).
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[28]
-
-
Data Analysis:
-
Determine the mass isotopologue distribution (MID) for key metabolites (e.g., Mannose-6-P, GDP-Mannose). This is the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each metabolite.[28]
-
Use the MIDs in computational models to calculate the relative or absolute flux rates through the de novo and salvage pathways.
-
Figure 6: High-Level Workflow for Metabolic Flux Analysis.
Conclusion
The cellular concentration of GDP-mannose is maintained through a sophisticated interplay between two biosynthetic routes—de novo synthesis from glucose and a salvage pathway from extracellular mannose. Homeostasis is critically dependent on the allosteric regulation of GDP-mannose pyrophosphorylase (GMPP) by its inactive subunit, GMPPA, which functions as a direct sensor of the GDP-mannose pool. As the central donor for numerous glycosylation reactions and a precursor to other essential nucleotide sugars, the precise control of GDP-mannose levels is paramount for cellular health. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to investigate this vital metabolic network, diagnose related disorders, and explore novel therapeutic interventions targeting glycosylation pathways.
References
- 1. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis | PLOS One [journals.plos.org]
- 6. Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structures of human GMPPA-GMPPB complex reveal how cells maintain GDP-mannose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]
- 16. GDP-D-mannose 3,5-epimerase (GME) plays a key role at the intersection of ascorbate and non-cellulosic cell-wall biosynthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 31 P-MRS of healthy human brain: Measurement of guanosine diphosphate mannose at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. benchchem.com [benchchem.com]
- 24. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Phosphomannose isomerase Escherichia coli Enzyme | Megazyme [megazyme.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
The Central Role of GDP-Mannose in Plant Cell Wall Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine diphosphate (B83284) mannose (GDP-mannose) is a critical nucleotide sugar that serves as a primary donor of mannosyl residues for the synthesis of a wide array of glycoconjugates essential for plant growth, development, and interaction with the environment. Its most prominent role is in the biosynthesis of the plant cell wall, a complex and dynamic structure vital for cell integrity and function. This technical guide provides an in-depth exploration of the importance of GDP-mannose in the formation of plant cell wall polysaccharides, particularly mannans and glucomannans. It details the biosynthesis of GDP-mannose, its transport into the Golgi apparatus, and its subsequent utilization by mannosyltransferases. Furthermore, this guide presents detailed experimental protocols for key analyses and summarizes available quantitative data to facilitate further research in this critical area of plant biology.
Introduction
The plant cell wall is a sophisticated network of polysaccharides, proteins, and lignin (B12514952) that provides structural support, dictates cell shape, and acts as the first line of defense against pathogens.[1] The composition and architecture of the cell wall are dynamically remodeled throughout the plant's life. Hemicelluloses, a major component of the cell wall, include mannose-containing polysaccharides such as mannans and glucomannans, which are crucial for the structural integrity of the cell wall.[2]
The biosynthesis of these complex carbohydrates is dependent on the availability of activated sugar donors, with GDP-mannose being the essential precursor for the incorporation of mannose.[3] Understanding the metabolic pathways that govern the synthesis, transport, and utilization of GDP-mannose is paramount for manipulating cell wall composition for various applications, from improving crop resilience to optimizing biomass for biofuel production.
GDP-Mannose Biosynthesis and Metabolism
The primary pathway for GDP-mannose synthesis in the cytosol involves the enzymatic conversion of GTP and mannose-1-phosphate.[3] This pivotal reaction is catalyzed by GDP-mannose pyrophosphorylase (GDP-MP), an enzyme also known as VTC1 in the model plant Arabidopsis thaliana.[4]
Signaling Pathway of GDP-Mannose Synthesis and Fates
The diagram below illustrates the synthesis of GDP-mannose and its subsequent channeling into three major metabolic pathways: cell wall polysaccharide synthesis, protein glycosylation, and ascorbic acid (Vitamin C) biosynthesis.
References
The Structural Core of Glycobiology: An In-depth Technical Guide to GDP-Mannose and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical nucleotide sugar that serves as a central precursor in the biosynthesis of a vast array of glycoconjugates, including glycoproteins and glycolipids. Its pivotal role in cellular processes such as cell recognition, communication, and immune response has made it and its associated enzymatic pathways significant targets for drug development.[1][2] This technical guide provides a comprehensive overview of the structural analysis of GDP-mannose and its analogs, detailing quantitative data, experimental methodologies, and relevant biochemical pathways.
Physicochemical and Biophysical Data of GDP-Mannose
The accurate characterization of GDP-mannose is fundamental for any study involving this key metabolite. A combination of computational and experimental techniques has provided precise data on its physical and chemical properties.
| Property | Value | Method/Source |
| Molecular Formula | C₁₆H₂₅N₅O₁₆P₂ | PubChem[3] |
| Molar Mass | 605.341 g/mol | Wikipedia[2] |
| Computed Monoisotopic Mass | 605.07715372 Da | PubChem[3] |
| Experimental m/z (MS) | 626.05 [M+Na]⁺ | ResearchGate[4] |
| Collision Cross Section | 207.35 Ų [M-H]⁻ | PubChem[3] |
| 220.9 Ų [M+Na]⁺ | PubChem[3] | |
| ³¹P NMR Chemical Shift (Pβ) | -10.7 ppm | NIH[1] |
| ³¹P NMR Chemical Shift (Pα) | -8.3 ppm | NIH[1] |
| Concentration in Human Brain | 0.02 ± 0.01 mM | NIH[1] |
Biosynthesis and Metabolism of GDP-Mannose
GDP-mannose is synthesized from various precursors through interconnected metabolic pathways. The primary de novo pathway starts from fructose-6-phosphate (B1210287), while a salvage pathway can utilize free mannose.[5][6] These pathways are critical for supplying the necessary building blocks for glycosylation.
De Novo Biosynthesis of GDP-Mannose
The de novo synthesis of GDP-mannose is a three-step enzymatic process that converts fructose-6-phosphate to GDP-mannose.[5]
Salvage Pathway of GDP-Mannose Biosynthesis
In addition to the de novo pathway, cells can synthesize GDP-mannose from exogenous mannose through a salvage pathway.[6]
GDP-Mannose as a Precursor for Other Nucleotide Sugars
GDP-mannose is a branching point for the synthesis of other important nucleotide sugars, such as GDP-L-fucose and GDP-D-rhamnose.[7] This conversion is initiated by the enzyme GDP-mannose 4,6-dehydratase (GMD).[7]
Structural Analysis Techniques and Experimental Protocols
A variety of biophysical and analytical techniques are employed to study the structure of GDP-mannose and its interactions with enzymes.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
MS and LC-MS are powerful tools for the detection and quantification of GDP-mannose and its analogs.[7]
Experimental Protocol: LC-MS Analysis of GDP-Mannose [7]
-
Sample Preparation:
-
Collect biological samples (e.g., bacterial cell pellets) and store them at -80°C.
-
Lyse the cells by resuspending the pellet in 500 µL of ice-cold 80:20 methanol:water.
-
Centrifuge to pellet cellular debris and collect the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Column: Use a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 80% B to 20% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan mode (e.g., m/z 100-1000) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the structure and conformation of GDP-mannose and its analogs in solution.[8][9] Both ¹H, ¹³C, and ³¹P NMR are utilized for comprehensive structural elucidation.[1][10]
Experimental Protocol: General NMR Analysis
-
Sample Preparation: Dissolve the purified GDP-mannose or analog in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-10 mM.
-
Data Acquisition: Acquire 1D (¹H, ¹³C, ³¹P) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and analyze the spectra to assign chemical shifts and determine scalar and dipolar couplings, which provide information on connectivity and conformation.
X-ray Crystallography
X-ray crystallography is instrumental in determining the three-dimensional structure of enzymes in complex with GDP-mannose or its analogs at atomic resolution.[11][12][13] This technique provides invaluable insights into the specific molecular interactions that govern substrate recognition and catalysis.
Experimental Protocol: X-ray Crystallography of Protein-Ligand Complexes
-
Protein Expression and Purification: Overexpress and purify the target enzyme to homogeneity.
-
Crystallization: Screen for crystallization conditions (e.g., using hanging drop or sitting drop vapor diffusion) in the presence of GDP-mannose or an analog.
-
Data Collection: Expose the obtained crystals to a high-intensity X-ray source and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement), and build and refine the atomic model of the protein-ligand complex.
Enzymatic Assays for GDP-Mannose Dependent Enzymes
The activity of enzymes that utilize GDP-mannose can be monitored using various assay formats.
Coupled Enzymatic Assays
In this approach, the release of GDP is coupled to other enzymatic reactions that produce a detectable signal.[14]
Experimental Protocol: GDP-Mannose Pyrophosphorylase (GDP-MP) Assay [15][16]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 µM Mannose-1-phosphate, 100 µM GTP, 1 mM DTT, and 0.1 U/mL inorganic pyrophosphatase.[15][16]
-
Enzyme Addition: Initiate the reaction by adding the recombinant GDP-MP (e.g., 2 ng/µL).[15][16]
-
Incubation: Incubate at 37°C for 20 minutes.[15]
-
Detection: Stop the reaction and detect the released inorganic phosphate using a malachite green-based revelation buffer.[15]
GDP-Mannose Dehydrogenase (GMD) Assay
The activity of GMD can be monitored by measuring the production of NADH.[10]
Experimental Protocol: GMD Fluorescence-Based Assay [10]
-
Reaction Mixture: Prepare a reaction mixture containing the GMD enzyme (e.g., 100 µg/mL), GDP-mannose (50 µM), and NAD⁺ (200 µM) in a suitable buffer.[17]
-
Fluorescence Monitoring: Monitor the production of NADH by measuring the increase in fluorescence at an emission wavelength of 460 nm with an excitation wavelength of 355 nm.[10]
GDP-Mannose Analogs in Research and Drug Development
The synthesis and evaluation of GDP-mannose analogs are crucial for probing enzyme mechanisms and developing potential inhibitors.[10] Chemoenzymatic approaches are often employed, where chemical synthesis provides modified mannose-1-phosphates, followed by enzymatic coupling to GTP.[10][18]
Synthesis of C6-Modified Analogs
Modifications at the C6 position of the mannose moiety have been explored to create inhibitors of enzymes like GMD.[10][17]
Table of C6-Modified Mannose 1-Phosphate Analogs and Their Enzymatic Coupling [10][17]
| C6-Modification | Starting Material | Key Synthesis Steps | Enzymatic Coupling with GDP-Man PP |
| 6-amino | Thioglycoside | Appel halogenation, azide (B81097) substitution, reduction | No conversion observed[17] |
| 6-chloro | Mannose derivative | Appel halogenation | Conversion observed[17] |
| 6-thio | Mannose derivative | Conversion to thioacetate | No conversion observed[17] |
The successful enzymatic synthesis of GDP-6-chloro-6-deoxy-ᴅ-mannose demonstrates the substrate promiscuity of GDP-mannose pyrophosphorylase from Salmonella enterica.[10][17]
Evaluation of Analogs as Enzyme Inhibitors
GDP-mannose analogs are evaluated for their ability to inhibit target enzymes. For instance, GDP-6-chloro-6-deoxy-ᴅ-mannose was shown to bind to GMD and reduce the rate of NADH production, indicating its inhibitory potential.[10]
This guide provides a foundational understanding of the structural analysis of GDP-mannose and its analogs. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the roles of this vital nucleotide sugar in biology and to leverage this knowledge for the development of novel therapeutics.
References
- 1. 31 P-MRS of healthy human brain: Measurement of guanosine diphosphate mannose at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 3. GDP-mannose | C16H25N5O16P2 | CID 135398627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Synthesis of GDP-mannose [reactome.org]
- 6. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and mechanism of GDP-mannose glycosyl hydrolase, a Nudix enzyme that cleaves at carbon instead of phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Alkyl-Resorcinol Derivatives as Inhibitors of GDP-Mannose Pyrophosphorylase with Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minor Impact of A258D Mutation on Biochemical and Enzymatic Properties of Leishmania infantum GDP-Mannose Pyrophosphorylase [mdpi.com]
- 17. d-nb.info [d-nb.info]
- 18. beilstein-archives.org [beilstein-archives.org]
An In-depth Technical Guide to the Role of GDP-Mannose in Congenital Disorders of Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Disorders of Glycosylation (CDGs) represent a growing class of rare, inherited metabolic disorders characterized by defects in the synthesis and modification of glycans, which are essential for the proper function of a vast array of proteins and lipids. A central player in many of these disorders is the nucleotide sugar guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). As the primary donor of mannose for N-linked and O-linked glycosylation, as well as for the assembly of glycosylphosphatidylinositol (GPI) anchors, disruptions in GDP-mannose biosynthesis or utilization lead to a spectrum of severe, multi-systemic clinical manifestations. This technical guide provides a comprehensive overview of the involvement of GDP-mannose in CDGs, detailing the underlying biochemical pathways, summarizing key quantitative data, presenting detailed experimental protocols for the investigation of these disorders, and illustrating the core concepts with pathway and workflow diagrams.
The Central Role of GDP-Mannose in Glycosylation
Glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The monosaccharide D-mannose is a fundamental building block in this process, particularly for the synthesis of the dolichol-linked oligosaccharide (LLO) precursor required for N-linked glycosylation in the endoplasmic reticulum (ER). The journey of mannose from its entry into the cell to its incorporation into a glycoprotein (B1211001) is a multi-step enzymatic process culminating in the formation of two key activated mannose donors: GDP-mannose and dolichol-phosphate-mannose (Dol-P-Man).
GDP-Mannose Biosynthesis Pathway
The synthesis of GDP-mannose from fructose-6-phosphate (B1210287) and GTP occurs in three main enzymatic steps:
-
Phosphomannose Isomerase (MPI): This enzyme catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355).
-
Phosphomannomutase 2 (PMM2): PMM2 converts mannose-6-phosphate to mannose-1-phosphate.[1]
-
GDP-mannose Pyrophosphorylase (GMPPB): This enzyme catalyzes the final step, the conversion of mannose-1-phosphate and GTP to GDP-mannose.[2]
Defects in any of these enzymes can lead to a deficiency in the cellular pool of GDP-mannose, disrupting the synthesis of glycans and causing CDGs.
GDP-Mannose in Congenital Disorders of Glycosylation
Several subtypes of CDG are directly linked to impaired GDP-mannose metabolism. These disorders are typically classified as CDG-I, which involves defects in the synthesis of the LLO precursor.
PMM2-CDG (CDG-Ia)
PMM2-CDG is the most common type of CDG and is caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity.[1][3] This deficiency results in reduced levels of mannose-1-phosphate and consequently, a depleted pool of GDP-mannose.[4] The clinical presentation is severe and multi-systemic, often including neurological impairment, developmental delay, and hypotonia.[3]
MPI-CDG (CDG-Ib)
MPI-CDG is caused by mutations in the MPI gene, leading to a deficiency in phosphomannose isomerase. This enzymatic block prevents the conversion of fructose-6-phosphate to mannose-6-phosphate.[5] Unlike PMM2-CDG, MPI-CDG typically does not present with severe neurological involvement but is characterized by hepatic and gastrointestinal manifestations, including hepatomegaly, liver fibrosis, and protein-losing enteropathy.[5][6]
GMPPB-CDG
Mutations in the GMPPB gene, which encodes GDP-mannose pyrophosphorylase B, lead to a spectrum of clinical presentations, including congenital muscular dystrophies and limb-girdle muscular dystrophies.[7] The underlying defect is the reduced synthesis of GDP-mannose from mannose-1-phosphate and GTP.[2]
Quantitative Data in GDP-Mannose Related CDGs
The following tables summarize key quantitative data from studies on CDGs related to GDP-mannose metabolism.
| Table 1: GDP-Mannose Levels in Cultured Fibroblasts | ||
| Cell Type | Condition | GDP-Mannose Level (pmol/106 cells) |
| Normal Human Fibroblasts | Untreated | 23.5[4] |
| PMM-deficient Fibroblasts (PMM2-CDG) | Untreated | 2.3 - 2.7[4] |
| PMM-deficient Fibroblasts (PMM2-CDG) | 1 mM Mannose Supplementation | ~15.5[4] |
| PMI-deficient Fibroblasts (MPI-CDG) | Untreated | 4.6[4] |
| PMI-deficient Fibroblasts (MPI-CDG) | 1 mM Mannose Supplementation | 24.6[4] |
| DPM1-deficient Fibroblasts (CDG-Ie) | Untreated | Normal[4] |
| Table 2: Mannose Supplementation in MPI-CDG | |
| Parameter | Value/Observation |
| Recommended Oral Dosage | 150-170 mg/kg bodyweight, 4-5 times daily[6] |
| Therapeutic Serum Mannose Levels | >20 µmol/L (pre-ingestion), >100 µmol/L (1 hour post-ingestion)[8] |
| Clinical Response | Improvement in clinical and biochemical signs, though liver fibrosis may persist.[6][9] |
| Table 3: Biochemical Markers in PMM2-CDG | |
| Marker | Observation |
| Transferrin Isoelectric Focusing (TIEF) | Type I pattern with increased asialo- and disialo-transferrin[3] |
| Coagulation Factors | Decreased levels of antithrombin, Factor XI, and protein C[10] |
| Liver Enzymes | Elevated transaminases[3] |
| Other | Hypoglycemia, hypothyroidism, low serum albumin, hypocholesterolemia[3] |
Experimental Protocols
Measurement of GDP-Mannose Levels in Cultured Fibroblasts
This protocol is based on established methods for the quantification of GDP-mannose in cell lysates.[4]
Materials:
-
Cultured fibroblasts (patient and control)
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
-
UV detector
Procedure:
-
Culture fibroblasts to near confluence in standard media.
-
For mannose supplementation experiments, incubate cells in media containing 1 mM D-mannose for 24 hours.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Extract the cells with 1 ml of ice-cold 0.4 M PCA.
-
Scrape the cells and transfer the extract to a microfuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 2 M K2CO3.
-
Centrifuge to remove the KClO4 precipitate.
-
Analyze the supernatant by HPLC on a strong anion-exchange column.
-
Elute with a gradient of ammonium (B1175870) phosphate (B84403) buffer.
-
Monitor the eluate at 254 nm to detect and quantify GDP-mannose based on the retention time and peak area of a known standard.
PMM2 and MPI Enzyme Kinetic Assays
The activity of PMM2 and MPI can be measured spectrophotometrically by coupling the production of mannose-6-phosphate or mannose-1-phosphate to the reduction of NADP+.[11][12]
Materials:
-
Leukocyte or fibroblast homogenates
-
Reaction buffer (e.g., HEPES or Tris-HCl)
-
Substrates: Mannose-1-phosphate (for PMM2) or Fructose-6-phosphate (for MPI)
-
Coupling enzymes: Phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and phosphomannose isomerase (for PMM2 assay)
-
Cofactors: NADP+, MgCl2, and an activator such as glucose-1,6-bisphosphate (for PMM2)
-
Spectrophotometer capable of reading at 340 nm
Procedure (General Principle):
-
Prepare cell lysates from patient and control samples.
-
Set up a reaction mixture containing the appropriate buffer, cofactors, and coupling enzymes.
-
Initiate the reaction by adding the substrate (mannose-1-phosphate for PMM2 or fructose-6-phosphate for MPI).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
-
For kinetic analysis, vary the substrate concentration and determine Km and Vmax values using Michaelis-Menten plots.
Diagnostic Transferrin Isoelectric Focusing (TIEF)
TIEF is the gold-standard screening method for N-glycosylation defects.[13][14]
Materials:
-
Patient and control serum samples
-
Isoelectric focusing gel (polyacrylamide or agarose) with a suitable pH gradient
-
IEF electrophoresis system
-
Transferrin-specific antibody
-
Western blotting apparatus and reagents
Procedure:
-
Saturate serum samples with iron to ensure uniform charge of the transferrin molecules.
-
Apply the samples to the isoelectric focusing gel.
-
Perform electrophoresis to separate transferrin isoforms based on their isoelectric points. The number of sialic acid residues determines the charge and thus the position on the gel.
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Probe the membrane with a transferrin-specific antibody.
-
Detect the antibody using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Analyze the resulting banding pattern. A CDG-I pattern is characterized by an increase in the asialo- and disialo-transferrin bands and a decrease in the tetrasialo-transferrin band.[3]
Analysis of Dolichol-Linked Oligosaccharides (DLOs)
The analysis of DLOs is crucial for identifying the specific enzymatic step that is blocked in the LLO biosynthesis pathway.[15][16][17]
Materials:
-
Cultured fibroblasts
-
Radiolabeled mannose (e.g., [3H]mannose)
-
Chloroform (B151607), methanol, and water
-
HPLC system with a normal-phase column (e.g., aminopropyl silica)
-
Scintillation counter or mass spectrometer
Procedure:
-
Metabolically label cultured fibroblasts with [3H]mannose.
-
Extract lipids from the cells using a mixture of chloroform and methanol.
-
Perform a series of solvent extractions and phase partitions to enrich for DLOs.
-
Separate the DLOs by normal-phase HPLC. The separation is based on the size of the oligosaccharide chain.
-
Collect fractions and quantify the radioactivity in each fraction using a scintillation counter.
-
Alternatively, analyze the DLOs by liquid chromatography-mass spectrometry (LC-MS) for structural characterization.[18][19][20]
-
The accumulation of specific DLO intermediates (e.g., Man5GlcNAc2-PP-Dol in ALG3-CDG) indicates the location of the enzymatic defect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of GDP-mannose in CDGs.
References
- 1. Biochemical features of phosphomannomutase-2 associated congenital disorder of glycosylation, PMM2-CDG – IBBC [ibbc.cnr.it]
- 2. GMPPB - Wikipedia [en.wikipedia.org]
- 3. cdghub.com [cdghub.com]
- 4. researchgate.net [researchgate.net]
- 5. Consensus guideline for the diagnosis and management of mannose phosphate isomerase-congenital disorder of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Mannose | World CDG Organization [worldcdg.org]
- 10. Genotype/Phenotype Relationship: Lessons From 137 Patients With PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.usmf.md [repository.usmf.md]
- 14. Transferrin mutations at the glycosylation site complicate diagnosis of congenital disorders of glycosylation type I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Large-scale isolation of dolichol-linked oligosaccharides with homogeneous oligosaccharide structures: determination of steady-state dolichol-linked oligosaccharide compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Evolution of a Central Glycosylation Precursor: An In-depth Guide to the GDP-Mannose Pathway
For Researchers, Scientists, and Drug Development Professionals
Guanosine (B1672433) diphosphate (B83284) (GDP)-mannose is a critical precursor for a vast array of glycosylation reactions essential for cellular function across all domains of life: Archaea, Bacteria, and Eukarya. Its biosynthesis, while seemingly straightforward, reveals a fascinating evolutionary journey of adaptation and diversification. This technical guide explores the core GDP-mannose pathway, its evolutionary variations, and the experimental approaches used to unravel its complexities, providing a comprehensive resource for researchers in glycoscience and drug development.
The Core GDP-Mannose Biosynthesis Pathway
The canonical pathway for GDP-mannose synthesis primarily utilizes fructose-6-phosphate (B1210287), an intermediate of glycolysis. The process involves three key enzymatic steps:
-
Phosphomannose Isomerase (PMI) (EC 5.3.1.8): This enzyme catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate (B13060355).[1]
-
Phosphomannomutase (PMM) (EC 5.4.2.8): PMM mediates the conversion of mannose-6-phosphate to mannose-1-phosphate.
-
GDP-Mannose Pyrophosphorylase (GMPP) (EC 2.7.7.13): Also known as mannose-1-phosphate guanylyltransferase, this enzyme catalyzes the final step, the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate.
Alternatively, free mannose can enter the pathway after being phosphorylated to mannose-6-phosphate by hexokinase. GDP-mannose serves as the donor substrate for mannosyltransferases, which are responsible for incorporating mannose into glycoproteins, glycolipids, and polysaccharides.[2] It is also a precursor for the synthesis of other nucleotide sugars, such as GDP-L-fucose, and is involved in the biosynthesis of vitamin C in plants.[2]
Evolutionary Diversification of the Pathway
The GDP-mannose pathway, while conserved in its core function, exhibits significant evolutionary adaptations across different life forms. These variations often involve gene duplication, fusion events, and the emergence of enzymes with dual specificities.
Prokaryotic Variations
In bacteria, the genes for the GDP-mannose pathway are often found in operons, reflecting their functional linkage, particularly in the context of synthesizing cell surface polysaccharides like O-antigens and capsules. A notable variation is the existence of bifunctional enzymes . For instance, some bacteria possess a single protein that has both phosphomannose isomerase (PMI) and GDP-mannose pyrophosphorylase (GMPP) activities. This fusion event likely offers a regulatory advantage, streamlining the synthesis of GDP-mannose.
Eukaryotic Specializations
In eukaryotes, the pathway enzymes are generally encoded by distinct genes. Humans, for example, have two paralogous genes for phosphomannomutase, PMM1 and PMM2. While both encode functional enzymes, mutations in PMM2 are the primary cause of Congenital Disorders of Glycosylation Type Ia (CDG-Ia), highlighting its critical, non-redundant role in development. The presence of these paralogs suggests a gene duplication event followed by sub-functionalization or neo-functionalization.
Archaeal Adaptations
Archaea, known for thriving in extreme environments, also display unique features in this pathway. Some crenarchaeota, for example, possess a dual-specificity phosphoglucose (B3042753)/phosphomannose isomerase (PGI/PMI) . This single enzyme can catalyze the isomerization of both glucose-6-phosphate and mannose-6-phosphate to fructose-6-phosphate, indicating a broader substrate specificity compared to its bacterial and eukaryotic counterparts. This metabolic flexibility may be an adaptation to diverse and fluctuating nutrient sources in their habitats.
Quantitative Analysis of Pathway Enzymes
Understanding the kinetic properties of the GDP-mannose pathway enzymes is crucial for modeling metabolic flux and for designing targeted inhibitors. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that vary between orthologous enzymes from different species, reflecting their adaptation to specific cellular environments.
Table 1: Selected Kinetic Parameters of GDP-Mannose Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Phosphomannose Isomerase (PMI) | Saccharomyces cerevisiae | Mannose-6-Phosphate | ~0.2 | - | [3] |
| Pseudomonas aeruginosa | Mannose-6-Phosphate | ~0.4-3.5 | - | [3] | |
| Escherichia coli | Fructose-6-Phosphate | 0.15 | 7.78 | [4] | |
| Phosphomannomutase (PMM) | Pseudomonas aeruginosa | Mannose-1-Phosphate | - | - | [5] |
| GDP-Mannose Pyrophosphorylase (GMPP) | Salmonella enterica | Mannose-1-Phosphate | - | - | [6] |
| Escherichia coli O157:H7 | Mannose-1-Phosphate | - | - | [7] | |
| Arabidopsis thaliana (VTC1) | Mannose-1-Phosphate | 0.2 | - | [8] |
Note: Direct comparison of kinetic data across different studies can be challenging due to variations in assay conditions (pH, temperature, buffer composition). The table presents a selection of available data to illustrate the range of values.
Experimental Protocols for Pathway Analysis
The elucidation of the GDP-mannose pathway and its evolutionary history has been made possible through a combination of genetic, biochemical, and computational methods. Below are detailed methodologies for key experiments.
Enzyme Activity Assays
4.1.1. Spectrophotometric Assay for Phosphomannose Isomerase (PMI)
This continuous spectrophotometric assay couples the production of fructose-6-phosphate to the reduction of NADP+.
-
Principle: The fructose-6-phosphate produced by PMI is converted to glucose-6-phosphate by an excess of phosphoglucose isomerase (PGI). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.
-
Reagents:
-
100 mM Triethanolamine buffer, pH 7.6
-
66 mM D-Mannose 6-Phosphate
-
13.5 mM NADP+
-
Phosphoglucose Isomerase (PGI) solution (1000 units/ml)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (100 units/ml)
-
PMI enzyme solution (0.075 - 0.150 units/ml)
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, D-mannose 6-phosphate, NADP+, PGI, and G6PDH in a cuvette.
-
Initiate the reaction by adding the PMI enzyme solution.
-
Immediately mix and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
4.1.2. Assay for Phosphomannomutase (PMM) Activity in Leukocytes
This method is often used for the diagnosis of CDG-Ia and measures the conversion of mannose-1-phosphate to mannose-6-phosphate.[9]
-
Principle: The mannose-6-phosphate produced by PMM is subsequently converted to fructose-6-phosphate and then to glucose-6-phosphate by PMI and PGI, respectively. The glucose-6-phosphate is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH, which is measured spectrophotometrically at 340 nm.
-
Reagents:
-
50 mM HEPES buffer, pH 7.1
-
5 mM MgCl2
-
100 µM Mannose-1-Phosphate
-
100 µM Glucose-1,6-bisphosphate (activator)
-
Phosphoglucoisomerase, Phosphomannose isomerase, Glucose-6-phosphate dehydrogenase
-
1 mM NADP+
-
Leukocyte cell extract
-
-
Procedure:
-
Incubate the cell extract with a reaction mixture containing HEPES buffer, MgCl2, mannose-1-phosphate, and glucose-1,6-bisphosphate at 37°C.
-
Stop the reaction by heating.
-
Centrifuge to pellet debris and collect the supernatant.
-
Add the coupling enzymes (PGI, PMI, G6PDH) and NADP+ to the supernatant.
-
Measure the absorbance at 340 nm to determine the amount of NADPH produced.
-
4.1.3. Assay for GDP-Mannose Pyrophosphorylase (GMPP) Activity
This assay measures the formation of GDP-mannose from mannose-1-phosphate and GTP.[8]
-
Principle: The reaction is performed, and the product, GDP-mannose, is quantified. This can be done using various methods, including HPLC or coupled enzyme assays where the production of pyrophosphate is linked to a detectable signal.
-
Reagents:
-
50 mM Tris-HCl, pH 7.5
-
1 mM MgCl2
-
1 mM DTT
-
0.2 mM Mannose-1-Phosphate
-
0.2 mM GTP
-
Purified GMPP enzyme
-
-
Procedure (HPLC-based):
-
Combine the buffer, MgCl2, DTT, mannose-1-phosphate, and GTP in a reaction tube.
-
Initiate the reaction by adding the GMPP enzyme.
-
Incubate at 37°C for a defined time (e.g., 90 seconds).
-
Stop the reaction by boiling for 10 minutes.
-
Analyze the reaction mixture by HPLC to separate and quantify the GDP-mannose product.
-
Phylogenetic Analysis of Pathway Enzymes
Phylogenetic analysis is a powerful tool to infer the evolutionary relationships of the GDP-mannose pathway enzymes.
-
Methodology:
-
Sequence Retrieval: Obtain protein sequences of the enzyme of interest (e.g., PMI, PMM, or GMPP) from various organisms across the three domains of life from databases like NCBI and UniProt.
-
Multiple Sequence Alignment: Align the collected sequences using algorithms like ClustalW or MAFFT to identify conserved regions and evolutionary relationships.
-
Selection of Evolutionary Model: Use statistical methods (e.g., ProtTest) to determine the most appropriate model of protein evolution for the dataset.
-
Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as Maximum Likelihood or Bayesian inference.
-
Tree Validation: Assess the statistical support for the branches of the tree using techniques like bootstrapping.
-
Interpretation: Analyze the resulting tree to infer evolutionary events such as gene duplications, horizontal gene transfer, and the emergence of new functions.
-
Conclusion and Future Directions
The GDP-mannose pathway, while comprising a small number of core reactions, provides a rich landscape for studying metabolic evolution. The diversification of its enzymes through gene duplication, fusion, and changes in substrate specificity highlights the adaptability of central metabolic pathways. For drug development, understanding these evolutionary nuances is critical. For instance, the differences between the microbial and human enzymes in this pathway can be exploited for the development of selective inhibitors as antimicrobial or antifungal agents.
Future research will likely focus on a more comprehensive characterization of the kinetic parameters of these enzymes from a wider range of organisms, particularly from extremophiles and pathogenic species. Furthermore, the application of ancestral sequence reconstruction and laboratory evolution experiments will provide deeper insights into the molecular mechanisms that have driven the functional diversification of the GDP-mannose pathway. This knowledge will not only enhance our fundamental understanding of glycobiology but also pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 8. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of GDP-Mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical precursor in the biosynthesis of a wide array of glycoproteins and glycolipids in eukaryotes and prokaryotes. Its availability is essential for research in glycobiology, the development of therapeutic glycoproteins, and the study of pathways involving mannosylation. This document provides a detailed protocol for the in vitro enzymatic synthesis of GDP-mannose, offering a reliable and scalable method for its production. The presented multi-enzyme cascade approach provides an efficient route to GDP-mannose from simple, less expensive starting materials.
Signaling Pathway for Multi-Enzyme GDP-Mannose Synthesis
The following diagram illustrates the multi-enzyme cascade for the synthesis of GDP-mannose, starting from mannose and utilizing a phosphate (B84403) donor and a guanosine nucleotide source.
Caption: Multi-enzyme cascade for GDP-mannose synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro synthesis of GDP-mannose using a multi-enzyme cascade system.[1][2]
| Parameter | Value | Reference |
| Reaction Conditions | ||
| pH | 7.0 - 8.0 | [1][2] |
| Temperature | 25 - 35°C (Optimal: 30°C) | [1][2] |
| MgCl₂ Concentration | 5 - 20 mM (Optimal: 10 mM) | [1][2] |
| Initial Substrate Concentrations | ||
| Mannose | 6 mM | [3][4] |
| ADP | 0.8 mM | [3][4] |
| GDP | 0.8 mM | [3][4] |
| Polyphosphate (PolyP₁₄) | 4 mM | [3][4] |
| Enzyme Concentrations | ||
| Glucokinase (His₆-Glk) | 0.5 mg/ml | [3][4] |
| Phosphomannomutase/Mannose-1-Phosphate Guanylyltransferase (ManB-His₆/ManC) | 0.3 mg/ml | [3][4] |
| Inorganic Pyrophosphatase (PmPpA-His₆) | 0.1 mg/ml | [3][4] |
| Polyphosphate Kinase 2 (His₆-1D-Ppk2) | 0.05 mg/ml | [3][4] |
| Reaction Kinetics and Yield | ||
| Maximum Reaction Rate | 2.7 µM/min | [1][2] |
| GDP-mannose Produced (240 min) | 566 nmol | [1][2] |
| Yield (relative to initial GDP) | 71% | [1][2] |
Experimental Protocols
Expression and Purification of Recombinant Enzymes
The enzymatic pathway for GDP-mannose synthesis utilizes five key enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), Mannose-1-phosphate guanylyltransferase (ManC), Inorganic pyrophosphatase (PmPpA), and 1-domain-polyphosphate kinase 2 (1D-Ppk2).[1][2] These enzymes, originating from various microorganisms such as E. coli, Pasteurella multocida, and Pseudomonas aeruginosa, are expressed in E. coli BL21-Gold (DE3) with a His₆-tag for purification.[1]
Protocol:
-
Gene Synthesis and Cloning: Synthesize the genes encoding the five enzymes with codon optimization for E. coli expression. Clone the genes into a suitable expression vector (e.g., pET series) with an N-terminal His₆-tag.
-
Transformation: Transform the expression plasmids into E. coli BL21-Gold (DE3) competent cells.
-
Expression:
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture the cells at a reduced temperature (e.g., 20°C) for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris/HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[1]
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove unbound proteins.
-
Elute the His₆-tagged proteins with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris/HCl pH 7.5, 500 mM NaCl, 500 mM imidazole, 10 mM MgCl₂).[1]
-
-
Buffer Exchange and Concentration:
-
Storage: Store the purified enzymes in 50% glycerol (B35011) at -20°C.[1]
-
Protein Quantification: Determine the protein concentration using a standard method such as the Bradford assay.[1]
In Vitro Synthesis of GDP-Mannose
This protocol describes a one-pot reaction for the synthesis of GDP-mannose using the purified enzymes.
Workflow Diagram:
Caption: Experimental workflow for GDP-mannose synthesis.
Protocol:
-
Reaction Mixture Preparation: Prepare the reaction mixture in a suitable reaction buffer (e.g., 20 mM Tris/HCl, pH 7.5, 50 mM NaCl). The final concentrations of the components should be as follows:
-
Mannose: 6 mM
-
ADP: 0.8 mM
-
GDP: 0.8 mM
-
Polyphosphate (PolyP₁₄): 4 mM
-
MgCl₂: 10 mM
-
-
Enzyme Addition: Add the purified enzymes to the reaction mixture at the following final concentrations:
-
His₆-Glk: 0.5 mg/ml
-
ManB-His₆/ManC: 0.3 mg/ml
-
PmPpA-His₆: 0.1 mg/ml
-
His₆-1D-Ppk2: 0.05 mg/ml
-
-
Incubation: Incubate the reaction mixture at 30°C for up to 240 minutes.
-
Sampling: At various time points, withdraw aliquots of the reaction mixture for analysis.
-
Reaction Termination: Terminate the reaction in the aliquots by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of a quenching solution (e.g., 1 M perchloric acid).
Analysis of GDP-Mannose Synthesis
The production of GDP-mannose and the consumption of substrates can be monitored using High-Performance Anion-Exchange Chromatography with UV and Conductivity Detection (HPAEC-UV/CD).[1]
Protocol:
-
Sample Preparation: Centrifuge the terminated reaction aliquots to pellet any precipitated protein. Dilute the supernatant with ultrapure water to a suitable concentration for analysis.
-
Chromatography Conditions:
-
System: A high-performance anion-exchange chromatography system equipped with UV (260 nm) and conductivity detectors.[1]
-
Column: Anion-exchange column (e.g., Dionex AS11).[1]
-
Mobile Phase: A potassium hydroxide (B78521) (KOH) gradient (e.g., 5-100 mM).[1]
-
Flow Rate: 0.35 ml/min.[1]
-
-
Quantification:
-
Generate a standard curve for GDP-mannose and other relevant nucleotides (ADP, ATP, GDP, GTP) using known concentrations.
-
Quantify the amount of GDP-mannose produced in the reaction samples by comparing the peak areas to the standard curve.
-
Conclusion
The described multi-enzyme cascade provides an efficient and robust method for the in vitro synthesis of GDP-mannose. This protocol, along with the provided quantitative data and workflow diagrams, offers a comprehensive guide for researchers in various fields to produce this essential sugar nucleotide for their specific applications. The cell-free nature of this system allows for greater control over reaction conditions and simplifies downstream purification of the product compared to in vivo synthesis methods.
References
- 1. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Measuring the Activity of GDP-Mannose Pyrophosphorylase: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GDP-D-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase, is a key enzyme in the biosynthesis of GDP-mannose.[1] This nucleotide sugar is an essential precursor for the glycosylation of proteins and lipids in all organisms, playing a crucial role in various cellular processes, including cell wall integrity, morphogenesis, and virulence in pathogens.[2][3] Consequently, GMPP has emerged as an attractive target for the development of novel therapeutics, particularly against pathogenic fungi and protozoa.[4][5] Accurate and reliable measurement of GMPP activity is paramount for studying its enzymatic properties, screening for inhibitors, and understanding its role in health and disease. This document provides detailed protocols for the most common methods used to measure GMPP activity, along with a comparative summary of their performance.
I. Coupled Spectrophotometric Assay
This is the most widely used method for determining GMPP activity. It is a continuous or endpoint assay that relies on the detection of pyrophosphate (PPi), one of the products of the GMPP-catalyzed reaction. The PPi produced is hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (B84403) (Pi), which is then quantified using a colorimetric reagent, typically malachite green.[1][3][6][7][8]
Biochemical Pathway
Experimental Protocol
This protocol is adapted from several sources and can be optimized for specific experimental needs.[1][6][7]
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5-10 mM MgCl₂, 1 mM Dithiothreitol (DTT)
-
Substrates:
-
Mannose-1-phosphate (Man-1-P) stock solution (e.g., 10 mM)
-
Guanosine triphosphate (GTP) stock solution (e.g., 10 mM)
-
-
Coupling Enzyme: Inorganic Pyrophosphatase (e.g., 1 U/mL)
-
GMPP Enzyme: Purified or as a cell lysate
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). This working solution should be prepared fresh.
-
-
Stopping Solution (for endpoint assay): 34% (w/v) Sodium citrate
2. Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate containing the assay buffer, inorganic pyrophosphatase, Man-1-P, and GTP at their final desired concentrations.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the GMPP enzyme. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) during which the reaction is linear.
-
For endpoint measurement: Stop the reaction by adding an equal volume of the stopping solution.
-
Add the Malachite Green working solution to the reaction mixture (e.g., 100 µL of reagent to 50 µL of the reaction).
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a spectrophotometer or plate reader.
-
For continuous measurement: The reaction can be monitored in real-time in a spectrophotometer by observing the increase in absorbance. In this case, the Malachite Green reagent is not added, and a different coupled assay, such as one linking PPi production to NADH oxidation, would be necessary. A common alternative is a coupled assay measuring NADPH formation.[9]
-
Prepare a standard curve using known concentrations of inorganic phosphate to determine the amount of PPi produced.
Data Presentation
| Parameter | Leishmania donovani GMPP | Leishmania mexicana GMPP | Human GMPP (β2 subunit) | Salmonella enterica GMPP |
| Km (GTP) | 18.0 ± 2.0 µM | 12.0 ± 1.0 µM | 15.0 ± 2.0 µM | 0.04 mM |
| Km (Man-1-P) | 25.0 ± 3.0 µM | 15.0 ± 2.0 µM | 20.0 ± 3.0 µM | 0.03 mM |
| kcat | - | - | - | 11.2 s⁻¹ |
| kcat/Km (GTP) | 0.67 ± 0.09 min⁻¹µM⁻¹ | 10.52 ± 1.14 min⁻¹µM⁻¹ | 1.33 ± 0.20 min⁻¹µM⁻¹ | - |
| kcat/Km (Man-1-P) | 0.52 ± 0.06 min⁻¹µM⁻¹ | 7.56 ± 0.22 min⁻¹µM⁻¹ | 1.25 ± 0.18 min⁻¹µM⁻¹ | - |
Note: The kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.[7][10]
II. High-Performance Liquid Chromatography (HPLC) Method
This method directly measures the consumption of the substrate GTP and the formation of the product GDP-mannose. It is a discontinuous assay that offers high specificity and the ability to monitor multiple components of the reaction simultaneously.
Experimental Workflow
Experimental Protocol
1. Reagents:
-
Assay Buffer: As described for the spectrophotometric assay.
-
Substrates: Man-1-P and GTP.
-
GMPP Enzyme: Purified or as a cell lysate.
-
Quenching Solution: e.g., Perchloric acid or heating.
-
HPLC Mobile Phase (example for Ion-Pair Reverse-Phase): Methanol-water (e.g., 20:80, v/v) containing 75 mM KH₂PO₄, 100 mM NH₄Cl, and 1 mM 1-octylamine, with the pH adjusted to 4.55.[9]
2. Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric assay protocol (steps 1-4).
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of cold perchloric acid) or by heating the reaction mixture.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto an HPLC system equipped with a suitable column (e.g., C18 for reverse-phase or a strong anion exchange column).
-
Elute the nucleotides using an appropriate mobile phase and gradient.
-
Detect the separated GTP and GDP-mannose using a UV detector at a wavelength of approximately 254-260 nm.[9]
-
Quantify the amounts of GTP consumed and GDP-mannose produced by comparing the peak areas to those of known standards.
III. Radioactive Assay
Radioactive assays for GMPP activity typically involve the use of radiolabeled substrates, such as [α-³²P]GTP or [³H]mannose-1-phosphate. These assays are highly sensitive but require specialized equipment and handling of radioactive materials.
Experimental Workflow
Experimental Protocol (Conceptual, based on similar assays)
1. Reagents:
-
Assay Buffer: As described for the spectrophotometric assay.
-
Radiolabeled Substrate: High-purity [α-³²P]GTP.
-
Unlabeled Substrates: Man-1-P and GTP.
-
GMPP Enzyme: Purified or as a cell lysate.
-
TLC Plate: Polyethyleneimine (PEI)-cellulose.
-
TLC Mobile Phase: e.g., 0.75 M KH₂PO₄ (pH 3.5).
2. Procedure:
-
Set up the enzymatic reaction in a small volume, including the assay buffer, Man-1-P, a mixture of unlabeled and [α-³²P]GTP, and the GMPP enzyme.
-
Incubate the reaction at the desired temperature for a specific time.
-
Stop the reaction by adding EDTA or by heating.
-
Spot a small aliquot of the reaction mixture onto a PEI-cellulose TLC plate.
-
Develop the TLC plate in a suitable mobile phase to separate the [α-³²P]GTP from the [α-³²P]GDP-mannose product.
-
Dry the TLC plate and expose it to a phosphor screen or X-ray film.
-
Quantify the amount of radioactivity in the spots corresponding to GTP and GDP-mannose using a phosphorimager or by scintillation counting of the excised spots.
IV. Comparison of Methods
| Feature | Coupled Spectrophotometric Assay | HPLC Method | Radioactive Assay |
| Principle | Indirect detection of PPi | Direct detection of substrate and product | Direct detection of radiolabeled product |
| Throughput | High (suitable for HTS) | Low to medium | Medium |
| Sensitivity | Moderate | Moderate to high | Very high |
| Specificity | Can be prone to interference from compounds that absorb at the same wavelength or inhibit coupling enzymes. | High | High |
| Cost | Low to moderate | High (instrumentation) | Moderate (reagents and waste disposal) |
| Safety | Generally safe | Requires handling of solvents | Requires handling of radioactive materials |
| Ease of Use | Relatively simple | Requires expertise in HPLC | Requires specialized training and facilities |
Conclusion
The choice of method for measuring GDP-mannose pyrophosphorylase activity depends on the specific research question, available resources, and desired throughput. The coupled spectrophotometric assay is ideal for high-throughput screening of inhibitors due to its simplicity and cost-effectiveness. The HPLC method provides high specificity and is well-suited for detailed kinetic studies and validation of hits from primary screens. Radioactive assays offer the highest sensitivity and are valuable for studies with very low enzyme concentrations or for tracking the fate of specific atoms in the reaction. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach for their studies of this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity and specificity of newly generated monoclonal antibodies to detect novel antigens of <i>Mycobacterium tuberculosis</i> for the diagnosis of all forms of tuberculosis - Journal of Laboratory Physicians [jlabphy.org]
- 6. GDP-mannose pyrophosphorylase is an efficient target in Xanthomonas citri for citrus canker control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the substrate specificity of a GDP-mannose pyrophosphorylase from Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Cell-Based Assays Studying GDP-Mannose Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical nucleotide sugar donor for mannosylation reactions within the Golgi apparatus, a key process in the post-translational modification of proteins and lipids. The transport of GDP-mannose from the cytosol into the Golgi lumen is mediated by specific transporters, primarily members of the Solute Carrier family 35 (SLC35). Dysregulation of this transport can lead to defects in glycosylation, which are associated with various diseases, including congenital disorders of glycosylation (CDG). The study of GDP-mannose transport is therefore crucial for understanding these pathological conditions and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for two widely used cell-based assays to study GDP-mannose transport: an in vivo yeast complementation assay and an in vitro proteoliposome-based transport assay. These methods are suitable for identifying and characterizing GDP-mannose transporters, as well as for screening potential inhibitors.
I. In Vivo Analysis: Hygromycin B-Based Yeast Complementation Assay
This assay provides a qualitative assessment of GDP-mannose transporter function. It relies on a yeast strain (e.g., Saccharomyces cerevisiae NDY5) that has a deficient endogenous GDP-mannose transporter (vrg4Δ), rendering it hypersensitive to the antibiotic hygromycin B. Expression of a functional GDP-mannose transporter from another organism can rescue this phenotype, allowing the yeast to grow in the presence of hygromycin B.[1]
Signaling Pathway: GDP-Mannose Transport and Glycosylation
Experimental Workflow: Yeast Complementation Assay
Detailed Protocol:
Materials:
-
S. cerevisiae strain NDY5 (MATa ura3-52 leu2-211 vrg4-2)
-
Yeast expression vector (e.g., pYES2) containing the gene of interest
-
Yeast transformation kit
-
Synthetic complete (SC) medium lacking uracil (B121893) (for selection of transformants)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Hygromycin B solution (stock concentration 50 mg/mL)
-
Sterile water, plates, and other standard microbiology lab equipment
Procedure:
-
Transformation: Transform the NDY5 yeast strain with the expression plasmid carrying the putative GDP-mannose transporter gene using a standard yeast transformation protocol. As a positive control, transform a plasmid expressing a known GDP-mannose transporter (e.g., ScVrg4). As a negative control, use an empty vector.
-
Selection of Transformants: Plate the transformed yeast on SC-Ura agar plates and incubate at 30°C for 2-3 days until colonies appear.
-
Culture Preparation: Inoculate single colonies from the transformation plates into 5 mL of liquid SC-Ura medium and grow overnight at 30°C with shaking.
-
Serial Dilutions: The next day, measure the OD600 of the overnight cultures and dilute them to an OD600 of 1.0. From this, prepare a series of 10-fold serial dilutions in sterile water (e.g., 10-1, 10-2, 10-3, 10-4).
-
Spotting: Spot 5 µL of each dilution onto two sets of YPD agar plates: one set containing no antibiotic and the other set containing 100 µg/mL of hygromycin B.[1]
-
Incubation and Analysis: Incubate the plates at 30°C for 2-3 days. Growth on the plates without hygromycin B confirms the viability of the yeast. Growth on the plates containing hygromycin B indicates that the expressed protein is a functional GDP-mannose transporter that can complement the vrg4-2 mutation.
II. In Vitro Analysis: Proteoliposome-Based Transport Assay
This assay allows for the quantitative measurement of GDP-mannose transport kinetics in a controlled, cell-free environment. The transporter protein is purified and reconstituted into artificial lipid vesicles (proteoliposomes). The uptake of radiolabeled GDP-mannose into these vesicles is then measured over time.
Experimental Workflow: Proteoliposome Assay
Detailed Protocol:
Materials:
-
Purified GDP-mannose transporter protein
-
Lipids (e.g., E. coli polar lipids, or a defined mixture of POPC, POPE, and POPS)
-
Detergent (e.g., n-Dodecyl-β-D-maltopyranoside, DDM)
-
Radiolabeled [3H]GDP-mannose or [14C]GDP-mannose
-
Unlabeled GDP-mannose and GMP
-
Liposome extrusion equipment
-
Dialysis tubing or Bio-Beads for detergent removal
-
Scintillation counter and cocktail
Procedure:
-
Protein Purification: Purify the GDP-mannose transporter of interest using an appropriate expression system and purification protocol (e.g., affinity chromatography).
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform. A common choice is E. coli polar lipids, or a defined mixture such as 3:1 (w/w) of phosphatidylcholine (PC) to phosphatidylserine (B164497) (PS).
-
Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.0, 100 mM KCl) to form multilamellar vesicles (MLVs).
-
Subject the MLVs to several freeze-thaw cycles in liquid nitrogen.
-
Extrude the liposomes through a polycarbonate filter (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).
-
-
Reconstitution of the Transporter:
-
Solubilize the purified transporter in a buffer containing a mild detergent like DDM.
-
Mix the solubilized protein with the prepared LUVs at a specific protein-to-lipid ratio (e.g., 1:100 to 1:1000, w/w).
-
Remove the detergent to allow the transporter to insert into the lipid bilayer. This can be achieved by dialysis against a detergent-free buffer for 48-72 hours or by incubation with Bio-Beads.
-
Collect the proteoliposomes by ultracentrifugation.
-
-
Transport Assay:
-
Resuspend the proteoliposomes in the assay buffer.
-
To study the antiport mechanism, load the proteoliposomes with a counter-transport substrate (e.g., 1 mM GMP) by subjecting them to freeze-thaw cycles. Remove the external GMP by passing the proteoliposomes through a desalting column.
-
Initiate the transport reaction by adding a known concentration of radiolabeled GDP-mannose to the exterior of the proteoliposomes. For kinetic studies, use a range of substrate concentrations.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-10 minutes).
-
Stop the transport by rapidly filtering the reaction mixture through a nitrocellulose filter and washing with ice-cold buffer to remove external radiolabel.
-
Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the initial rate of transport at each substrate concentration. Determine the kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation. For inhibition studies, measure the transport rate in the presence of various concentrations of a potential inhibitor to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
III. Quantitative Data Presentation
The following tables summarize key kinetic parameters for GDP-mannose transport that have been reported in the literature. These values can serve as a reference for researchers studying this process.
Table 1: Kinetic Parameters of Fungal and Protozoan GDP-Mannose Transporters
| Transporter (Organism) | Assay Type | Km (µM) | IC50 (µM) | Kd (µM) | Reference |
| CtVrg4 (Chaetomium thermophilum) | Proteoliposome | 32.07 | 25.45 | 74.26 (for GDP-mannose), 143.2 (for GMP) | [2] |
| CtVrg4 (Y310F mutant) | Proteoliposome | - | 47.05 | 129.95 (for GDP-mannose), 139.2 (for GMP) | [2] |
| CtVrg4 (Δ31 C-terminal truncation) | Proteoliposome | - | 48 | 58.5 (for GDP-mannose), 63.2 (for GMP) | [2] |
| ScVrg4 (Saccharomyces cerevisiae) | Proteoliposome | - | 7.7 | - | [2] |
| LPG2 (Leishmania donovani) | Microsomes | 0.3 | - | - | [3] |
Table 2: Kinetic Parameters of Mannose Uptake in Mammalian Cells
Note: The following data pertains to the uptake of free mannose into the cell from the extracellular space, not specifically the transport of GDP-mannose into the Golgi. This data is provided for context, as specific kinetic data for mammalian Golgi GDP-mannose transporters is limited in publicly available literature.
| Cell Type | Kuptake (µM) | Vmax | Reference |
| Various mammalian cell lines | 30-70 | Sufficient for glycoprotein (B1211001) synthesis | [4] |
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for the qualitative and quantitative analysis of GDP-mannose transport. The yeast complementation assay is a powerful genetic tool for identifying functional transporters, while the proteoliposome-based assay allows for detailed kinetic characterization. Together, these approaches are invaluable for advancing our understanding of the molecular mechanisms of glycosylation and for the development of novel therapeutics targeting this essential pathway.
References
- 1. Topography of glycosylation in yeast: characterization of GDPmannose transport and lumenal guanosine diphosphatase activities in Golgi-like vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Golgi GDP-mannose uptake requires Leishmania LPG2. A member of a eukaryotic family of putative nucleotide-sugar transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling GDP-Mannose for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical nucleotide sugar that serves as the primary donor of mannose for a variety of essential glycosylation reactions in all eukaryotes.[1][2] These reactions are fundamental to protein folding, stability, trafficking, and function.[3] GDP-mannose is a precursor for the synthesis of N-linked and O-linked glycans, as well as glycosylphosphatidylinositol (GPI) anchors.[2][4] Given its central role in these metabolic pathways, the ability to trace the fate of GDP-mannose is a powerful tool for studying glycosylation processes, investigating the mechanisms of diseases such as Congenital Disorders of Glycosylation (CDG), and for the development of therapeutic interventions.[3]
Radiolabeling GDP-mannose with isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or phosphorus-32 (B80044) (³²P) allows for sensitive detection and quantification in various biological systems. This document provides detailed protocols for the enzymatic synthesis of radiolabeled GDP-mannose and its application in tracer studies.
Signaling and Metabolic Pathways
The biosynthesis of GDP-mannose from mannose is a key metabolic pathway. Once transported into the cell, mannose is phosphorylated to mannose-6-phosphate (B13060355) by hexokinase.[3][4] Phosphomannomutase then isomerizes mannose-6-phosphate to mannose-1-phosphate.[5] Finally, GDP-mannose pyrophosphorylase (GMPP) catalyzes the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-mannose.[1][4] This activated mannose donor is then utilized by various mannosyltransferases for the glycosylation of proteins and lipids.[3]
Quantitative Data Summary
The efficiency of GDP-mannose synthesis and its incorporation into glycans can vary depending on the cell type and experimental conditions. Below is a summary of relevant quantitative data from published studies.
| Parameter | Value | Organism/System | Reference |
| Enzymatic Synthesis | |||
| Maximum Reaction Rate | 2.7 µM/min | In vitro multi-enzyme cascade | [6] |
| Yield | 71% (relative to initial GDP) | In vitro multi-enzyme cascade | [6] |
| Metabolic Flux | |||
| Mannose Uptake Rate | 9.4–22 nmol/mg/h | Human Fibroblasts | [7] |
| Mannose Contribution to N-glycans | 0.1–0.2 nmol/mg/h | Human Fibroblasts | [7] |
| Mannose Incorporation Efficiency | 1–2% | Human Fibroblasts | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Radiolabeled GDP-Mannose
This protocol describes the in vitro synthesis of radiolabeled GDP-mannose (e.g., [¹⁴C]GDP-mannose) using a multi-enzyme cascade, adapted from established methods.[6][8]
Materials:
-
Radiolabeled D-mannose (e.g., [U-¹⁴C]mannose)
-
ATP (Adenosine triphosphate)
-
GTP (Guanosine triphosphate)
-
GDP (Guanosine diphosphate)
-
ADP (Adenosine diphosphate)
-
Polyphosphate
-
MgCl₂
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Recombinant Enzymes:
-
Glucokinase (Glk)
-
Phosphomannomutase (ManB)
-
Mannose-1-phosphate guanylyltransferase (ManC)
-
Inorganic Pyrophosphatase (PmPpA)
-
Polyphosphate Kinase 2 (Ppk2)
-
-
Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
Developing solvent for TLC (e.g., isopropanol:ammonium hydroxide:water 6:3:1)
-
Phosphorimager or scintillation counter
-
High-Performance Anion Exchange Chromatography (HPAEC) system for purification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume, add the components in the following order:
-
Sterile water to final volume
-
Reaction Buffer (to 1X)
-
MgCl₂ (final concentration 10 mM)
-
ATP (final concentration 2 mM)
-
GTP (final concentration 2 mM)
-
GDP (catalytic amount, e.g., 0.8 mM)
-
ADP (catalytic amount, e.g., 0.2 mM)
-
Polyphosphate (final concentration 10 mM)
-
Radiolabeled D-mannose (e.g., 10 µCi [U-¹⁴C]mannose)
-
Glk, ManB, ManC, PmPpA, Ppk2 enzymes (pre-determined optimal concentrations)
-
-
Incubation: Incubate the reaction mixture at 30°C for 4-6 hours.[6]
-
Monitoring the Reaction: Periodically (e.g., every hour), take a small aliquot (1-2 µL) of the reaction mixture and spot it onto a TLC plate. Develop the chromatogram and analyze using a phosphorimager to monitor the conversion of radiolabeled mannose to GDP-mannose.
-
Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol. Centrifuge to pellet the precipitated enzymes.
-
Purification: Purify the radiolabeled GDP-mannose from the supernatant using HPAEC.[6] Collect fractions and determine the radioactivity by scintillation counting. Pool the fractions containing the purified radiolabeled GDP-mannose.
-
Quantification and Storage: Determine the concentration and specific activity of the purified product. Store at -80°C.
Protocol 2: Tracer Studies in Cultured Cells
This protocol outlines the use of synthesized radiolabeled GDP-mannose or commercially available radiolabeled mannose to trace glycosylation pathways in cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Cell culture medium (glucose- and mannose-free for labeling)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Radiolabeled precursor (e.g., [2-³H]mannose or synthesized [¹⁴C]GDP-mannose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Scintillation fluid and vials
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.[7]
-
Labeling:
-
Aspirate the growth medium and wash the cells twice with sterile PBS.[7]
-
Add pre-warmed labeling medium (glucose- and mannose-free medium supplemented with dialyzed FBS) containing the radiolabeled precursor. The final concentration should be optimized (e.g., 1-5 µCi/mL).
-
Incubate for the desired time (e.g., 1 to 24 hours) under standard culture conditions.[7]
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove unincorporated radioactivity.[7]
-
Lyse the cells with ice-cold lysis buffer.
-
-
Analysis:
-
Total Incorporation: Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter. Normalize the counts to the total protein concentration.
-
Glycoprotein Analysis: Precipitate proteins from the lysate (e.g., with trichloroacetic acid), wash the pellet to remove free radioactivity, and then measure the radioactivity in the protein pellet. This represents the amount of label incorporated into glycoproteins.
-
Further Analysis: The labeled glycoproteins can be further analyzed by SDS-PAGE and autoradiography, or the glycans can be released and analyzed by chromatography.
-
Workflow Diagrams
References
- 1. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application of GDP-Mannose Analogs in Glycosylation Research: A Detailed Guide for Researchers
Introduction
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical precursor for the biosynthesis of a wide array of glycoconjugates in all domains of life. The study of glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is fundamental to understanding numerous biological processes, from protein folding and cell signaling to host-pathogen interactions. GDP-mannose analogs, synthetic molecules that mimic the natural substrate, have emerged as indispensable tools for researchers, scientists, and drug development professionals. These analogs serve as inhibitors, probes, and metabolic labels, enabling the detailed investigation of glycosyltransferases, the enzymes that catalyze the transfer of mannose from GDP-mannose to acceptor molecules. This document provides detailed application notes and protocols for the use of GDP-mannose analogs in glycosylation research.
Probing Mannosyltransferase Activity and Specificity
GDP-mannose analogs are instrumental in characterizing the activity and substrate specificity of mannosyltransferases. By systematically modifying the mannose moiety, researchers can identify key functional groups involved in enzyme-substrate recognition and catalysis.
Application Note:
Deoxy and deoxyfluoro analogs of GDP-mannose have been synthesized to investigate their potential as inhibitors of dolichyl phosphate (B84403) mannose synthesis.[1] The inhibitory efficiency of these analogs reveals the importance of specific hydroxyl groups on the mannose ring for enzyme recognition. For instance, the 4-hydroxyl group appears to be a crucial determinant for recognition by GDP-Man:dolichyl-phosphate mannosyltransferase.[1] Similarly, azido-modified GDP-mannose analogs serve as valuable non-radioactive probes for mannosyltransferase activity.[2][3] The azide (B81097) group can be used in "click chemistry" reactions for the detection and visualization of glycosylation events.[4][5][6]
Quantitative Data Summary:
| GDP-Mannose Analog | Target Enzyme | Parameter | Value (µM) | Reference |
| GDP-6dMan | This compound:dolichyl-phosphate mannosyltransferase | Ki | 0.40 ± 0.15 | [1] |
| GDP-3dMan | This compound:dolichyl-phosphate mannosyltransferase | Ki | 1.0 ± 0.1 | [1] |
| GDP-2dGlc | This compound:dolichyl-phosphate mannosyltransferase | Ki | 1.3 ± 0.2 | [1] |
| GDP-4dMan | This compound:dolichyl-phosphate mannosyltransferase | Ki | 3.1 ± 0.1 | [1] |
| GDP-2FMan | This compound:dolichyl-phosphate mannosyltransferase | Ki | 15 ± 0 | [1] |
| This compound (natural substrate) | This compound:dolichyl-phosphate mannosyltransferase | Km | 0.52 ± 0.02 | [1] |
| GDP | This compound:dolichyl-phosphate mannosyltransferase | Ki | 56 ± 2 | [1] |
| C6-amide sugar nucleotide | GDP-mannose dehydrogenase (GMD) | IC50 | 112 | [7][8] |
| GDP-2F-Fuc | α-1,3-fucosyltransferase V | Ki | 4.2 | [9] |
| UDP-2F-Gal | β-1,4-galactosyltransferase | Ki | 41 | [9] |
Experimental Protocol: In Vitro Mannosyltransferase Inhibition Assay
This protocol describes a method to assess the inhibitory potential of GDP-mannose analogs on mannosyltransferase activity using microsomal membrane preparations.
Materials:
-
Chick embryo cell microsomal membranes
-
GDP-mannose (radiolabeled or non-radiolabeled)
-
GDP-mannose analogs (e.g., GDP-6dMan, GDP-3dMan, GDP-4dMan, GDP-2FMan)
-
Dolichyl phosphate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail (if using radiolabeled substrate)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Prepare a reaction mixture containing microsomal membranes, dolichyl phosphate, and reaction buffer.
-
Add varying concentrations of the GDP-mannose analog to the reaction mixture.
-
Initiate the reaction by adding GDP-mannose (e.g., radiolabeled [¹⁴C]this compound).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an extraction solvent (e.g., chloroform/methanol).
-
Extract the lipid-linked oligosaccharides.
-
Analyze the products by TLC and quantify the amount of synthesized dolichyl-phosphate-mannose.
-
Determine the inhibitory constant (Ki) by plotting the reaction velocity against the inhibitor concentration.
Metabolic Labeling of Glycans
Metabolically active GDP-mannose analogs, such as those containing azide or alkyne functionalities, can be fed to cells and incorporated into nascent glycan chains. These bioorthogonal handles then allow for the visualization and identification of glycoproteins through click chemistry.[10][11] Isotope-labeled analogs, like D-Mannose-¹³C-1, are used to trace the metabolic fate of mannose and quantify its incorporation into glycoproteins.[12][13]
Application Note:
Metabolic glycan labeling is a powerful technique to study dynamic changes in glycosylation in living cells and organisms.[4] Azido- and alkyne-modified mannose analogs are taken up by cells and converted into their corresponding GDP-mannose analogs by the cellular machinery. These are then utilized by mannosyltransferases to incorporate the bioorthogonal reporter into glycans. Subsequent reaction with a fluorescently tagged probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) allows for the detection of the labeled glycans.[5][6][14] This approach has been used to image glycans and identify glycoproteins in various biological contexts, including cancer research.[10][11]
Experimental Protocol: Metabolic Labeling of Cultured Cells with Azido-Mannose
This protocol outlines the general steps for labeling cellular glycans using an azido-mannose analog.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Jurkat)
-
Cell culture medium
-
Azido-mannose analog (e.g., Ac₄ManNAz)
-
Fluorescently-labeled alkyne probe
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the azido-mannose analog at a predetermined concentration (e.g., 25-100 µM).
-
Incubate the cells for a period of 24-72 hours to allow for metabolic incorporation.
-
Wash the cells with PBS to remove unincorporated analog.
-
Fix and permeabilize the cells according to standard protocols.
-
Perform the click chemistry reaction by incubating the cells with the fluorescently-labeled alkyne probe.
-
Wash the cells to remove the excess probe.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Chemoenzymatic Synthesis of GDP-Mannose Analogs
The availability of diverse GDP-mannose analogs is crucial for their application in glycosylation research. Chemoenzymatic synthesis, which combines chemical synthesis and enzymatic reactions, is a powerful strategy for producing these valuable tools.
Application Note:
A common chemoenzymatic approach involves the chemical synthesis of a modified mannose-1-phosphate, followed by an enzymatic reaction to couple it with GTP to form the corresponding GDP-mannose analog.[7][8] The enzyme GDP-mannose pyrophosphorylase (GDP-ManPP) from organisms like Salmonella enterica is often used for this purpose due to its broad substrate specificity.[2][15] Multi-enzyme cascades have also been developed for the one-pot synthesis of GDP-mannose and its analogs, offering an efficient and scalable production method.[16][17]
Quantitative Data Summary: Enzymatic Synthesis of GDP-Mannose
| Parameter | Condition | Value | Reference |
| Maximum reaction rate | 30°C, 10 mM MgCl₂ | 2.7 µM/min | [16][17] |
| Total GDP-mannose produced | 240 min reaction | 566 nmol | [16][17] |
| Yield (based on initial GDP) | 0.8 mM initial GDP | 71% | [16][17] |
| Isolated Yield (preparative scale) | C6-chloro-6-deoxy-D-mannose analog | 59% | [7] |
Experimental Protocol: Chemoenzymatic Synthesis of a GDP-Mannose Analog
This protocol provides a general method for the synthesis of a GDP-mannose analog using a chemically synthesized mannose-1-phosphate analog and GDP-ManPP.
Materials:
-
Chemically synthesized mannose-1-phosphate analog
-
Guanosine triphosphate (GTP)
-
Recombinant GDP-mannose pyrophosphorylase (GDP-ManPP)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl₂)
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
Analytical HPLC system
Procedure:
-
Prepare a reaction mixture containing the mannose-1-phosphate analog, GTP, and reaction buffer.
-
Add GDP-ManPP to the reaction mixture. If desired, include inorganic pyrophosphatase.
-
Incubate the reaction at 37°C.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by analytical HPLC.
-
Once the reaction is complete, purify the GDP-mannose analog using preparative HPLC or other chromatographic methods.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Application in Congenital Disorders of Glycosylation (CDG) Research
GDP-mannose analogs and labeled mannose are valuable for studying Congenital Disorders of Glycosylation (CDG), a group of inherited metabolic disorders caused by defects in glycan synthesis.
Application Note:
In certain types of CDG, such as PMM2-CDG, there is a deficiency in the enzymes responsible for GDP-mannose biosynthesis.[18] Mannose supplementation has been explored as a therapeutic strategy to increase the intracellular pool of GDP-mannose.[19] Stable isotope-labeled mannose, such as D-Mannose-¹³C-1, allows researchers to trace the metabolic fate of exogenously supplied mannose and assess the efficacy of such supplementation therapies.[12] By tracking the incorporation of the isotopic label into glycoproteins, it is possible to quantify the flux of mannose through the glycosylation pathway and identify metabolic bottlenecks.[20]
GDP-mannose analogs are versatile and powerful tools that have significantly advanced our understanding of glycosylation. From elucidating the mechanisms of mannosyltransferases to visualizing complex glycan structures in living systems and investigating the molecular basis of diseases like CDG, these synthetic molecules provide researchers with an expanding toolkit. The continued development of novel analogs with unique properties will undoubtedly open up new avenues for discovery in the dynamic field of glycobiology and contribute to the development of novel therapeutic strategies targeting glycosylation pathways.[21]
References
- 1. Specificity of this compound:dolichyl-phosphate mannosyltransferase for the guanosine diphosphate esters of mannose analogues containing deoxy and deoxyfluoro substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of GDP-azidodeoxymannoses: non-radioactive probes for mannosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cmm.ucsd.edu [cmm.ucsd.edu]
- 7. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. WO1998025940A1 - Inhibitors of glycosyltransferases - Google Patents [patents.google.com]
- 10. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 11. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the substrate specificity of a GDP-mannose pyrophosphorylase from Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GDP-Mannose Inhibitor Development Service - CD BioGlyco [bioglyco.com]
Application Notes and Protocols for Chemoenzymatic Synthesis of Non-Radioactive GDP-Mannose Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of non-radioactive Guanosine (B1672433) Diphosphate (B83284) (GDP)-mannose probes. These molecular tools are invaluable for studying the function and inhibition of mannosyltransferases and other GDP-mannose-dependent enzymes, which are critical in various biological processes, including protein glycosylation and bacterial cell wall biosynthesis. The chemoenzymatic approach offers a robust and efficient alternative to purely chemical synthesis, often providing higher yields and stereospecificity.
Introduction
Guanosine diphosphate mannose (GDP-mannose) is a key nucleotide sugar that serves as the primary mannosyl donor in the biosynthesis of a wide range of glycoconjugates and polysaccharides in all domains of life. The study of enzymes that utilize GDP-mannose, such as mannosyltransferases, is crucial for understanding fundamental biological processes and for the development of novel therapeutics against pathogens and diseases associated with aberrant glycosylation. Non-radioactive GDP-mannose probes, which incorporate modifications to the mannose moiety, are powerful tools for assaying enzyme activity, elucidating reaction mechanisms, and screening for inhibitors.
The chemoenzymatic synthesis of these probes typically involves two key stages: the chemical synthesis of a modified mannose-1-phosphate analog, followed by an enzymatic reaction where a GDP-mannose pyrophosphorylase (GDP-ManPP) catalyzes the coupling of the modified mannose-1-phosphate with guanosine triphosphate (GTP) to form the desired GDP-mannose probe.[1][2] Multi-enzyme cascade systems have also been developed for the one-pot synthesis of GDP-mannose and its analogs from simpler precursors, offering an efficient and streamlined approach.[3][4]
Data Presentation
Enzyme Kinetic Parameters for GDP-Mannose Pyrophosphorylase
The substrate specificity of GDP-mannose pyrophosphorylase (GDP-ManPP), particularly from Salmonella enterica, has been explored to accommodate various modified mannose-1-phosphate substrates. The following table summarizes the kinetic parameters for the enzymatic synthesis of different GDP-mannose analogs.
| Substrate (Mannose-1-Phosphate Analog) | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mannose-1-phosphate (Natural Substrate) | Salmonella enterica | 46 | 1.3 | 2.8 x 10⁴ | [5] |
| 6-Deoxy-mannose-1-phosphate | Salmonella enterica | 138 | 0.9 | 6.5 x 10³ | [5] |
| 6-Methoxy-mannose-1-phosphate | Salmonella enterica | 88 | 0.1 | 1.1 x 10³ | [5] |
| 2-Deoxy-mannose-1-phosphate | Salmonella enterica | - | - | - | [5] |
| 3-Deoxy-mannose-1-phosphate | Salmonella enterica | - | - | - | [5] |
| 4-Deoxy-mannose-1-phosphate | Salmonella enterica | - | - | - | [5] |
| 2-Azido-2-deoxy-mannose-1-phosphate | Salmonella enterica | - | - | - | [1] |
| 3-Azido-3-deoxy-mannose-1-phosphate | Salmonella enterica | - | - | - | [1] |
| 4-Azido-4-deoxy-mannose-1-phosphate | Salmonella enterica | - | - | - | [1] |
| 6-Azido-6-deoxy-mannose-1-phosphate | Salmonella enterica | - | - | - | [1] |
Note: Quantitative kinetic data for some analogs are not available in the cited literature but their successful synthesis indicates they are substrates for the enzyme.
Reaction Conditions and Yields for GDP-Mannose Synthesis
The efficiency of chemoenzymatic synthesis is dependent on reaction conditions. The following table summarizes the conditions and yields for the synthesis of GDP-mannose and its analogs using different enzymatic approaches.
| Product | Enzymatic System | Key Reaction Conditions | Yield | Reference |
| GDP-mannose | Multi-enzyme cascade (Glk, ManB, ManC, PmPpA, 1D-Ppk2) | pH 7.0-8.0, 25-35°C, 5-20 mM MgCl₂ | 71% | [3][4] |
| GDP-6-azido-6-deoxy-mannose | GDP-ManPP from S. enterica | 37°C | 86-99% (from mannose-1-phosphate) | [2] |
| GDP-4-azido-4-deoxy-mannose | GDP-ManPP from S. enterica | 37°C | 86-99% (from mannose-1-phosphate) | [2] |
| GDP-6-chloro-6-deoxy-mannose | GDP-ManPP from S. enterica | 37°C | - | [6] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of GDP-Mannose Analogs using GDP-ManPP
This protocol describes a general method for the synthesis of GDP-mannose analogs from chemically synthesized mannose-1-phosphate derivatives using recombinant GDP-ManPP from Salmonella enterica.[6]
Materials:
-
Modified mannose-1-phosphate analog
-
Guanosine triphosphate (GTP)
-
GDP-Mannose Pyrophosphorylase (GDP-ManPP) from S. enterica
-
HEPES or Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase
-
Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing solvent)
-
Purification system (e.g., anion-exchange chromatography or size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the modified mannose-1-phosphate analog, an equimolar amount of GTP, MgCl₂ (final concentration 5-10 mM), and inorganic pyrophosphatase in the appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
Enzyme Addition: Initiate the reaction by adding GDP-ManPP to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable solvent system for separating the nucleotide sugars is isopropanol/ammonia/water (6:3:1 v/v/v).[6]
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol.
-
Purification: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant containing the GDP-mannose analog can be purified by anion-exchange chromatography or size-exclusion chromatography.
-
Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]
Protocol 2: One-Pot Multi-Enzyme Cascade Synthesis of GDP-Mannose
This protocol outlines a one-pot synthesis of GDP-mannose from mannose using a five-enzyme cascade.[3][4]
Materials:
-
D-Mannose
-
Adenosine diphosphate (ADP)
-
Guanosine diphosphate (GDP)
-
Polyphosphate
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Recombinant enzymes:
-
Glucokinase (Glk)
-
Phosphomannomutase (ManB)
-
Mannose-1-phosphate guanylyltransferase (ManC)
-
Inorganic pyrophosphatase (PmPpA)
-
Polyphosphate kinase 2 (1D-Ppk2)
-
-
HPLC system for analysis and purification
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine D-mannose, catalytic amounts of ADP and GDP, polyphosphate, and MgCl₂ (10 mM) in Tris-HCl buffer (pH 7.5).
-
Enzyme Addition: Add the five enzymes (Glk, ManB, ManC, PmPpA, and 1D-Ppk2) to the reaction mixture. The optimal concentration of each enzyme should be determined to maximize the reaction rate.
-
Incubation: Incubate the reaction at 30°C with gentle agitation.
-
Monitoring and Analysis: Monitor the formation of GDP-mannose over time using High-Performance Anion-Exchange Chromatography (HPAEC) with UV detection.[3]
-
Purification: Once the reaction reaches completion, the GDP-mannose can be purified from the reaction mixture using preparative HPLC.
-
Characterization: The purified GDP-mannose should be characterized by MS and NMR to confirm its identity and purity.
Visualizations
References
- 1. Chemoenzymatic synthesis of GDP-azidodeoxymannoses: non-radioactive probes for mannosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the substrate specificity of a GDP-mannose pyrophosphorylase from Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant GDP-Mannose Pyrophosphorylase
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of recombinant GDP-mannose pyrophosphorylase (GDP-MP), an enzyme crucial in the biosynthesis of GDP-mannose, a key precursor for various glycosylation pathways.[1] The protocol is designed for researchers in biochemistry, molecular biology, and drug development who require a highly purified and active enzyme for structural, functional, or screening studies.
Introduction
GDP-mannose pyrophosphorylase (EC 2.7.7.13), also known as mannose-1-phosphate guanylyltransferase, catalyzes the formation of GDP-D-mannose and pyrophosphate from GTP and α-D-mannose-1-phosphate.[1][2][3] This enzyme is a critical component in the biosynthesis of glycoconjugates, such as glycoproteins and glycolipids, and is essential for cell wall integrity and viability in various organisms, including bacteria and fungi.[4] Its importance in pathogen survival and virulence makes it an attractive target for the development of novel antimicrobial agents.[5][6] The following protocol describes the expression and purification of recombinant GDP-MP, often with a polyhistidine-tag (His-tag), from an Escherichia coli expression system.
Data Presentation
The purification of recombinant GDP-mannose pyrophosphorylase can be monitored at each step to assess the efficiency of the procedure. The following table summarizes typical quantitative data obtained during a multi-step purification process.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 900 | 0.6 | 100 | 1 |
| Immobilized Metal Affinity Chromatography (IMAC) | 50 | 675 | 13.5 | 75 | 22.5 |
| Anion Exchange Chromatography (Q-Sepharose) | 15 | 540 | 36 | 60 | 60 |
| Size-Exclusion Chromatography | 10 | 450 | 45 | 50 | 75 |
Note: The values presented in this table are representative and may vary depending on the expression levels, specific activity of the recombinant protein, and the efficiency of each purification step. One unit (U) of GDP-mannose pyrophosphorylase activity is defined as the amount of enzyme that produces 1 µmol of pyrophosphate per minute under standard assay conditions.[7]
Experimental Protocols
This protocol outlines a common strategy for purifying His-tagged recombinant GDP-mannose pyrophosphorylase from E. coli.
Expression of Recombinant GDP-Mannose Pyrophosphorylase
The gene encoding GDP-mannose pyrophosphorylase is typically cloned into an expression vector, such as pET41a, which allows for the addition of a purification tag (e.g., a hexahistidine tag).[5] The resulting plasmid is then transformed into a suitable E. coli expression strain, like BL21 (DE3).[5][7][8]
Protocol:
-
Inoculate a single colony of E. coli BL21 (DE3) harboring the expression plasmid into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin).
-
Incubate the culture overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 1 L of LB broth containing the same antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[5]
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Cell Lysis
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme (B549824).
Protocol:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating of the sample.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which contains the soluble recombinant protein.
Immobilized Metal Affinity Chromatography (IMAC)
This step utilizes the affinity of the His-tag for immobilized nickel ions to achieve a significant purification in a single step.[9][10]
Materials:
-
Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.[11]
-
Washing Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.[11]
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.[11]
-
Ni-NTA Agarose (B213101) resin.[9]
Protocol:
-
Equilibrate the Ni-NTA agarose resin with 5-10 column volumes of Binding Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with 10-20 column volumes of Washing Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GDP-mannose pyrophosphorylase with Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
Anion Exchange Chromatography
Further purification can be achieved using anion exchange chromatography, which separates proteins based on their net negative charge.[7]
Materials:
-
Buffer A: 50 mM Tris-HCl, pH 8.0.[7]
-
Buffer B: 50 mM Tris-HCl, pH 8.0, with 1 M KCl.
-
Q-Sepharose FF resin.[7]
Protocol:
-
The fractions from the IMAC step containing the protein of interest should be pooled and dialyzed against Buffer A to remove imidazole and adjust the ionic strength.
-
Equilibrate the Q-Sepharose column with Buffer A.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with Buffer A until the baseline absorbance at 280 nm is stable.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B. GDP-mannose pyrophosphorylase is expected to elute at a specific KCl concentration (e.g., around 400 mM KCl).[7]
-
Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.
Size-Exclusion Chromatography (Gel Filtration)
The final polishing step often involves size-exclusion chromatography to separate the protein based on its size and to remove any remaining contaminants and aggregates.[12]
Materials:
-
SEC Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Superdex 200 or similar size-exclusion column.[12]
Protocol:
-
Concentrate the pooled fractions from the anion exchange step using an appropriate method (e.g., centrifugal ultrafiltration).
-
Equilibrate the size-exclusion column with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE. The fractions containing the pure, monomeric or dimeric GDP-mannose pyrophosphorylase should be pooled.
GDP-Mannose Pyrophosphorylase Activity Assay
The activity of the purified enzyme can be determined by measuring the production of pyrophosphate.[7] This can be done using a coupled enzyme assay.
Protocol:
-
The reaction mixture (100 µL total volume) should contain 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.2 mM mannose-1-phosphate, and 0.2 mM GTP.[12]
-
Start the reaction by adding the purified GDP-mannose pyrophosphorylase (e.g., 0.2 µM final concentration).[12]
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by boiling for 10 minutes.[12]
-
The pyrophosphate produced can be converted to inorganic phosphate (B84403) by adding inorganic pyrophosphatase.[12]
-
The amount of inorganic phosphate can then be quantified using a colorimetric method, such as the malachite green phosphate assay, by measuring the absorbance at 620 nm.[12]
Visualizations
The following diagrams illustrate the key workflows and pathways related to the purification and function of GDP-mannose pyrophosphorylase.
Caption: Experimental workflow for the purification of recombinant GDP-mannose pyrophosphorylase.
Caption: Enzymatic reaction catalyzed by GDP-mannose pyrophosphorylase.
References
- 1. GDP-Mannose pyrophosphorylase - Creative Enzymes [creative-enzymes.com]
- 2. Purification and properties of mycobacterial GDP-mannose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDP-Mannose pyrophosphorylase from Pyrococcus furiosus, Recombinant(EC 2.7.7.13) - Creative Enzymes [creative-enzymes.com]
- 4. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDP-mannose pyrophosphorylase is an efficient target in Xanthomonas citri for citrus canker control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into selective inhibition of leishmanial GDP-mannose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. "Characterization of GDP-mannose Pyrophosphorylase from Escherichia Col" by Yung-Hun Yang, Young Bok (Abraham) Kang et al. [digitalcommons.georgefox.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. protenova.com [protenova.com]
- 12. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GDP-Mannose Pyrophosphorylase (GDP-MP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing a robust high-throughput screening (HTS) assay to identify inhibitors of GDP-Mannose Pyrophosphorylase (GDP-MP). GDP-MP is a critical enzyme in the biosynthesis of mannose-containing glycoconjugates, which are essential for the virulence and survival of various pathogens, including the protozoan parasite Leishmania.[1][2] The deletion of the gene encoding for GDP-MP in Leishmania has been shown to lead to a complete loss of virulence, making it an ideal target for novel drug development.[1][2][3][4]
Biological Significance of the GDP-MP Pathway
In many eukaryotic pathogens, the synthesis of essential glycoconjugates, such as lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs), relies on the availability of GDP-mannose as the activated mannose donor.[1] The biosynthesis of GDP-mannose is a two-step process. First, Phosphomannomutase (PMM) converts mannose-6-phosphate (B13060355) to mannose-1-phosphate. Subsequently, GDP-MP catalyzes the reaction of mannose-1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-mannose and inorganic pyrophosphate (PPi).[3][5] This pathway is crucial for the parasite's ability to establish and maintain an infection.[1][3]
High-Throughput Screening Assay Principle
The described HTS assay is a phosphate (B84403) sensor-based method designed to quantify the activity of GDP-MP.[1][2][6] The assay relies on a coupled enzymatic reaction. GDP-MP first produces pyrophosphate (PPi) from mannose-1-phosphate and GTP. Subsequently, an excess of inorganic pyrophosphatase is added to the reaction to hydrolyze the PPi into two molecules of inorganic phosphate (Pi). The resulting Pi is then detected using a phosphate sensor, providing a quantitative measure of GDP-MP activity. This robust and sensitive assay is well-suited for screening large compound libraries in a 384-well plate format.[1]
Experimental Protocols
Materials and Reagents
-
Recombinant GDP-MP enzyme
-
Mannose-1-Phosphate (M-1-P)
-
Guanosine Triphosphate (GTP)
-
Inorganic Pyrophosphatase
-
Phosphate sensor detection kit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
DMSO (for compound dilution)
-
384-well assay plates
-
Automated liquid handling systems
-
Plate reader capable of detecting the phosphate sensor signal
Assay Protocol for Primary Screen
-
Compound Plating: Using an automated liquid handler, add 22 nL of 10 mM library compounds in DMSO to columns 1-22 of a 384-well plate.[1]
-
Control Wells: Add 22 nL of neat DMSO to columns 23 (negative control) and 24 (positive control).[1]
-
Enzyme and Substrate Addition: To all wells, add 2.5 µL of a solution containing inorganic pyrophosphatase (0.0652 U/mL), GDP-MP (4 µg/mL), and GTP (2.6 µM) in assay buffer.[1]
-
Initiation of Reaction: Start the enzymatic reaction by adding 2.5 µL of M-1-P in assay buffer to all wells. The final concentration of M-1-P should be at its Km value (4.6 µM) to ensure assay sensitivity.[6]
-
Incubation: Incubate the plates at room temperature for a predetermined time, optimized for linear product formation.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate produced according to the phosphate sensor kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Counterscreen Protocol for False Positive Identification
To eliminate compounds that interfere with the phosphate detection system, a counterscreen is essential.[1]
-
Compound Plating: Prepare a 384-well plate with the hit compounds from the primary screen, titrated to various concentrations, along with DMSO controls.
-
Reagent Addition: Add 2.5 µL of assay buffer containing the phosphate sensor and a known concentration of sodium phosphate (e.g., 1 µM Na₂HPO₄) to all wells.[1]
-
Incubation and Detection: Incubate the plate under the same conditions as the primary screen and measure the signal.
-
Data Analysis: Compounds that show a dose-dependent decrease in the signal in the counterscreen are considered false positives and are excluded from further analysis.[1]
IC₅₀ Determination
For confirmed hits, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Compound Titration: Prepare serial dilutions of the confirmed hit compounds in DMSO.
-
Assay Performance: Perform the GDP-MP assay as described in the primary screen protocol with the titrated compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Analysis
A successful HTS campaign requires rigorous data analysis and validation. The performance of the assay can be monitored by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Quantitative Data Summary
The following table summarizes key quantitative data for the GDP-MP HTS assay and representative inhibitors.
| Parameter | Value | Reference |
| Enzyme Kinetics | ||
| Km for M-1-P | 4.6 µM | [6] |
| Km for GTP | 1.5 µM | [6] |
| HTS Performance | ||
| Library Size Screened | ~80,000 compounds | [1][2][6] |
| Hit Rate at 44 µM | ~0.6% | [1] |
| Hit Confirmation Rate | 50% | [1] |
| Inhibitor Potency | ||
| Potent Confirmed Hits IC₅₀ | < 1 µM | [1] |
| Compound 3 (quinoline derivative) IC₅₀ | 21.9 µM (in macrophage assay) | [1][2][6] |
Conclusion
The detailed protocols and application notes provided herein offer a comprehensive framework for the development and execution of a high-throughput screening assay for the identification of novel GDP-MP inhibitors. By targeting a validated and essential enzyme in pathogen survival, this screening strategy holds significant promise for the discovery of new therapeutic agents against diseases like leishmaniasis. Careful assay validation, including counterscreens and robust statistical analysis, is paramount to the success of any HTS campaign.
References
- 1. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Leishmania GDP-mannose pyrophosphorylase identified by high-throughput screening of small-molecule chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of mannose activation in Leishmania mexicana: GDP-mannose pyrophosphorylase is required for virulence, but not for viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
One-Pot Enzymatic Synthesis and Regeneration of GDP-Mannose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot enzymatic synthesis and regeneration of Guanosine (B1672433) Diphosphate-Mannose (GDP-mannose). GDP-mannose is a critical nucleotide sugar that serves as a mannosyl donor in the biosynthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids.[1] Its availability is essential for research in glycobiology and for the development of therapeutic glycoproteins and other glycoconjugate-based drugs.[2][3] The chemoenzymatic synthesis of GDP-mannose and its analogs is also crucial for probing key enzymes in pathogenic bacteria, such as Pseudomonas aeruginosa, offering avenues for new antimicrobial strategies.[4][5][6]
Introduction
Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The in vitro synthesis of glycoproteins for therapeutic or research purposes requires a reliable and cost-effective supply of activated sugar donors like GDP-mannose. Traditional chemical synthesis methods are often complex and yield a mixture of anomers. Enzymatic synthesis provides a highly specific and efficient alternative.
This application note details a multi-enzyme cascade for the one-pot synthesis and regeneration of GDP-mannose from the simple substrates mannose and a phosphate (B84403) donor. This system offers a continuous supply of GDP-mannose for coupled glycosylation reactions, minimizing the need for large quantities of expensive nucleotide sugars. The pathway described herein utilizes a set of five enzymes to convert mannose to GDP-mannose, with an integrated regeneration system for the guanosine nucleotide.
Enzymatic Pathway Overview
The synthesis of GDP-mannose from mannose can be achieved through a de novo pathway involving several enzymatic steps.[7][8] A highly efficient one-pot system has been designed using a cascade of five enzymes.[3][9][10] The core pathway involves the phosphorylation of mannose, its conversion to mannose-1-phosphate, and the subsequent reaction with GTP to form GDP-mannose. To make the process cost-effective, the system incorporates enzymes to regenerate GTP from GDP and a low-cost phosphate donor like polyphosphate.
The key enzymes in this multi-enzyme cascade are:
-
Glucokinase (Glk): Catalyzes the initial phosphorylation of mannose to mannose-6-phosphate (B13060355).
-
Phosphomannomutase (ManB): Isomerizes mannose-6-phosphate to mannose-1-phosphate.
-
Mannose-1-phosphate Guanylyltransferase (ManC): Transfers a GMP moiety from GTP to mannose-1-phosphate to produce GDP-mannose and pyrophosphate.
-
Inorganic Pyrophosphatase (PmPpA): Hydrolyzes the pyrophosphate byproduct, driving the equilibrium towards GDP-mannose synthesis.
-
Polyphosphate Kinase 2 (Ppk2): Regenerates GTP from GDP using polyphosphate as the phosphate donor.
Data Presentation
Optimal Reaction Conditions
The efficiency of the one-pot synthesis of GDP-mannose is dependent on several factors. The following table summarizes the optimal conditions identified for the multi-enzyme cascade.
| Parameter | Optimal Value/Range | Reference |
| pH | 7.0 - 8.0 | [9][10] |
| Temperature | 25 - 35°C (Optimal at 30°C) | [9][10] |
| MgCl₂ Concentration | 5 - 20 mM (Optimal at 10 mM) | [9][10] |
| Initial GDP Concentration | 0.8 mM | [9][10] |
Reaction Performance
The performance of the one-pot synthesis system has been characterized to determine its efficiency.
| Parameter | Value | Reference |
| Maximum Reaction Rate | 2.7 µM/min | [9][10] |
| Total GDP-mannose Produced (240 min) | 566 nmol | [9][10] |
| Yield (with respect to initial GDP) | 71% | [9][10] |
Experimental Protocols
Enzyme Expression and Purification
This protocol outlines the expression and purification of the five enzymes required for the one-pot synthesis of GDP-mannose. The enzymes are expressed in E. coli with a His-tag for affinity purification.
Materials:
-
E. coli BL21(DE3) strains harboring expression plasmids for Glk, ManB, ManC, PmPpA, and Ppk2.
-
LB Broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis tubing and Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Procedure:
-
Inoculate 1 L of LB broth containing the appropriate antibiotic with a single colony of the E. coli expression strain.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Collect the fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzymes at -80°C.
One-Pot Synthesis of GDP-Mannose
This protocol describes the setup of the one-pot reaction for the synthesis of GDP-mannose.
Materials:
-
Purified Glk, ManB, ManC, PmPpA, and Ppk2 enzymes.
-
Reaction Buffer (100 mM Tris-HCl pH 7.5).
-
Mannose stock solution (1 M).
-
ATP stock solution (100 mM).
-
GTP stock solution (100 mM).
-
GDP stock solution (10 mM).
-
MgCl₂ stock solution (1 M).
-
Polyphosphate (PolyP) solution (e.g., PolyP₇₅).
Reaction Mixture (Final Volume: 1 mL):
-
100 mM Tris-HCl, pH 7.5
-
10 mM Mannose
-
10 mM ATP
-
0.8 mM GDP
-
10 mM MgCl₂
-
5 mg/mL Polyphosphate
-
Enzymes (example concentrations):
-
Glk: 1 µM
-
ManB: 1 µM
-
ManC: 1 µM
-
PmPpA: 2 µM
-
Ppk2: 1 µM
-
Procedure:
-
Prepare the reaction mixture by adding all components except the enzymes to a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme cocktail.
-
Incubate the reaction at 30°C.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes) for analysis.
-
Stop the reaction in the aliquots by adding an equal volume of 0.1 M HCl or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the stopped reaction aliquots to pellet any precipitated protein.
-
Analyze the supernatant for GDP-mannose concentration.
Analysis of GDP-Mannose Production
GDP-mannose production can be monitored using High-Performance Anion-Exchange Chromatography (HPAEC).
Instrumentation:
-
HPAEC system equipped with a UV detector.
-
Anion-exchange column (e.g., Dionex CarboPac PA1).
Chromatographic Conditions:
-
Mobile Phase A: 10 mM NaOH
-
Mobile Phase B: 1 M NaCl in 10 mM NaOH
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm.
Procedure:
-
Filter the supernatant from the reaction aliquots through a 0.22 µm filter.
-
Inject 20 µL of the filtered sample onto the HPAEC system.
-
Run the chromatographic separation using the specified gradient.
-
Identify and quantify the GDP-mannose peak by comparing the retention time and peak area to a known standard.
Visualizations
One-Pot GDP-Mannose Synthesis and Regeneration Pathway
Caption: Enzymatic cascade for one-pot GDP-mannose synthesis.
Experimental Workflow
Caption: Workflow for GDP-mannose synthesis and analysis.
Applications in Research and Drug Development
The reliable and scalable synthesis of GDP-mannose is a critical enabler for several areas of research and development:
-
In Vitro Glycoengineering: This system provides a continuous supply of the donor substrate for glycosyltransferases, facilitating the in vitro synthesis of glycoproteins with tailored glycan structures. This is particularly relevant for the production of therapeutic proteins with optimized efficacy and pharmacokinetic profiles.[3]
-
Glycosyltransferase Research: The one-pot system can be coupled with glycosyltransferase reactions to study their kinetics and substrate specificity without the confounding factor of substrate depletion.[9][10]
-
Antimicrobial Drug Development: GDP-mannose biosynthesis is an essential pathway in many pathogenic bacteria and fungi.[11] The availability of GDP-mannose and its synthetic pathway enables high-throughput screening for inhibitors of key enzymes like GDP-mannose pyrophosphorylase (GDP-MP), which is a validated drug target.[2][11][12]
-
Synthesis of Complex Carbohydrates: GDP-mannose is a precursor for other activated sugars, such as GDP-fucose.[13][14][15] The enzymatic synthesis of GDP-mannose can, therefore, be the first stage in a multi-step enzymatic synthesis of more complex nucleotide sugars.
References
- 1. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 2. GDP-Mannose Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 3. (Open Access) One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides (2018) | Thomas Rexer | 42 Citations [scispace.com]
- 4. Chemoenzymatic synthesis of NDP sugars as chemical biology tools to explore the GDP-D-mannose dehydrogenase from Pseudomonas aeruginosa - American Chemical Society [acs.digitellinc.com]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Synthesis of GDP-mannose [reactome.org]
- 9. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of GDP-Mannose in Cell-Free Glycoprotein Synthesis Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free glycoprotein (B1211001) synthesis (CFGpS) has emerged as a powerful platform for the rapid production and engineering of glycoproteins. This technology harnesses the transcriptional and translational machinery of cellular extracts in an in vitro environment, allowing for precise control over reaction conditions and the direct addition of necessary components for post-translational modifications. A critical substrate for the synthesis of N-linked glycoproteins is Guanosine Diphosphate-Mannose (GDP-Mannose), as it serves as the donor for the initial mannose residues in the assembly of the lipid-linked oligosaccharide (LLO) precursor. This document provides detailed application notes and protocols for the effective use of GDP-mannose in cell-free systems to generate glycoproteins.
Core Concepts
N-linked glycosylation in cell-free systems, particularly those derived from E. coli which lack endogenous glycosylation machinery, relies on the supplementation of key components. The fundamental process involves the synthesis of a target protein with an appropriate N-glycosylation consensus sequence (Asn-X-Ser/Thr, where X is not Proline). Concurrently, a lipid-linked oligosaccharide (LLO) is assembled on a lipid carrier, typically dolichol pyrophosphate, through the sequential addition of monosaccharides from nucleotide sugar donors. GDP-mannose is essential for the addition of the initial mannose residues to the growing LLO chain. The fully assembled LLO is then transferred en bloc to the asparagine residue of the target protein by an oligosaccharyltransferase (OST).
Data Presentation
Table 1: Comparative Glycoprotein Yields in Different Cell-Free Systems
| Cell-Free System | Target Glycoprotein | Titer (µg/mL) | Reference |
| E. coli | sfGFP | > 100 | [1] |
| E. coli | Various | 10 - 20 (mg/L) | |
| CHO | hBMP2 | ~40 | [2] |
| CHO | Nanobodies | up to ~12 | [3] |
| CHO | Luciferase | - | [4] |
| Wheat Germ | - | - | [5] |
| Rabbit Reticulocyte | - | - | [5] |
| Insect Cell | - | - | [5] |
Table 2: In Vitro GDP-Mannose Synthesis Reaction Parameters
| Parameter | Condition | Outcome | Reference |
| pH | 7.0 - 8.0 | No significant difference in GDP-mannose concentration | [6] |
| Temperature | 25°C | ~35% less GDP-mannose produced compared to 30°C | [6] |
| 30°C | Optimal temperature for GDP-mannose production | [6] | |
| 35°C | No significant change in production rate compared to 30°C | [6] | |
| MgCl₂ Concentration | 5 mM | ~45% less GDP-mannose formed compared to 10 mM | |
| 10 mM | Optimal concentration | ||
| 20 mM | - | ||
| Initial Substrates | Mannose (6 mM), ADP (0.8 mM), GDP (0.8 mM), PolyP (4 mM) | Yields 566 µM GDP-mannose after 240 min | [6] |
Table 3: Effect of Mannose Supplementation on Intracellular GDP-Mannose Levels in Cultured Fibroblasts
| Cell Type | Condition | GDP-Mannose (pmol/10⁶ cells) | Reference |
| Normal Fibroblasts | Control | 23.5 | [7][8] |
| + 1 mM Mannose | No significant effect | [7][8] | |
| PMM-deficient Fibroblasts | Control | 2.3 - 2.7 | [7][8] |
| + 1 mM Mannose | ~15.5 | [7][8] | |
| PMI-deficient Fibroblasts | Control | 4.6 | [7][8] |
| + 1 mM Mannose | 24.6 | [7][8] |
Experimental Protocols
Protocol 1: Preparation of E. coli S30 Extract for Cell-Free Glycoprotein Synthesis
This protocol describes the preparation of a crude S30 extract from E. coli BL21 (DE3) suitable for cell-free protein synthesis.
Materials:
-
E. coli BL21 (DE3) strain
-
LB agar (B569324) plates and liquid LB medium
-
2x YTPG medium
-
S30 lysate buffer (10 mM Tris-acetate pH 7.4, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
High-pressure homogenizer or sonicator
-
Centrifuge and appropriate tubes
Procedure:
-
Streak E. coli BL21 (DE3) on an LB agar plate and incubate overnight at 37°C.[9]
-
Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C with shaking.[10]
-
Inoculate the overnight culture into 500 mL of 2xYTPG medium in a 2 L baffled flask.[9]
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches ~3.0.[9]
-
Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.[9]
-
Wash the cell pellet with S30 lysate buffer and centrifuge again.[11]
-
Resuspend the pellet in S30 lysate buffer (1 mL per gram of cell pellet).[5]
-
Lyse the cells using a high-pressure homogenizer (one pass at 15,000 psi) or sonication (3 cycles of 45 seconds on, 59 seconds off on ice).[5][11]
-
Immediately after lysis, add DTT to a final concentration of 1 mM.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.[9]
-
Collect the supernatant (this is the S30 extract).
-
(Optional but recommended) Perform a run-off reaction by incubating the extract at 37°C for 80 minutes to clear endogenous mRNA and ribosomes.[9]
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.[9][10]
Protocol 2: In Vitro Glycosylation using GDP-Mannose in a Reconstituted System
This protocol outlines a cell-free reaction for N-linked glycosylation using purified components.
Materials:
-
Purified oligosaccharyltransferase (OST)
-
Purified lipid-linked oligosaccharide precursor (e.g., Dol-PP-GlcNAc₂)
-
GDP-Mannose solution (e.g., 10 mM stock)
-
Acceptor peptide or protein with an N-glycosylation sequon
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MnCl₂, 1 mM DTT)
-
UDP-GlcNAc solution (for initiation of LLO synthesis)
Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, acceptor peptide/protein, and Dol-PP-GlcNAc₂.
-
Add UDP-GlcNAc to initiate the LLO synthesis if starting from the initial lipid carrier.
-
Add GDP-Mannose to the reaction mixture. The optimal concentration may need to be determined empirically but a starting point of 0.5-2 mM is common.
-
Initiate the glycosylation reaction by adding the purified OST enzyme.
-
Incubate the reaction at 30°C for 2-4 hours, or as determined by optimization experiments.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the products by SDS-PAGE and Western blot.
Protocol 3: Analysis of Glycosylation by SDS-PAGE and Western Blot
This protocol provides a general procedure for analyzing the products of a cell-free glycoprotein synthesis reaction.
Materials:
-
SDS-PAGE gels, running buffer, and apparatus
-
PVDF membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest or a glycan-specific lectin/antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Load the samples from the cell-free reaction onto an SDS-PAGE gel.[12][13]
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12] A shift in the molecular weight of the protein compared to a non-glycosylated control indicates successful glycosylation.
Visualizations
References
- 1. Cell-free systems for accelerating glycoprotein expression and biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cell‐based versus cell‐free mammalian systems for the production of a recombinant human bone morphogenic growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Cell-free Expression Pipeline for the Generation and Functional Characterization of Nanobodies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Free Protein Synthesis System for Building Synthetic Cells [jove.com]
- 10. jove.com [jove.com]
- 11. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 13. neb.com [neb.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. SDS-PAGE and western blot analysis [protocols.io]
- 16. researchgate.net [researchgate.net]
Measuring Intracellular GDP-Mannose Levels in Fibroblasts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate (B83284) mannose (GDP-mannose) is a critical nucleotide sugar that serves as the primary mannose donor for the glycosylation of proteins and lipids. The intracellular concentration of GDP-mannose is tightly regulated, and its deficiency can lead to severe human diseases, such as Congenital Disorders of Glycosylation (CDG).[1][2] Accurate measurement of intracellular GDP-mannose levels in fibroblasts is essential for diagnosing these disorders, understanding their pathophysiology, and developing potential therapeutic interventions, such as mannose supplementation.[1][2][3] This document provides a detailed protocol for the quantification of intracellular GDP-mannose in cultured fibroblasts using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with representative data and pathway diagrams.
Quantitative Data Summary
The following table summarizes intracellular GDP-mannose levels in human fibroblasts under various conditions, as reported in the literature. This data is crucial for establishing baseline levels and evaluating the effects of genetic mutations or therapeutic interventions.
| Cell Type | Condition | Intracellular GDP-Mannose (pmol/10⁶ cells) | Reference |
| Normal Human Fibroblasts | Standard Culture | 23.5 | [1][2] |
| Normal Human Fibroblasts | + 1 mM Mannose | No significant effect | [1][2] |
| Phosphomannomutase (PMM)-deficient Fibroblasts | Standard Culture | 2.3 - 2.7 | [1][2] |
| PMM-deficient Fibroblasts | + 1 mM Mannose | ~15.5 | [1][2] |
| Phosphomannose Isomerase (PMI)-deficient Fibroblasts | Standard Culture | 4.6 | [1][2] |
| PMI-deficient Fibroblasts | + 1 mM Mannose | 24.6 | [1][2] |
| Mannose-P-Dolichol (MPD) Synthase-deficient Fibroblasts | Standard Culture | Normal | [1][3] |
| Mannose-P-Dolichol (MPD) Synthase-deficient Fibroblasts | + 1 mM Mannose | No significant effect | [1][3] |
Metabolic Pathway of GDP-Mannose
The synthesis of GDP-mannose is a key metabolic pathway that feeds into protein glycosylation. Understanding this pathway is crucial for interpreting experimental results.
Figure 1: Simplified metabolic pathway of GDP-mannose synthesis and its role in glycosylation.
Experimental Protocols
This section details two common methods for the quantification of intracellular GDP-mannose in fibroblasts: a classic HPLC-based method and a more modern, highly sensitive LC-MS/MS approach.
Method 1: Quantification by HPLC
This method is based on the separation of nucleotide sugars by high-performance anion-exchange chromatography (HPAEC) with UV detection.[1][3]
Materials:
-
Cultured human fibroblasts
-
Cell culture medium (e.g., α-MEM with 10% fetal bovine serum)[3]
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold[3]
-
Chloroform
-
Concanavalin A (Con A)-Sepharose
-
GDP-mannose standard
-
Cell scraper
-
Microcentrifuge tubes
-
HPLC system with an anion-exchange column (e.g., Partisil-10 SAX) and UV detector[1]
Procedure:
-
Cell Culture and Harvesting:
-
Culture fibroblasts in appropriate culture dishes (e.g., 100 mm) to near confluency.[3] For experiments involving mannose supplementation, add D-mannose to the culture medium at the desired concentration (e.g., 1 mM) for a specified period (e.g., 30 minutes to 48 hours).[1][3]
-
Wash the cells twice with ice-cold PBS.[4]
-
Harvest the cells by scraping in ice-cold methanol.[3]
-
-
Extraction of Nucleotide Sugars:
-
Purification of GDP-Mannose:
-
Apply the aqueous phase to a Con A-Sepharose column at low pH. This step helps in the partial purification of GDP-mannose.[3]
-
-
HPLC Analysis:
-
Analyze the Con A-Sepharose retarded fraction by HPAEC on a Partisil-10 SAX column.[1]
-
Elute the nucleotide sugars using an exponential gradient of ammonium phosphate.[1]
-
Monitor the absorbance at 254 nm.[1]
-
Identify the GDP-mannose peak by comparing its retention time with that of a pure GDP-mannose standard.
-
Quantify the amount of GDP-mannose by integrating the peak area and comparing it to a standard curve generated with known concentrations of GDP-mannose.
-
Method 2: Quantification by LC-MS/MS
This method offers higher sensitivity and selectivity for the quantification of GDP-mannose and is particularly useful for stable isotope labeling studies.[5][6]
Materials:
-
Cultured human fibroblasts
-
Labeling medium (e.g., glucose- and mannose-free medium supplemented with dialyzed FBS and stable isotope-labeled D-Mannose, such as D-Mannose-¹³C₆)[5]
-
PBS, ice-cold
-
80% Methanol, ice-cold (extraction solvent)[4]
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon) and a triple quadrupole mass spectrometer[6]
Procedure:
-
Cell Culture and Labeling (Optional):
-
Cell Harvesting and Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.[4]
-
Add ice-cold 80% methanol and scrape the cells.[4]
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic method.
-
Detect and quantify GDP-mannose using multiple reaction monitoring (MRM) in the mass spectrometer. The specific precursor-to-product ion transitions for GDP-mannose should be optimized for the instrument used.[5]
-
Quantify the amount of GDP-mannose by comparing the peak area to a standard curve generated with a GDP-mannose standard.
-
Experimental Workflow
The following diagram illustrates the general workflow for measuring intracellular GDP-mannose levels in fibroblasts.
Figure 2: General experimental workflow for the quantification of intracellular GDP-mannose.
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of intracellular GDP-mannose in fibroblasts. The choice between HPLC and LC-MS/MS will depend on the specific research question, required sensitivity, and available instrumentation. Accurate measurement of GDP-mannose levels is a valuable tool for research in the field of glycosylation disorders, enabling a better understanding of disease mechanisms and the evaluation of potential therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Nucleotide Activated Sugars by LC-MS/MS | Separation Science [sepscience.com]
Application of ³¹P Magnetic Resonance Spectroscopy for In Vivo Detection of Guanosine Diphosphate (GDP)-Mannose
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical nucleotide sugar that serves as a primary mannose donor in the glycosylation of proteins and lipids. These post-translational modifications are fundamental to a myriad of cellular processes, including cell adhesion, signaling, and immune responses.[1] Dysregulation of glycosylation pathways is implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[1] Consequently, the ability to non-invasively monitor GDP-mannose levels in vivo is of significant interest for both basic research and clinical applications. Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P MRS) is a powerful non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, providing a window into cellular bioenergetics and metabolism.[2][3][4] Recent advancements in high-field magnetic resonance systems have enabled the detection and quantification of low-concentration metabolites like GDP-mannose in vivo.[1][5]
This document provides detailed application notes and a protocol for the in vivo detection of GDP-mannose using ³¹P MRS, primarily based on studies conducted on the human brain at a magnetic field strength of 7 Tesla.
Application Notes
The in vivo detection of GDP-mannose by ³¹P MRS offers a unique opportunity to:
-
Investigate Glycosylation Pathways: Directly measure a key substrate for mannosylation, providing insights into the regulation of glycoprotein (B1211001) and glycolipid synthesis in healthy and diseased states.
-
Study Disease Mechanisms: Explore the role of altered GDP-mannose metabolism in the progression of diseases such as cancer, infectious diseases, and neurodegenerative disorders.[1]
-
Pharmacodynamic Biomarker: Serve as a non-invasive biomarker to assess the target engagement and metabolic effects of drugs that modulate glycosylation pathways.
-
Understand Metabolic Crosstalk: Investigate the relationship between GDP-mannose levels and other key metabolites involved in cellular energy and nucleotide metabolism.
Quantitative Data Summary
The following table summarizes the quantitative data for GDP-mannose and related metabolites detected in the human brain using in vivo ³¹P MRS at 7T. Concentrations are reported relative to an assumed ATP concentration of 2.8 mM.
| Metabolite | Chemical Shift (ppm) | Concentration (mM) | Reproducibility (Test-Retest) | Tissue | Reference |
| GDP-mannose (Pβ) | -10.7 | 0.02 ± 0.01 | 21% ± 15% | Human Brain | [1][5] |
| UDP(G) | - | 0.30 ± 0.04 | 5% ± 4% | Human Brain | [1][5] |
| UDP-Galactose | - | 0.04 ± 0.01 | - | Human Brain | [5] |
| UDP-Glucose | - | 0.07 ± 0.03 | - | Human Brain | [5] |
| UDP-GalNAc | - | 0.06 ± 0.02 | - | Human Brain | [5] |
| UDP-GlcNAc | - | 0.08 ± 0.03 | - | Human Brain | [5] |
| NAD⁺ + NADH | - | 0.27 ± 0.06 | - | Human Brain | [5] |
*UDP(G) represents a mixture of UDP-Glucose, UDP-Galactose, UDP-GlcNAc, and UDP-GalNAc.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GDP-mannose biosynthesis pathway and a general workflow for in vivo ³¹P MRS experiments.
Caption: De novo and salvage pathways for GDP-mannose biosynthesis.
Caption: General experimental workflow for in vivo ³¹P MRS studies.
Experimental Protocol: In Vivo ³¹P MRS for GDP-Mannose Detection
This protocol is based on the methodology described for human brain studies at 7T.[1][5] Modifications may be necessary for different tissues, species, or MR systems.
1. Subject Preparation
1.1. Obtain informed consent from the subject according to institutional guidelines. 1.2. Screen the subject for any contraindications to MRI. 1.3. Position the subject comfortably within the MRI scanner to minimize motion artifacts. For brain studies, use a head coil with integrated ³¹P capabilities.
2. MRI System and Hardware
2.1. Magnetic Field Strength: A high-field system (e.g., 7 Tesla) is recommended to achieve the necessary signal-to-noise ratio (SNR) and spectral resolution for detecting the low concentration of GDP-mannose.[1][5] 2.2. RF Coil: A dual-tuned ¹H/³¹P head coil is required for shimming, localization, and ³¹P signal acquisition.
3. Data Acquisition
3.1. Shimming: Perform automated and manual shimming on the region of interest using the ¹H signal to optimize the magnetic field homogeneity. 3.2. Localization: Utilize a localization sequence such as ISIS (Image-Selected In Vivo Spectroscopy) to acquire spectra from a specific volume of interest.[6] 3.3. ³¹P MRS Pulse Sequence: A simple pulse-acquire sequence is typically used. 3.4. Acquisition Parameters (Example for 7T):
- Repetition Time (TR): A relatively long TR (e.g., 16 seconds) is necessary for near-fully relaxed spectra, which is important for accurate quantification.[7]
- Number of Averages: A sufficient number of averages (e.g., 64-128) should be acquired to achieve adequate SNR. The total acquisition time will depend on the TR and number of averages.
- Spectral Width: Set the spectral width to encompass all expected ³¹P metabolite resonances (e.g., 5000 Hz).[7]
- Acquisition Time (at): A suitable acquisition time should be chosen to ensure adequate digital resolution (e.g., 0.1 s).[7]
4. Data Processing
4.1. Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum. 4.2. Phasing: Perform zero- and first-order phase correction to ensure all peaks have a pure absorption lineshape. 4.3. Baseline Correction: Apply a baseline correction algorithm to remove broad, underlying signals. 4.4. Line Broadening: Apply an exponential line broadening filter (e.g., matching the line width of a prominent peak like phosphocreatine) to improve SNR.[7]
5. Spectral Analysis and Quantification
5.1. Peak Identification: Identify the GDP-mannose Pβ doublet at approximately -10.7 ppm.[1] Other key metabolites to identify include phosphocreatine (B42189) (PCr), ATP (α, β, and γ resonances), and the UDP(G) multiplet. 5.2. Spectral Fitting: Use a spectral fitting software package (e.g., AMARES, LCModel) to deconvolve overlapping peaks and accurately determine the area of each resonance. A Voigt lineshape analysis may be employed for complex multiplets.[5] 5.3. Quantification:
- Calculate the concentration of GDP-mannose relative to a reference metabolite with a known and stable concentration, such as ATP.
- The concentration of GDP-mannose can be estimated using the following formula: [GDP-Man] = (Area_this compound / Area_β-ATP) * [ATP]
- Correction factors for nuclear Overhauser effects (NOE) and relaxation times (T1) may be necessary for absolute quantification, though these can be complex to measure accurately in vivo.
6. Quality Control
6.1. Linewidth: The linewidth of a prominent singlet peak (e.g., PCr) should be narrow, indicating good magnetic field homogeneity. 6.2. Signal-to-Noise Ratio: The SNR of the spectrum should be sufficient for the reliable detection and fitting of the low-concentration GDP-mannose peak. 6.3. Reproducibility: For longitudinal studies, assess the reproducibility of the measurements by performing test-retest scans.[1][5]
References
- 1. 31 P-MRS of healthy human brain: Measurement of guanosine diphosphate mannose at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vivo31P-MRS of skeletal muscle and liver: A way for non-invasive assessment of their metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Non-invasive way to Detect Phospholipid Metabolism of Cancer: In vivo31P-MRS [jscimedcentral.com]
- 4. Phosphorus Magnetic Resonance Spectroscopy (31P MRS) and Cardiovascular Disease: The Importance of Energy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 7. In vivo 31P MRS of human brain at high/ultrahigh fields: a quantitative comparison of NMR detection sensitivity and spectral resolution between 4 T and 7 T - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in enzymatic GDP-mannose synthesis
Welcome to the technical support center for the enzymatic synthesis of Guanosine Diphosphate (B83284) (GDP)-Mannose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their GDP-mannose production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the enzymatic synthesis of GDP-mannose that can lead to low yields.
Q1: My overall yield of GDP-mannose is consistently low. What are the primary factors I should investigate?
Low yields in enzymatic GDP-mannose synthesis can stem from several factors. The most critical areas to investigate are:
-
Suboptimal Reaction Conditions: The activity of the enzymes in the synthesis pathway is highly dependent on pH, temperature, and the concentration of essential co-factors like magnesium ions (Mg²⁺).
-
Enzyme Instability or Inactivity: Enzymes may degrade if not stored or handled properly. It is also crucial to ensure that the specific activity of your enzyme preparation is sufficient.
-
Substrate Quality and Concentration: The purity of substrates like Mannose-1-Phosphate and GTP is critical. Additionally, substrate or product inhibition can occur at high concentrations.
-
Reaction Equilibrium: The enzymatic synthesis of GDP-mannose can be reversible. The accumulation of the product or depletion of substrates can shift the equilibrium, limiting the final yield.
-
Presence of Inhibitors: Contaminants in the reaction mixture, such as certain metal ions or byproducts from substrate preparation, can inhibit enzyme activity.
Q2: I suspect an issue with my reaction conditions. What are the optimal parameters for GDP-mannose synthesis?
Optimal reaction conditions can vary depending on the specific enzymes used. However, a multi-enzyme cascade system has been shown to be effective under the following conditions[1][2]:
| Parameter | Optimal Range | Notes |
| pH | 7.0 - 8.0 | Tris-HCl or HEPES-NaOH buffers are commonly used.[3] |
| Temperature | 25°C - 35°C | A temperature of 30°C has been shown to yield good results.[1][2] |
| MgCl₂ Concentration | 5 mM - 20 mM | A concentration of 10 mM MgCl₂ is often optimal. MgCl₂ is crucial for the activity of kinases in the pathway.[1][2][3] |
A study achieved a 71% yield of GDP-mannose with respect to the initial GDP concentration after 240 minutes at 30°C and 10 mM MgCl₂.[1][2]
Q3: How can I determine if my enzyme is inactive or unstable?
To assess the viability of your enzymes, consider the following:
-
Enzyme Activity Assay: Before starting your synthesis, perform a specific activity assay for each enzyme in the pathway. This will confirm their functionality.
-
Proper Storage: Ensure that enzymes are stored at the correct temperatures (typically -20°C or -80°C) and in appropriate buffers to prevent degradation.
-
Selwyn's Test: This test can be used to check for enzyme inactivation during the reaction.[1]
Q4: Could the purity of my substrates be affecting the yield?
Yes, the purity of Mannose-1-Phosphate and GTP is crucial. Contaminants can inhibit the enzymes. It is recommended to use high-purity substrates from a reliable supplier.
Q5: What is reaction equilibrium and how can it be managed to improve yield?
The synthesis of GDP-mannose from Mannose-1-Phosphate and GTP, catalyzed by GDP-mannose pyrophosphorylase (also known as Mannose-1-phosphate guanylyltransferase), is a reversible reaction[4]. The accumulation of pyrophosphate (PPi), a product of this reaction, can drive the reaction backward, reducing the net yield of GDP-mannose.
To overcome this, an inorganic pyrophosphatase can be added to the reaction mixture. This enzyme hydrolyzes pyrophosphate into two molecules of inorganic phosphate, effectively removing it from the reaction and pulling the equilibrium towards the synthesis of GDP-mannose.[1]
Q6: Are there any known inhibitors of the enzymes involved in GDP-mannose synthesis?
Yes, certain compounds can inhibit the activity of the enzymes. For example, ammonium (B1175870) ions (NH₄⁺) have been shown to inhibit GDP-mannose pyrophosphorylase activity in plants[5]. It is also known that the non-catalytic paralogue GMPPA can act as an allosteric feedback inhibitor of GDP-mannose pyrophosphorylase B (GMPPB)[6].
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of GDP-Mannose in a One-Pot Reaction
This protocol is based on a multi-enzyme cascade system.[1]
Materials:
-
Glucokinase (Glk)
-
Phosphomannomutase (ManB)
-
Mannose-1-phosphate guanylyltransferase (ManC)
-
Inorganic pyrophosphatase (PmPpA)
-
Polyphosphate kinase 2 (1D-Ppk2)
-
Mannose
-
Adenosine diphosphate (ADP)
-
Guanosine diphosphate (GDP)
-
Polyphosphate (PolyP)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
MilliQ water
Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube.
-
Add the following components to the reaction mixture at the specified final concentrations:
-
Tris-HCl buffer: 50 mM, pH 7.5
-
MgCl₂: 10 mM
-
Mannose: 6 mM
-
ADP: 0.8 mM
-
GDP: 0.8 mM
-
PolyP: 4 mM
-
-
Add the enzymes at the following concentrations:
-
Glk: 0.5 mg/mL
-
1D-Ppk2: 0.05 mg/mL
-
ManB/ManC: 0.3 mg/mL
-
PmPpA: 0.1 mg/mL
-
-
Incubate the reaction mixture at 30°C with gentle agitation (e.g., 30 rpm in a thermomixer).
-
To monitor the reaction, take 100 µL aliquots at different time points.
-
Quench the reaction in the aliquots by adding them to 400-900 µL of pre-heated MilliQ water (90°C) and incubating for an additional 10 minutes at 90°C to inactivate the enzymes.
-
Analyze the quenched samples for GDP-mannose concentration using a suitable method like High-Performance Anion-Exchange Chromatography (HPAEC).
Visualizations
Caption: Multi-enzyme cascade for GDP-mannose synthesis with cofactor regeneration.
Caption: Troubleshooting workflow for low GDP-mannose yield.
References
- 1. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]
- 5. GDP-mannose pyrophosphorylase is a genetic determinant of ammonium sensitivity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for GDP-mannose pyrophosphorylase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for GDP-mannose pyrophosphorylase (GDP-MP).
Frequently Asked Questions (FAQs)
Q1: What is the function of GDP-mannose pyrophosphorylase (GDP-MP)?
A1: GDP-mannose pyrophosphorylase (EC 2.7.7.13 and 2.7.7.22) is a key enzyme that catalyzes the synthesis of GDP-D-mannose from guanosine (B1672433) triphosphate (GTP) and α-D-mannose-1-phosphate.[1][2] This reaction is a critical step in the formation of guanosine-containing sugar nucleotides, which are essential precursors for the biosynthesis of various glycoconjugates, including cell wall components in fungi and bacteria, and for protein glycosylation in eukaryotes.[3][4][5] The product, GDP-mannose, serves as an activated mannose donor for these pathways.[6]
Q2: From what sources can GDP-mannose pyrophosphorylase be obtained?
A2: GDP-mannose pyrophosphorylase can be purified from a variety of native sources, including bacteria (e.g., Mycobacterium smegmatis, Salmonella enterica), yeast, and mammalian tissues.[1][7] Additionally, the gene encoding GDP-MP has been cloned from numerous organisms and the enzyme can be overexpressed and purified from recombinant systems, most commonly E. coli.[6][7][8]
Q3: What are the substrates and products of the GDP-MP reaction?
A3: The substrates for the forward reaction are Guanosine Triphosphate (GTP) and α-D-mannose-1-phosphate. The products are GDP-D-mannose and pyrophosphate (PPi). The reaction is reversible.[9][10]
Q4: Is GDP-MP a suitable target for drug development?
A4: Yes, GDP-MP is considered a promising target for drug development, particularly for anti-leishmanial and anti-fungal therapies.[9][11][12] This is because GDP-mannose is essential for the biosynthesis of glycoconjugates that are vital for the survival and virulence of these pathogens.[6][12] Furthermore, differences between the parasite and human enzymes may allow for the design of specific inhibitors.[9][11]
Troubleshooting Guide
Problem: Low or no enzyme activity
-
Q: I am not observing any activity with my purified GDP-MP. What are some potential causes?
-
A:
-
Incorrect Assay Conditions: Ensure that the pH of your reaction buffer is optimal. For example, the mycobacterial enzyme has a pH optimum of 8.0.[1] Verify that you have included the necessary divalent cation, typically Mg²⁺, at an optimal concentration (around 5 mM for the mycobacterial enzyme).[1]
-
Enzyme Instability: GDP-MP may lose activity if not stored properly. The purified enzyme from Mycobacterium smegmatis is stable for several months when frozen.[1] For recombinant enzymes, storage at 4°C in the presence of stabilizing agents like 25% glycerol (B35011) can preserve activity for extended periods.[8]
-
Substrate Quality: Ensure that your GTP and mannose-1-phosphate substrates are not degraded. Use fresh preparations or verify the integrity of your stock solutions.
-
Presence of Inhibitors: Check if any components in your reaction mixture could be inhibitory. For instance, GDP-glucose and glucose-1-P can inhibit the mycobacterial enzyme.[1] Ammonium (B1175870) ions have also been shown to inhibit the enzyme in Arabidopsis thaliana.[13]
-
-
Problem: High background signal in the assay
-
Q: My colorimetric assay for pyrophosphate detection shows a high signal in the no-enzyme control. What could be the reason?
-
A:
-
Contaminating Pyrophosphatase: If your enzyme preparation is not pure, it may be contaminated with pyrophosphatases that hydrolyze pyrophosphate, leading to an inorganic phosphate (B84403) signal. Further purification of your GDP-MP may be necessary.
-
Substrate Contamination: Your GTP stock solution might contain contaminating pyrophosphate. Consider treating your GTP solution with a pyrophosphatase before use in the assay or using a higher purity grade of GTP.
-
-
Problem: Inconsistent results between experiments
-
Q: I am getting variable results for my enzyme kinetics. What should I check?
-
A:
-
Enzyme Concentration: Ensure you are using a consistent and accurate concentration of the enzyme in each assay. The stability of the enzyme can vary, so it's best to use a freshly diluted enzyme for each set of experiments. At low protein concentrations, some GDP-MPs, like the one from Leishmania mexicana, can dissociate from their active oligomeric state (e.g., hexamer) into less active or inactive forms.[6]
-
Substrate Inhibition: Be aware of potential substrate surplus inhibition. High concentrations of both GTP and mannose-1-phosphate have been shown to inhibit the enzyme from Salmonella enterica.[7][8] It is crucial to perform substrate titrations to determine the optimal concentration range for your specific enzyme.
-
Product Inhibition: The product, GDP-mannose, can act as a competitive inhibitor with respect to GTP and an uncompetitive inhibitor with respect to mannose-1-phosphate.[7][8] If your reaction proceeds for too long and product accumulates, it can inhibit the enzyme and affect your kinetic measurements. It is important to measure initial reaction rates.
-
-
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for GDP-Mannose Pyrophosphorylase
| Parameter | Organism Source | Optimal Value | Reference |
| pH | Mycobacterium smegmatis | 8.0 | [1] |
| Arabidopsis thaliana | ~7.5 (cytosolic) | [13] | |
| Divalent Cation | Mycobacterium smegmatis | Mg²⁺ | [1] |
| Cation Concentration | Mycobacterium smegmatis | ~5 mM | [1] |
Table 2: Kinetic Constants for GDP-Mannose Pyrophosphorylase from Salmonella enterica
| Substrate | Km | Kis (Substrate Surplus Inhibition) | Reference |
| GTP | 0.2 mM | 10.9 mM | [7][8] |
| Mannose-1-Phosphate | 0.01 mM | 0.7 mM | [7][8] |
Table 3: Inhibition Constants for GDP-Mannose Pyrophosphorylase from Salmonella enterica
| Inhibitor | Substrate Varied | Inhibition Type | Ki | Reference |
| GDP-Mannose | GTP | Competitive | 14.7 µM | [7][8] |
| GDP-Mannose | Mannose-1-Phosphate | Uncompetitive | 115 µM | [7][8] |
Experimental Protocols
Protocol 1: Colorimetric Assay for GDP-Mannose Pyrophosphorylase Activity
This protocol is based on the method described for the enzyme from Xanthomonas citri and is suitable for high-throughput screening.[14][15] The assay measures the production of pyrophosphate (PPi), which is converted to inorganic phosphate (Pi) by an inorganic pyrophosphatase, and the Pi is then detected colorimetrically.
Materials:
-
50 mM Tris-HCl buffer, pH 8.0
-
500 mM MgCl₂ stock solution
-
100 mM Dithiothreitol (DTT) stock solution
-
10 mM GTP stock solution
-
10 mM D-mannose-1-phosphate stock solution
-
Inorganic pyrophosphatase (e.g., from E. coli)
-
Purified GDP-mannose pyrophosphorylase
-
Malachite green reagent for phosphate detection
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate. For a 50 µL final reaction volume, add the components in the following order:
-
Tris-HCl buffer (to final volume)
-
5 µL of 500 mM MgCl₂ (final concentration 50 mM)
-
0.5 µL of 100 mM DTT (final concentration 1 mM)
-
5 µL of 10 mM GTP (final concentration 1 mM)
-
5 µL of 10 mM D-mannose-1-phosphate (final concentration 1 mM)
-
0.5 µL of inorganic pyrophosphatase (e.g., 0.01 U/µL)
-
-
Prepare a negative control by replacing the enzyme with the same volume of purification buffer.
-
Initiate the reaction by adding a suitable amount of purified GDP-MP (e.g., 20 ng/µL final concentration).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent according to the manufacturer's instructions.
-
Read the absorbance at 650 nm.
-
Calculate the amount of pyrophosphate produced by comparing the absorbance to a standard curve of inorganic phosphate.
Visualizations
Caption: The enzymatic reaction catalyzed by GDP-Mannose Pyrophosphorylase.
Caption: A stepwise workflow for optimizing GDP-MP reaction conditions.
References
- 1. Purification and properties of mycobacterial GDP-mannose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antisense inhibition of the GDP-mannose pyrophosphorylase reduces the ascorbate content in transgenic plants leading to developmental changes during senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation deficiency phenotypes resulting from depletion of GDP-mannose pyrophosphorylase in two yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, purification and characterization of recombinant phosphomannomutase and GDP-alpha-D-mannose pyrophosphorylase from Salmonella enterica, group B, for the synthesis of GDP-alpha-D-mannose from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkyl-Resorcinol Derivatives as Inhibitors of GDP-Mannose Pyrophosphorylase with Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis [frontiersin.org]
- 13. GDP-mannose pyrophosphorylase is a genetic determinant of ammonium sensitivity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. GDP-mannose pyrophosphorylase is an efficient target in Xanthomonas citri for citrus canker control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Cell Permeability of GDP-Mannose Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the cellular uptake of GDP-mannose analogs.
Frequently Asked Questions (FAQs)
Q1: My GDP-mannose analog shows low or no intracellular uptake. What are the primary reasons for this?
A1: The low cell permeability of GDP-mannose analogs is primarily due to their highly polar and negatively charged nature at physiological pH. The phosphate (B84403) groups prevent passive diffusion across the hydrophobic cell membrane. Additionally, the lack of specific transporters for many synthetic analogs further limits their entry into the cell.
Q2: What are the most common chemical modification strategies to improve the cell permeability of GDP-mannose analogs?
A2: The most common strategies involve masking the polar groups to increase lipophilicity. These include:
-
Peracetylation: Acetylating the hydroxyl groups of the mannose residue can significantly increase membrane permeability. Once inside the cell, non-specific esterases can cleave the acetyl groups to release the active analog.[1]
-
Prodrug Approaches: Modifying the phosphate groups into more lipophilic moieties that are cleaved intracellularly to release the active GDP-mannose analog.
-
Fluorination: Strategic placement of fluorine atoms can alter the electronic properties and lipophilicity of the molecule, potentially enhancing uptake.
Q3: Are there any carrier systems that can be used to deliver GDP-mannose analogs into cells?
A3: Yes, carrier systems are a promising approach. The most explored options include:
-
Liposomes: Encapsulating the analog within lipid-based vesicles can facilitate its delivery across the cell membrane through endocytosis or membrane fusion.[2][3] Mannosylated liposomes can further enhance uptake in cells expressing mannose receptors.[4]
-
Nanoparticles: Various types of nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can be used to encapsulate and deliver nucleotide sugar analogs.[5]
Q4: How can I measure the intracellular concentration of my GDP-mannose analog?
A4: Quantifying the intracellular concentration is crucial to confirm successful delivery. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Following cell lysis and extraction, HPLC can be used to separate and quantify the analog.[6]
-
Mass Spectrometry (MS): LC-MS/MS provides high sensitivity and specificity for detecting and quantifying the analog and its metabolites within the cell lysate.
-
Radiolabeling: Synthesizing the analog with a radioactive isotope (e.g., ³H or ¹⁴C) allows for sensitive detection and quantification after cell uptake.[6]
Q5: My modified analog is cytotoxic to the cells. What can I do?
A5: Cytotoxicity can arise from the modification itself, the carrier system, or the intracellular accumulation of the analog or its byproducts. To address this:
-
Perform a dose-response curve: Determine the optimal, non-toxic concentration of your analog.
-
Assess the cytotoxicity of the carrier system alone: This will help you distinguish between the toxicity of the delivery vehicle and the analog.
-
Consider alternative modifications or delivery systems: Some chemical modifications or nanoparticle formulations may be inherently less toxic to your specific cell line.
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of GDP-Mannose Analog
| Possible Cause | Recommended Solution |
| High Polarity of the Analog | - Synthesize a peracetylated version of the mannose moiety to increase lipophilicity.[1] - Explore prodrug strategies to mask the phosphate groups. |
| Inefficient Carrier System | - Optimize the lipid composition and size of liposomes.[7] - If using mannosylated liposomes, vary the density of mannose on the surface.[7] - Experiment with different types of nanoparticles and surface modifications. |
| Analog Degradation | - Assess the stability of your analog in the cell culture medium and within the cell lysate. - Use protease and phosphatase inhibitors during cell lysis and extraction. |
| Active Efflux from the Cell | - Use efflux pump inhibitors to see if the intracellular concentration of your analog increases. |
Issue 2: Poor Incorporation of the Analog into Glycans
| Possible Cause | Recommended Solution |
| Competition with Endogenous GDP-Mannose | - Use a higher concentration of the analog, if not limited by cytotoxicity. - In some cell lines, supplementing the media with mannose can increase the endogenous GDP-mannose pool, so consider using mannose-free media if appropriate for your experiment.[8] |
| Analog is a Poor Substrate for Glycosyltransferases | - Confirm that the analog is a substrate for the relevant glycosyltransferases in an in vitro assay. - Consider that your analog may be an inhibitor rather than a substrate for these enzymes.[9] |
| Incorrect Subcellular Localization | - If using a carrier system, investigate its intracellular trafficking pathway to ensure it reaches the desired organelle (e.g., ER or Golgi). |
Experimental Protocols
Protocol 1: Liposomal Delivery of a GDP-Mannose Analog
-
Liposome Preparation:
-
Prepare a lipid film by dissolving a mixture of phospholipids (B1166683) (e.g., DOPC, DOPE) and cholesterol in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a solution of the GDP-mannose analog in a suitable buffer (e.g., PBS) to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar liposomes of a uniform size.
-
-
Cell Treatment:
-
Culture your target cells to the desired confluency.
-
Add the liposome-encapsulated GDP-mannose analog to the cell culture medium at various concentrations.
-
Incubate for a predetermined amount of time (e.g., 4, 12, or 24 hours).
-
-
Uptake Analysis:
-
Wash the cells thoroughly with ice-cold PBS to remove any non-internalized liposomes.
-
Lyse the cells and extract the intracellular metabolites.
-
Analyze the lysate for the presence and quantity of the GDP-mannose analog using HPLC or LC-MS/MS.
-
Protocol 2: Quantification of Intracellular GDP-Mannose Analog by HPLC
-
Metabolite Extraction:
-
After treating cells with the analog, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
HPLC Analysis:
-
Inject the extracted sample onto an appropriate HPLC column (e.g., a strong anion exchange column).
-
Use a suitable mobile phase gradient to separate the GDP-mannose analog from other cellular components.
-
Detect the analog using a UV detector at a wavelength where it has a strong absorbance (e.g., 254 nm).
-
Quantify the amount of the analog by comparing the peak area to a standard curve generated with known concentrations of the analog.[6]
-
Visual Guides
Caption: A general experimental workflow for developing and testing cell-permeable GDP-mannose analogs.
Caption: A troubleshooting workflow for diagnosing and resolving low intracellular uptake of GDP-mannose analogs.
Caption: The impact of a GDP-mannose analog on the protein glycosylation pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannosylated liposomes for targeted gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Mediated Delivery of 2-Deoxy-D-Glucose Induces Antitumor Immunity and Cytotoxicity in Liver Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GDP-Mannose Transporter Reconstitution in Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers reconstituting GDP-mannose transporters into liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is the transport activity of my reconstituted GDP-mannose transporter low or absent?
Low or absent transport activity is a common issue that can arise from several factors throughout the experimental process. Here's a breakdown of potential causes and solutions:
-
Suboptimal Lipid Composition: The lipid environment is crucial for the proper folding and function of membrane proteins. For the GDP-mannose transporter from Saccharomyces cerevisiae (ScVrg4), short-chain lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) have been shown to be essential for its function.[1] The transporter from Chaetomium thermophilum (CtVrg4) shows a preference for phosphatidylinositol species such as PI3P, PI4P, and PI5P.[1][2]
-
Recommendation: Screen different lipid compositions, including those known to be favorable for GDP-mannose transporters. Consider using yeast polar lipid extracts as a starting point, as they have been used successfully for reconstituting CtVrg4.[1]
-
-
Incorrect Protein-to-Lipid Ratio: An inappropriate ratio can lead to protein aggregation or low incorporation efficiency. While high protein-to-lipid ratios may seem intuitive for maximizing signal, they can sometimes be detrimental.[3]
-
Recommendation: Empirically determine the optimal protein-to-lipid ratio by testing a range of ratios. Start with a molar ratio of around 1:500 (protein:lipid) and adjust as needed.[4]
-
-
Inactive Protein: The protein may have been denatured during purification or reconstitution.
-
Recommendation: Ensure that the purification protocol is optimized to maintain the protein's structural integrity. After reconstitution, assess the protein's folding state using techniques like circular dichroism spectroscopy.
-
-
Improper Protein Orientation: For transport to occur, the transporter must be inserted into the liposome (B1194612) in the correct orientation, with its substrate-binding site accessible to the exterior. Various factors, including the reconstitution method and lipid composition, can influence orientation.[5][6][7][8][9]
-
Residual Detergent: Lingering detergent from the solubilization step can disrupt the liposome bilayer and inhibit transporter activity.[10]
-
Leaky Liposomes: If the liposomes are not properly sealed, the substrate gradient required for transport cannot be maintained.
-
Recommendation: Verify the integrity of your liposomes using a fluorescent dye leakage assay.
-
2. My protein is aggregating during reconstitution. What can I do?
Protein aggregation is a common hurdle in membrane protein reconstitution.[12] Here are some strategies to mitigate this issue:
-
Optimize Detergent Exchange: Ensure a smooth and gradual exchange of detergent for lipids. Rapid removal of detergent can lead to protein aggregation.
-
Adjust Protein Concentration: High protein concentrations can favor aggregation. Try lowering the initial protein concentration.
-
Modify Lipid Composition: The presence of certain lipids, such as cholesterol or lipids with specific headgroups, can sometimes help stabilize the protein within the bilayer and prevent aggregation.
-
Screen Different Detergents: The choice of detergent for solubilization can impact the protein's stability and its subsequent reconstitution. Experiment with a range of mild, non-ionic detergents.[13]
3. How can I ensure efficient incorporation of the transporter into the liposomes?
Efficient incorporation is key to obtaining a robust transport signal.
-
Optimize Detergent-to-Lipid Ratio: The initial ratio of detergent to lipid during the solubilization of pre-formed liposomes is critical. This ratio needs to be sufficient to saturate the liposomes without completely disrupting them into mixed micelles.
-
Control the Rate of Detergent Removal: A slow and controlled removal of detergent, for instance through dialysis with multiple buffer changes, often leads to more efficient and uniform incorporation.[10]
-
Analyze Reconstitution Efficiency: After reconstitution, separate the proteoliposomes from unincorporated protein by techniques like density gradient centrifugation.[14] Quantify the amount of protein in the liposome fraction using methods like SDS-PAGE and densitometry.[3]
4. The transport kinetics of my reconstituted transporter seem incorrect. What could be the issue?
Inaccurate kinetic parameters can stem from several experimental variables.
-
Substrate Concentration: Ensure that the range of substrate concentrations used in your transport assay is appropriate to determine Km and Vmax accurately.
-
Assay Time Points: The time points chosen for measuring uptake should be within the initial linear range of the transport reaction.
-
Intra-liposomal Substrate Loading: For exchange assays, ensure complete and consistent loading of the unlabeled substrate into the liposomes. Freeze-thaw cycles are often used for this purpose.[1]
-
External Substrate Removal: After loading, it is crucial to efficiently remove any unloaded substrate from the exterior of the proteoliposomes, typically by ultracentrifugation or size-exclusion chromatography.[1]
Quantitative Data Summary
Table 1: Kinetic Parameters of Reconstituted GDP-Mannose Transporters
| Transporter | Source Organism | Reconstitution Lipid | Substrate | Km / IC50 | Reference |
| CtVrg4 | Chaetomium thermophilum | Yeast Polar Lipid (YPL) | GDP-mannose | 32.07 µM (Km) | [1] |
| CtVrg4 (WT) | Chaetomium thermophilum | YPL | GDP-mannose | 25.45 µM (IC50) | [1][2] |
| CtVrg4 (Y310F mutant) | Chaetomium thermophilum | YPL | GDP-mannose | 47.05 µM (IC50) | [1][2] |
| CtVrg4 (Δ31 truncate) | Chaetomium thermophilum | YPL | GDP-mannose | 48 µM (IC50) | [1] |
Table 2: Dissociation Constants (Kd) for Substrate Binding to CtVrg4
| Protein | Ligand | Kd (µM) | Reference |
| CtVrg4 (WT) | GMP | 143.2 | [1][2] |
| CtVrg4 (WT) | GDP-mannose | 74.26 | [1][2] |
| CtVrg4 (Y310F mutant) | GMP | 139.2 | [1][2] |
| CtVrg4 (Y310F mutant) | GDP-mannose | 129.95 | [1][2] |
| CtVrg4 (Δ31 truncate) | GMP | 63.2 | [1] |
| CtVrg4 (Δ31 truncate) | GDP-mannose | 58.5 | [1] |
Experimental Protocols
1. Protocol for Reconstitution of CtVrg4 into Liposomes
This protocol is adapted from the methods used for the biochemical characterization of the GDP-mannose transporter from Chaetomium thermophilum.[1]
-
Liposome Preparation:
-
Start with a solution of Yeast Polar Lipid (YPL) in chloroform.
-
Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum overnight to remove any residual solvent.
-
Resuspend the lipid film in a liposome assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl) to a final concentration of 10 mg/mL.
-
Form small multilamellar vesicles by bath sonication.
-
Extrude the vesicle suspension 10 times through a 400 nm polycarbonate membrane to generate unilamellar liposomes.
-
-
Reconstitution:
-
Thaw the purified CtVrg4 protein.
-
Mix the purified protein with the prepared liposomes. The final protein-to-lipid ratio should be optimized for your specific experiment.
-
The reconstitution process can be initiated by methods such as detergent dialysis or the use of adsorbent beads to remove the detergent used for protein purification.
-
2. Protocol for a Proteoliposome-Based GDP-Mannose Transport Assay
This protocol describes an exchange assay to measure the transport activity of reconstituted GDP-mannose transporter.[1]
-
Loading of Proteoliposomes:
-
Thaw the proteoliposomes containing the reconstituted CtVrg4.
-
Add the unlabeled ("cold") substrate, GDP-mannose, to the desired internal concentration (e.g., 1 mM).
-
Subject the proteoliposomes to six cycles of freeze-thaw using liquid nitrogen to facilitate the loading of the substrate into the liposomes.[1]
-
-
Removal of External Substrate:
-
Remove the unloaded GDP-mannose from the exterior of the proteoliposomes by ultracentrifugation at 150,000 x g for 30 minutes.[1]
-
Resuspend the resulting pellet of loaded proteoliposomes in a cold liposome assay buffer.
-
-
Transport Assay:
-
Initiate the transport reaction by adding a small volume of the loaded proteoliposomes (e.g., 10 µL containing approximately 4 µg of protein) to a larger volume of liposome assay buffer (e.g., 40 µL) containing a low concentration of radiolabeled substrate, such as [³H]GMP (e.g., 0.5 µM).[1] The addition of external [³H]GMP will initiate an exchange with the internal unlabeled GDP-mannose.
-
Incubate the reaction for various time points.
-
Stop the reaction at each time point by rapidly filtering the reaction mixture through a membrane that retains the proteoliposomes but allows the free radiolabeled substrate to pass through.
-
Wash the filter to remove any non-specifically bound radioactivity.
-
Quantify the amount of radioactivity retained on the filter, which corresponds to the amount of radiolabeled substrate transported into the proteoliposomes, using liquid scintillation counting.
-
Visualizations
Caption: Experimental workflow for GDP-mannose transporter reconstitution and transport assay.
Caption: Troubleshooting decision tree for low transport activity.
References
- 1. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale for the Quantitative Reconstitution of Membrane Proteins into Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level [ouci.dntb.gov.ua]
- 7. Rapid Estimation of Membrane Protein Orientation in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein aggregation and autophagy dysfunction: new lessons from mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rationale for the Quantitative Reconstitution of Membrane Proteins into Proteoliposomes | Springer Nature Experiments [experiments.springernature.com]
optimizing buffer and cofactor concentrations for mannosyltransferase assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer and cofactor concentrations for mannosyltransferase assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my mannosyltransferase assay?
A1: The optimal pH for mannosyltransferase activity can vary depending on the specific enzyme. However, a common starting point is a neutral to slightly alkaline pH range. For many mannosyltransferases, the optimal pH lies between 7.2 and 8.5.[1][2][3][4] It is crucial to determine the optimal pH for your specific enzyme empirically by testing a range of pH values.
Q2: Which buffer should I use for my assay?
A2: The choice of buffer is critical for maintaining the optimal pH and providing a stable environment for the enzyme. Commonly used buffers for mannosyltransferase assays include HEPES and Tris-HCl.[5][6][7][8]
-
HEPES: Often used for its stability in the physiological pH range (6.8-8.2) and minimal temperature-induced pH shifts.[5][9]
-
Tris-HCl: A versatile and cost-effective buffer with an effective pH range of 7.0-9.2.[6][7][9] However, its pKa is temperature-dependent.
The choice between these buffers can depend on the specific requirements of your assay. It is recommended to test both to determine which provides the best performance for your enzyme.
Q3: Does my mannosyltransferase require a divalent cation cofactor?
A3: Many, but not all, mannosyltransferases require a divalent cation for activity, with manganese (Mn²⁺) being the most commonly preferred.[10] Some enzymes may also show activity with magnesium (Mg²⁺), while others can be inhibited by cations like calcium (Ca²⁺).[3] It is essential to test the effect of different divalent cations on your enzyme's activity. Some mannosyltransferases, such as certain human protein O-mannosyltransferases (POMTs), do not require divalent cations and are fully active in the presence of EDTA.[2][3]
Q4: What are the typical concentrations of cofactors to use?
A4: If your enzyme requires a divalent cation, the optimal concentration will need to be determined experimentally. A common starting concentration for MnCl₂ is in the range of 1-10 mM.[11] It is advisable to perform a titration to find the concentration that yields the highest enzyme activity.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your buffer. Perform a pH curve to determine the optimal pH for your enzyme. |
| Incorrect Cofactor Concentration | Titrate the concentration of the required divalent cation (e.g., Mn²⁺). If the cofactor requirement is unknown, test a panel of divalent cations (Mn²⁺, Mg²⁺, Ca²⁺) and an EDTA control. |
| Enzyme Instability | Ensure proper enzyme storage conditions (e.g., -80°C). Avoid repeated freeze-thaw cycles.[12] Consider adding a stabilizing agent like glycerol (B35011) to the storage buffer. |
| Inactive Substrates | Confirm the integrity and concentration of your donor (e.g., GDP-mannose) and acceptor substrates. |
| Presence of Inhibitors | Ensure that no components of your reaction mixture are known inhibitors of mannosyltransferases. If using biological samples, consider purification steps to remove potential endogenous inhibitors. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding (Filter-based assays) | Increase the stringency of your wash steps.[13][14] Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. Pre-soaking the filter paper with a polymer may also help.[15] |
| Endogenous Biotin (Streptavidin-based detection) | If your sample contains endogenous biotin, perform an avidin/biotin blocking step before adding your detection reagents.[14][16] |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter-sterilize your buffers to remove any particulate matter. |
| Substrate Purity | Ensure the purity of your radiolabeled donor substrate, as contaminants can contribute to high background. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Mannosyltransferase Assays
| Buffer | pKa (at 25°C) | Effective pH Range | Typical Concentration | Notes |
| HEPES | 7.5 | 6.8 - 8.2[5][9] | 20 - 50 mM | Minimal pH change with temperature fluctuations.[5][9] |
| Tris-HCl | 8.1 | 7.0 - 9.2[6][9] | 20 - 100 mM | pH is sensitive to temperature changes. |
| MOPS | 7.2 | 6.5 - 7.9[9] | 20 - 50 mM | Can be a suitable alternative to HEPES. |
| Sodium Acetate | 4.76 | 3.7 - 5.6 | 50 - 100 mM | Used for enzymes with an acidic pH optimum.[11] |
Table 2: Divalent Cation (Cofactor) Concentrations in Mannosyltransferase Assays
| Cofactor | Typical Concentration Range | Effect on Activity | Notes |
| MnCl₂ | 1 - 10 mM | Often required for optimal activity.[11] | High concentrations can be inhibitory or cytotoxic in cell-based assays.[17] |
| MgCl₂ | 5 - 10 mM | Can substitute for Mn²⁺ for some enzymes. | Generally less effective than Mn²⁺ for mannosyltransferases that prefer it. |
| EDTA | 5 - 10 mM | Chelates divalent cations. | Used as a negative control to determine if the enzyme is metal-dependent. Some POMTs are fully active in the presence of EDTA.[2][3] |
Experimental Protocols
Protocol 1: In Vitro Mammalian Protein O-Mannosyltransferase (POMT) Assay
This protocol is adapted from a method for detecting the activity of co-expressed POMT1 and POMT2.[2][4]
Materials:
-
Microsomal membrane fraction from cells co-expressing POMT1 and POMT2
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM 2-mercaptoethanol, 10 mM EDTA, 0.5% n-octyl-β-D-thioglucoside
-
Donor Substrate: Dol-P-[³H]Man (radiolabeled)
-
Acceptor Substrate: GST-α-DG (glutathione S-transferase-tagged α-dystroglycan)
-
Stop Solution: PBS containing 1% Triton X-100
-
Glutathione-Sepharose beads
-
Scintillation counter and cocktail
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL, containing:
-
80 µg of microsomal membrane fraction
-
10 µg of GST-α-DG
-
100 nM Dol-P-[³H]Man
-
Reaction Buffer to final volume
-
-
Initiate the reaction by adding the microsomal membrane fraction.
-
Incubate the reaction at 28°C for 1 hour.
-
Stop the reaction by adding 200 µL of Stop Solution.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Add the supernatant to pre-washed glutathione-Sepharose beads and incubate to capture the GST-α-DG.
-
Wash the beads to remove unincorporated Dol-P-[³H]Man.
-
Elute the GST-α-DG or directly add scintillation cocktail to the beads.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: HPLC-Based Mannosyltransferase Assay
This protocol is a non-radioactive method for measuring mannosyltransferase activity using an artificial acceptor substrate.[18]
Materials:
-
Purified mannosyltransferase
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.4), 10 mM MnCl₂
-
Donor Substrate: GDP-mannose
-
Acceptor Substrate: p-nitrophenyl-α-D-mannopyranoside (α-Man-pNP)
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture containing:
-
Purified mannosyltransferase (e.g., 0.1 µg/µL)
-
5 mM GDP-mannose
-
1.5 mM α-Man-pNP
-
Reaction Buffer to the final volume
-
-
Incubate the reaction at 30°C for a defined period (e.g., 16 hours).
-
Stop the reaction (e.g., by boiling or adding a quenching agent like EDTA).
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Separate the product from the substrates using a suitable gradient.
-
Monitor the elution of the product by UV absorbance (p-nitrophenyl group).
-
Quantify the product by integrating the peak area and comparing it to a standard curve.
Visualizations
Caption: General workflow for a mannosyltransferase assay.
Caption: Simplified mammalian O-mannosylation pathway.[19][20][21]
References
- 1. Enzyme assay of protein O-mannosyltransferase (POMT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Demonstration of mammalian protein O-mannosyltransferase activity: Coexpression of POMT1 and POMT2 required for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 7. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Substrate and Metal Ion Promiscuity in Mannosylglycerate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assay of protein-O-mannosyl glycan glycosyltransferases (LARGE1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Genotoxic and cytotoxic effects of manganese chloride in cultured human lymphocytes treated in different phases of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protein O-mannosylation: one sugar, several pathways, many functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying GDP-Mannose by Mass Spectrometry
Welcome to the technical support center for the quantification of Guanosine Diphosphate-Mannose (GDP-Mannose) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying GDP-mannose by LC-MS?
A4: The main challenges in quantifying GDP-mannose by LC-MS include its polar nature, which makes it difficult to retain on standard reversed-phase chromatography columns, and its similarity to other nucleotide sugars, which can lead to co-elution and interfere with accurate quantification. Additionally, biological samples introduce matrix effects that can suppress or enhance the signal, leading to inaccurate results.[1][2][3] Low abundance in biological samples also poses a significant challenge.
Q2: Which ionization mode is best for GDP-mannose analysis?
A2: Negative mode electrospray ionization (ESI) is typically preferred for the analysis of nucleotide sugars like GDP-mannose.[4] This is because the phosphate (B84403) groups are readily deprotonated, leading to strong signals for the precursor ion.
Q3: Why is chromatographic separation critical for GDP-mannose quantification?
A3: Chromatographic separation is crucial to distinguish GDP-mannose from its isomers and other structurally similar nucleotide sugars that may be present in the sample.[1][5] Without adequate separation, it is difficult to achieve accurate quantification due to potential overlapping signals in the mass spectrometer.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your GDP-mannose quantification experiments.
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions
-
Suboptimal Chromatographic Conditions: The highly polar nature of GDP-mannose can lead to poor interaction with reversed-phase columns.
-
Solution: Consider using a hydrophilic interaction liquid chromatography (HILIC) column, which is better suited for retaining and separating polar compounds.[1] Alternatively, ion-pair chromatography with an agent like tributylamine (B1682462) can improve retention on C18 columns.[4]
-
-
Contamination: Buildup of contaminants from the sample matrix on the column or in the LC system can degrade peak shape.[6][7]
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7]
-
Solution: Reconstitute the dried sample extract in the initial mobile phase.[4]
-
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
-
Inefficient Extraction: GDP-mannose may not be efficiently extracted from the biological matrix.
-
Sample Degradation: GDP-mannose can be susceptible to degradation during sample processing.
-
Solution: Keep samples on ice throughout the extraction process and store them at -80°C to minimize enzymatic activity and degradation.[4]
-
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for GDP-mannose detection.
-
Solution: Optimize key parameters such as capillary voltage, source temperature, and gas flow rates.[4] Perform tuning and calibration of the instrument regularly.
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of GDP-mannose.[2][3]
Problem 3: Inaccurate or Irreproducible Quantification
Possible Causes & Solutions
-
Matrix Effects: As mentioned above, matrix effects are a major source of quantitative inaccuracy.[2][3]
-
Solution: In addition to improved sample preparation, the use of matrix-matched calibration standards can help to mitigate these effects.
-
-
Lack of a Suitable Internal Standard: Without a proper internal standard, variations in sample preparation and instrument response can lead to poor reproducibility.
-
Solution: Whenever possible, use a stable isotope-labeled version of GDP-mannose as an internal standard. If this is not available, a structurally similar compound that is not present in the sample can be used, but this is less ideal.
-
-
Retention Time Shifts: Drifting retention times can lead to misidentification and inaccurate integration of peaks.[6]
-
Solution: Ensure the stability of the mobile phase composition and flow rate. Column degradation can also lead to shifts, so monitor column performance and replace it when necessary.[6]
-
Experimental Protocols
Protocol 1: Extraction of GDP-Mannose from Biological Samples
This protocol is a representative method based on established procedures for nucleotide sugars.[4]
-
Sample Collection: Collect biological samples (e.g., cell pellets) and store them at -80°C until analysis.
-
Lysis and Extraction: Resuspend the sample in an ice-cold 80:20 methanol:water solution. For cell pellets, sonicate the sample on ice to ensure complete cell lysis.
-
Protein Precipitation: Incubate the lysate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the nucleotide sugars, to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for GDP-Mannose Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | Reversed-phase C18 with ion-pairing agent or HILIC |
| Mobile Phase A | 10 mM Tributylamine, 15 mM Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Instrument | Triple Quadrupole Mass Spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table provides a starting point for method development. Optimal conditions may vary depending on the specific instrumentation and application.
Table 2: Example MRM Transitions for GDP-Mannose
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| GDP-Mannose | 588.1 | 442.1 | 20 | Loss of the mannose moiety |
| GDP-Mannose | 588.1 | 344.1 | 30 | GDP fragment |
| GDP-Mannose | 588.1 | 159.0 | 45 | Phosphate-sugar fragment |
Precursor and product ions should be empirically determined and optimized on your specific mass spectrometer.[4]
Visualizations
Caption: A typical experimental workflow for the quantification of GDP-mannose.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing GDP-Mannose Regeneration Cascade Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals working with GDP-mannose regeneration cascades. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your experiments for improved efficiency and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a GDP-mannose regeneration cascade and why is it important?
A GDP-mannose regeneration cascade is a multi-enzyme system that synthesizes Guanosine Diphosphate-Mannose (GDP-mannose) from a simple sugar, typically mannose. This is crucial for in vitro glycosylation studies as GDP-mannose is an essential sugar donor for the synthesis of glycoproteins, which play a vital role in cell signaling, immune response, and cell-cell adhesion.[1][2] These cascades are important in drug development, particularly for optimizing glycoprotein-based drugs like monoclonal antibodies, as they provide a continuous supply of the expensive nucleotide sugar.[1][2]
Q2: What are the core enzymes in a typical GDP-mannose regeneration cascade?
A common enzymatic cascade for GDP-mannose regeneration involves the following enzymes:
-
Glucokinase (Glk): To phosphorylate mannose to mannose-6-phosphate (B13060355).
-
Phosphomannomutase (ManB): To convert mannose-6-phosphate to mannose-1-phosphate.
-
Mannose-1-phosphate guanylyltransferase (ManC) / GDP-mannose pyrophosphorylase (GMPPB): To catalyze the formation of GDP-mannose from mannose-1-phosphate and GTP.[1][2][3][4]
-
Pyrophosphatase (PmPpA): To degrade the pyrophosphate byproduct and drive the reaction forward.[1][2]
-
Polyphosphate Kinase (Ppk2): To regenerate GTP from GDP using polyphosphate as a phosphate (B84403) donor.[1][2]
Q3: What are the optimal conditions for a GDP-mannose regeneration cascade?
Optimal conditions can vary depending on the specific enzymes used. However, a generally effective range is:
-
Magnesium Chloride (MgCl₂): 5 mM - 20 mM, as it is a critical co-factor for enzymes like polyphosphate kinase.[1][2]
A study demonstrated a maximum reaction rate of 2.7 µM/min at 30°C with 10 mM MgCl₂.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no GDP-mannose production | Enzyme inactivity or instability: One or more enzymes in the cascade may be inactive due to improper storage, handling, or degradation under assay conditions. | - Verify the activity of each enzyme individually before setting up the cascade. - Ensure all enzymes are stored at the correct temperature and handled according to the manufacturer's instructions. - Check for enzyme stability under your specific assay conditions (pH, temperature, time).[5] |
| Suboptimal reaction conditions: Incorrect pH, temperature, or co-factor concentrations can significantly reduce enzyme activity. | - Optimize the pH, temperature, and MgCl₂ concentration for your specific set of enzymes. A good starting point is pH 7.5, 30°C, and 10 mM MgCl₂.[1][2][6] - Ensure all reagents are fully thawed and at room temperature before starting the assay.[7][8] | |
| Missing or contaminated reagents: Absence of a crucial substrate or co-factor, or the presence of inhibitors, will halt the reaction. | - Double-check that all substrates (mannose, GDP, ADP, polyphosphate) and co-factors (MgCl₂) are added at the correct concentrations. - Use fresh, high-purity reagents to avoid contamination.[5] - Be aware of potential inhibitors such as EDTA, ascorbic acid, and SDS in your sample preparations.[7] | |
| Reaction starts but plateaus quickly | Substrate depletion: The initial concentration of a substrate, like mannose or GTP, may be too low. | - Increase the initial concentration of the limiting substrate.[5] |
| Product inhibition: Accumulation of GDP-mannose can cause feedback inhibition of enzymes like GDP-mannose pyrophosphorylase.[3][4] | - Couple the regeneration cascade to a glycosyltransferase that consumes GDP-mannose, thus pulling the reaction forward.[1][2] - Ensure the activity of the consuming enzyme is sufficient to prevent product accumulation.[5][9] | |
| Byproduct inhibition: Accumulation of pyrophosphate can inhibit the forward reaction. | - Ensure sufficient activity of pyrophosphatase in the reaction mixture to hydrolyze pyrophosphate.[3][4][10] | |
| Inconsistent results between experiments | Inaccurate pipetting: Small errors in pipetting volumes can lead to significant variations in results. | - Calibrate pipettes regularly and use proper pipetting techniques.[5] - Avoid pipetting very small volumes to minimize error.[7] |
| Temperature fluctuations: Gradients across the reaction plate or inconsistent incubation temperatures can affect enzyme kinetics. | - Equilibrate the reaction plate to the assay temperature before initiating the reaction.[5] - Be consistent with incubation times and temperatures.[7][8] | |
| Improper mixing: Incomplete mixing of reagents can lead to non-uniform reaction rates. | - Mix the reaction components thoroughly but gently to avoid denaturing the enzymes.[8] |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Maximum reaction rate | 2.7 µM/min | 30°C, 10 mM MgCl₂, pH 7.5 | [1][2] |
| GDP-mannose yield | 71% (566 nmol) | 240 min reaction time, 0.8 mM initial GDP | [1][2] |
| GDP-mannose production rate (in vivo) | 0.25 nmol/min/10⁹ cells | E. coli expressing the cascade | [11] |
| Normal fibroblast GDP-mannose level | 23.5 pmol/10⁶ cells | Cultured human fibroblasts | [12] |
| PMM-deficient fibroblast GDP-mannose level | 2.3-2.7 pmol/10⁶ cells | Cultured human fibroblasts | [12] |
| PMM-deficient fibroblast GDP-mannose level (with 1mM mannose) | ~15.5 pmol/10⁶ cells | Cultured human fibroblasts | [12] |
Visualizing the Pathways and Workflows
Caption: A multi-enzyme cascade for GDP-mannose regeneration.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Activity Assay for GDP-Mannose Pyrophosphorylase (GMPPB/ManC)
This protocol is adapted from established methods to determine the activity of GDP-mannose pyrophosphorylase by measuring the amount of inorganic phosphate produced.[3][4][10]
Materials:
-
Purified GMPPB/ManC enzyme
-
Mannose-1-phosphate
-
Guanosine triphosphate (GTP)
-
Inorganic pyrophosphatase
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
Revelation Buffer (Malachite green, ammonium (B1175870) molybdate, Triton X-100 in HCl)
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a microplate well containing assay buffer, 150 µM mannose-1-phosphate, 300 µM GTP, and 1 U/mL inorganic pyrophosphatase.[3][4]
-
Initiate the reaction by adding the GMPPB/ManC enzyme to the reaction mixture.
-
Stop the reaction by adding an equal volume of revelation buffer.
-
Incubate at 30°C for 5 minutes to allow for color development.[3][4]
-
Measure the absorbance at 650 nm using a microplate reader.[3][4]
-
A "no-enzyme" control should be run to measure any non-enzymatic substrate degradation.[5]
Protocol 2: Monitoring GDP-Mannose Production in a Regeneration Cascade
This protocol utilizes High-Performance Anion-Exchange Chromatography (HPAEC) for the quantification of GDP-mannose.[1][2]
Materials:
-
Complete GDP-mannose regeneration cascade reaction mixture
-
HPAEC system with UV and/or conductivity detection
-
Anion-exchange column
-
Appropriate buffers for the HPAEC system
-
GDP-mannose standard for calibration
Procedure:
-
Set up the GDP-mannose regeneration cascade reaction as described in the FAQs section with optimal conditions.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquot, for example, by heat inactivation or addition of a quenching agent like a strong acid (ensure compatibility with your HPAEC method).
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPAEC system.
-
Separate the components of the reaction mixture using an appropriate gradient of the mobile phase.
-
Detect and quantify the GDP-mannose peak by comparing its retention time and peak area to a standard curve generated with known concentrations of a GDP-mannose standard.[1][2]
References
- 1. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity [frontiersin.org]
- 4. Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Synthesis of GDP-Mannose and Mannosylglycerate from Labeled Mannose by Genetically Engineered Escherichia coli without Loss of Specific Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor signal in GDP-mannose detection by 31P MRS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of Guanosine (B1672433) Diphosphate (B83284) Mannose (GDP-mannose) by 31P Magnetic Resonance Spectroscopy (MRS).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the detection of GDP-mannose using 31P MRS.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for GDP-mannose so weak in my 31P MRS spectrum?
A1: The low signal-to-noise ratio (SNR) for GDP-mannose is a significant challenge primarily due to its low physiological concentration. In the human brain, for instance, the concentration of GDP-mannose is estimated to be around 0.02 ± 0.01 mM, which is approximately 15 times lower than the total concentration of more abundant UDP-sugars.[1][2] This low abundance is a primary contributor to a weak signal.
Q2: At what chemical shift should I expect to see the GDP-mannose signal?
A2: The presence of GDP-mannose is typically identified by a weak doublet signal at approximately -10.7 ppm, which is assigned to the phosphomannosyl group (Pβ).[1][2] A second doublet (Pα) can be found at -8.3 ppm, but this signal often overlaps with resonances from other metabolites.[1][2]
Q3: I am seeing signals that overlap with my target GDP-mannose peak. What are these and how can I resolve them?
A3: The Pα doublet of GDP-mannose at -8.3 ppm significantly overlaps with signals from NAD(H) and the Pα of UDP-glucose (UDP-G).[1][2] The Pβ signal at -10.7 ppm is better resolved but can be close to the Pβ-multiplet of a mixture of UDP-sugars (UDP-Glc, UDP-Gal, UDP-GlcNAc, and UDP-GalNAc), which appears about 0.9 ppm downfield.[1][2] To mitigate this, using a high-field spectrometer (e.g., 7T) is recommended to improve spectral resolution.[1][2] Advanced data processing techniques, such as deconvolution with Voigt lineshape analysis, can also help to separate these overlapping signals.[1]
Q4: How can I improve the signal-to-noise ratio (SNR) of my GDP-mannose measurement?
A4: Several strategies can be employed to enhance the SNR:
-
Increase Magnetic Field Strength: Higher field strengths (e.g., 7T or greater) significantly improve SNR and spectral resolution.[3][4]
-
Optimize RF Coils: Using dedicated, close-fitting radiofrequency (RF) coils can substantially improve signal detection.[3][5]
-
Proton Decoupling: Applying proton decoupling can sharpen the ³¹P signals by removing J-coupling interactions with nearby protons, leading to an improved SNR.[6]
-
Nuclear Overhauser Effect (NOE): Irradiating proton signals can transfer polarization to the ³¹P nuclei, potentially boosting the signal.[7]
-
Increase Scan Time: A longer acquisition time allows for more signal averaging, which improves the SNR.[4][8]
-
Optimize Acquisition Parameters: Using a short repetition time (TR) with an Ernst-angle excitation can maximize signal per unit time.[5]
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No discernible GDP-mannose signal | Low concentration in the sample; Poor shimming leading to broad lines; Suboptimal acquisition parameters. | Concentrate the sample if possible; Ensure high-quality B0 shimming to achieve narrow linewidths; Increase the number of scans; Utilize a higher magnetic field strength (e.g., 7T).[1][3] |
| Broad, poorly resolved peaks | Poor magnetic field homogeneity (shimming); Presence of paramagnetic ions. | Perform careful B0 shimming on the region of interest; For tissue extracts, consider adding a chelating agent like EDTA to remove paramagnetic metal ions.[9] |
| Difficulty in quantifying GDP-mannose due to overlapping peaks | Spectral overlap with other metabolites (e.g., NAD(H), UDP-sugars). | Employ advanced spectral processing techniques like deconvolution and lineshape analysis; Utilize a higher field magnet for better spectral dispersion.[1] |
| Low overall signal intensity for all metabolites | Incorrect pulse calibration; RF coil issues; Suboptimal sample positioning. | Calibrate the transmitter pulse power for the specific sample and coil; Ensure the RF coil is properly tuned and matched; Position the sample in the most sensitive region of the coil. |
Quantitative Data Summary
The following tables summarize key quantitative data for the 31P MRS detection of GDP-mannose and related metabolites.
Table 1: In Vivo Concentrations and Chemical Shifts of GDP-Mannose and Related Metabolites in Human Brain at 7T
| Metabolite | Concentration (mM) | Chemical Shift (ppm) | Overlapping Signals |
| GDP-Mannose (Pβ) | 0.02 ± 0.01 | -10.7 | UDP-sugars (Pβ) |
| GDP-Mannose (Pα) | 0.02 ± 0.01 | -8.3 | NAD(H), UDP-G (Pα) |
| UDP-sugars (UDP(G)) | 0.30 ± 0.04 | ~-9.8 (Pβ) | GDP-Mannose (Pβ) |
| ATP (β-ATP as reference) | 2.8 (used as reference) | -16.3 | - |
Data sourced from Ren & Sherry (2021).[1][2]
Table 2: Impact of Experimental Parameters on Signal Quality
| Parameter | Effect on Signal | Recommendation for GDP-Mannose Detection |
| Magnetic Field Strength | Higher field increases SNR and spectral resolution. | Use the highest available field strength (e.g., 7T or higher).[3][4] |
| RF Coil | Dedicated, well-tuned coils improve sensitivity. | Use a dedicated ³¹P or dual-tuned ¹H/³¹P head coil with a high-quality factor.[3][6] |
| B0 Shimming | Good shimming narrows linewidths, improving resolution and SNR. | Perform meticulous shimming on the volume of interest. |
| Number of Scans (Averages) | SNR increases with the square root of the number of scans. | Acquire a large number of scans, balancing SNR needs with practical acquisition times.[4] |
| Proton Decoupling | Removes ¹H-¹³P J-coupling, sharpening peaks and increasing SNR. | Implement proton decoupling during acquisition.[6] |
| Nuclear Overhauser Effect (NOE) | Can enhance signal intensity of certain ³¹P metabolites. | Consider using NOE, but be aware that enhancement is metabolite-specific.[7] |
Experimental Protocols
While a standardized, universally accepted protocol for GDP-mannose detection is not available, the following provides a detailed methodology based on published research and best practices for 31P MRS of low-concentration metabolites.
1. Sample Preparation (for tissue extracts)
-
Tissue Lysis: Homogenize approximately 100 mg of tissue in an ice-cold chloroform/methanol mixture.[10]
-
Phase Separation: Add a chloroform/water mixture to the homogenate to induce phase separation.[10]
-
Metabolite Precipitation: Incubate on dry ice to enhance the precipitation of metabolites.[10]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to separate the aqueous and organic phases.[10]
-
Sample Reconstitution: Collect the aqueous phase containing the hydrophilic metabolites, including GDP-mannose, and lyophilize. Reconstitute the sample in a suitable buffer containing D₂O for the lock signal.
-
Chelation (Optional): If paramagnetic ion contamination is suspected, which can broaden signals, consider adding a chelating agent like EDTA to the final sample.[9]
2. 31P MRS Data Acquisition
-
Spectrometer: A high-field spectrometer (e.g., 7T) is highly recommended.
-
Coil: A dual-tuned ¹H/³¹P head coil is ideal as it allows for shimming on the proton signal.[6]
-
Shimming: Perform automated and manual shimming on the water signal from the volume of interest to achieve a narrow linewidth.
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient.[1]
-
Acquisition Parameters (based on in vivo human brain studies):
-
Repetition Time (TR): A short TR can be used in conjunction with an Ernst-angle flip angle to maximize signal per unit of time.
-
Flip Angle: Use the Ernst angle, which is calculated based on the T1 relaxation time of the metabolite of interest and the chosen TR.
-
Proton Decoupling: Employ broadband proton decoupling during the acquisition period.
-
Averages: A high number of averages (e.g., >1024) will likely be necessary to achieve adequate SNR for the low-concentration GDP-mannose.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve SNR before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction algorithm.
-
Referencing: Reference the spectrum using a known peak, such as γ-ATP or phosphocreatine (B42189) (PCr).
-
Quantification:
-
Integrate the area under the target peak (-10.7 ppm for GDP-mannose Pβ).
-
For overlapping signals, use deconvolution software that allows for fitting the peaks with known lineshapes (e.g., Voigt, Lorentzian, Gaussian).[1]
-
Quantify the concentration of GDP-mannose relative to an internal standard of known concentration (e.g., ATP).[1][2]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the 31P MRS detection of GDP-mannose.
A troubleshooting workflow for addressing poor GDP-mannose signal in 31P MRS.
References
- 1. researchgate.net [researchgate.net]
- 2. 31 P-MRS of healthy human brain: Measurement of guanosine diphosphate mannose at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SNR optimized 31P functional MRS to detect mitochondrial and extracellular pH change during visual stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. In-vivo31P-MRS of skeletal muscle and liver: A way for non-invasive assessment of their metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
optimizing metabolic labeling with mannose to maximize GDP-mannose pool
Welcome to the technical support center for optimizing metabolic labeling with mannose to maximize the GDP-mannose pool. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your metabolic labeling experiments with mannose and its analogs, providing potential causes and solutions to maximize the intracellular pool of GDP-mannose for efficient glycoprotein (B1211001) labeling.
Q1: I am observing very low or no incorporation of my labeled mannose. What are the primary factors to consider?
A1: Low incorporation of labeled mannose can be attributed to several factors that affect the intracellular pool of GDP-mannose. The most common issues include:
-
Competition from Glucose: Standard cell culture media contain high concentrations of glucose, which can compete with mannose for cellular uptake and subsequent phosphorylation by hexokinase.[1]
-
High Phosphomannose Isomerase (MPI) Activity: MPI is a crucial enzyme that diverts mannose-6-phosphate (B13060355) to fructose-6-phosphate, channeling it into glycolysis.[2] High MPI activity will significantly reduce the amount of mannose available for the glycosylation pathway.[2]
-
Suboptimal Labeled Mannose Concentration: The concentration of the labeled mannose needs to be carefully optimized. It should be high enough to compete with endogenous mannose synthesis but not so high that it becomes toxic to the cells.[2]
-
Poor Cell Health: The metabolic state of your cells is critical. Unhealthy or non-proliferating cells will have compromised metabolic activity, leading to reduced uptake and processing of sugars.[1]
-
Insufficient Labeling Time: The duration of labeling may not be sufficient for the labeled mannose to be incorporated into glycoproteins to a detectable level.[1]
Q2: How does the glucose concentration in the culture medium affect mannose labeling efficiency?
A2: Glucose concentration is a critical parameter in mannose metabolic labeling.[2] High levels of glucose in the culture medium can significantly inhibit the uptake and incorporation of mannose.[3] Although cells have mannose-specific transporters, high glucose concentrations can outcompete mannose for these transporters.[2] For optimal labeling, it is recommended to use a medium with reduced glucose concentration or a glucose-free medium supplemented with your labeled mannose.[2] However, be aware that altering glucose levels can impact overall cell metabolism and health, so it's crucial to find a balance that your specific cell line can tolerate.[2]
Q3: What is the role of Phosphomannose Isomerase (MPI) in mannose metabolism, and how can I address its impact on my labeling experiment?
A3: Phosphomannose Isomerase (MPI) is a key enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate.[2] This represents a major metabolic branch point. High MPI activity will divert a significant portion of the internalized labeled mannose into the glycolytic pathway, thereby reducing its availability for the synthesis of GDP-mannose and subsequent incorporation into glycoproteins.[2][4] Conversely, cell lines with low MPI expression are more likely to channel mannose-6-phosphate towards glycosylation.[2]
To address the impact of MPI, you can:
-
Assess MPI activity: You can measure MPI activity in your cell lysates using commercially available kits or coupled enzyme assays.[2]
-
Use MPI inhibitors (with caution): While not a common practice, the use of MPI inhibitors could potentially increase the flux of mannose into the glycosylation pathway. However, this could also lead to the accumulation of mannose-6-phosphate and cellular toxicity.
-
Choose appropriate cell lines: If possible, select cell lines known to have lower MPI activity for your labeling experiments.
Q4: My cells are showing signs of toxicity after adding labeled mannose. What could be the cause and how can I mitigate it?
A4: High concentrations of mannose can be cytotoxic to some cell lines, particularly those with low MPI activity.[2][4] This toxicity is often due to the accumulation of mannose-6-phosphate, which can interfere with glycolysis and other cellular processes.[4][5] To mitigate mannose-induced cytotoxicity:
-
Perform a dose-response curve: It is highly recommended to perform a cell viability assay (e.g., MTT, MTS, or resazurin (B115843) assay) with a range of labeled mannose concentrations to determine the optimal, non-toxic concentration for your specific cell line.[2][4]
-
Reduce the labeling concentration and/or duration: If you observe toxicity, try reducing the concentration of the labeled mannose or shortening the incubation time.[2]
-
Ensure optimal cell culture conditions: Maintain a healthy cell culture with high viability (>95%) and logarithmic growth phase to better tolerate the metabolic labeling process.[1]
Q5: What is a good starting concentration for labeled mannose in my experiments?
A5: The optimal concentration of labeled mannose can vary significantly between different cell lines and experimental goals. A good starting point is often in the range of 50 µM to 1 mM.[2] For many cell lines, labeling with 50 µM of labeled mannose in a medium containing standard glucose levels (e.g., 5 mM) is a reasonable starting point, as this concentration is close to physiological levels in human plasma and allows for significant incorporation without drastically altering normal metabolism.[4] If the goal is to maximize the contribution from exogenous mannose, higher concentrations may be necessary, but cytotoxicity should be carefully monitored.[4]
Data Presentation
Table 1: Effect of Exogenous Mannose Concentration on Intracellular GDP-Mannose Pool in Different Cell Types
| Cell Line | Labeled Mannose Concentration | Incubation Time (hours) | GDP-Mannose Pool (pmol/10^6 cells) | Reference |
| Normal Human Fibroblasts | 0 mM | 24 | 23.5 | [6] |
| Normal Human Fibroblasts | 1 mM | 24 | No significant change | [6] |
| PMM-deficient Fibroblasts | 0 mM | 24 | 2.3 - 2.7 | [6] |
| PMM-deficient Fibroblasts | 1 mM | 24 | ~15.5 | [6] |
| PMI-deficient Fibroblasts | 0 mM | 24 | 4.6 | [6] |
| PMI-deficient Fibroblasts | 1 mM | 24 | 24.6 | [6] |
PMM: Phosphomannomutase, PMI: Phosphomannose Isomerase
Table 2: Troubleshooting Guide for Low Mannose Incorporation
| Problem | Potential Cause | Recommended Solution |
| Low 13C or 2H Incorporation | High glucose competition in the medium.[1] | Reduce the glucose concentration or use a glucose-free medium.[7] |
| Suboptimal concentration of the labeled mannose.[1] | Optimize the concentration of the labeled mannose by performing a dose-response experiment.[7] | |
| Insufficient labeling time.[1] | Increase the labeling incubation time.[7] | |
| Low metabolic activity of the cell line.[7] | Ensure cells are in the logarithmic growth phase and have high viability.[1] Confirm the expression of key enzymes in the mannose metabolic pathway.[7] | |
| High Cell Death | Toxicity from the labeled mannose.[2] | Perform a dose-response viability assay to determine the optimal non-toxic concentration.[4] Reduce the concentration and/or duration of labeling.[2] |
| Suboptimal labeling medium or protocol.[7] | Ensure the labeling medium is sterile and properly prepared. Minimize the duration of washing steps.[7] | |
| Inconsistent Results | Variability in cell numbers or confluency.[7] | Seed cells at the same density and harvest at the same confluency.[7] |
| Inconsistent sample handling.[7] | Standardize all washing and harvesting procedures.[7] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cultured Cells with Labeled Mannose
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
Glucose-free and mannose-free culture medium (e.g., DMEM)
-
Labeled D-Mannose (e.g., D-Mannose-13C6, D-[1-2H]Mannose)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dialyzed Fetal Bovine Serum (dFBS) (optional, to reduce variability from serum components)[7]
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 60 mm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).[4]
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with the desired final concentrations of glucose and labeled D-Mannose.[8] A typical starting concentration for labeled mannose is 50-100 µM.[4][8] If required, supplement with dialyzed FBS.
-
Medium Exchange: Carefully aspirate the complete growth medium from the cells. Wash the cells gently once or twice with sterile PBS to remove any residual unlabeled monosaccharides.[7]
-
Labeling: Add the pre-warmed labeling medium to the cells.[7]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24 to 72 hours for steady-state labeling) under standard culture conditions (37°C, 5% CO2).[4]
-
Cell Harvesting:
-
For Metabolite Analysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add an ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.[7]
-
For Glycoprotein Analysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.[7]
-
Protocol 2: Quantification of GDP-Mannose Pool by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of GDP-mannose. Specific parameters will need to be optimized for your instrument and experimental setup.
Materials:
-
Labeled cell pellets
-
Ice-cold 80:20 methanol:water
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (refrigerated)
-
Vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Collection: Harvest labeled cells as described in Protocol 1 and store cell pellets at -80°C until analysis.[9]
-
Lysis and Extraction: Resuspend the cell pellet in ice-cold 80:20 methanol:water.[9]
-
Homogenization: Sonicate the sample on ice to ensure complete cell lysis.[9]
-
Protein Precipitation: Incubate the lysate at -20°C for 1 hour to precipitate proteins.[9]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the nucleotide sugars to a new microcentrifuge tube.[9]
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.[9]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS mobile phase.[9]
-
LC-MS/MS Analysis: Analyze the reconstituted sample by LC-MS/MS to quantify the GDP-mannose pool. Use appropriate standards for calibration.
Mandatory Visualizations
Caption: Metabolic fate of mannose after cellular uptake.
Caption: Troubleshooting workflow for poor mannose labeling.
Caption: General experimental workflow for metabolic labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: GDP-Mannose Transporter Expression and Purification
Welcome to the technical support center for the expression and purification of active GDP-mannose transporters (GMTs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of working with these integral membrane proteins.
Frequently Asked Questions (FAQs)
Q1: What are GDP-mannose transporters and why are they challenging to work with?
A1: GDP-mannose transporters (GMTs), members of the Nucleotide Sugar Transporter (NST) and Solute Carrier 35 (SLC35) families, are multi-pass transmembrane proteins located in the endoplasmic reticulum (ER) and Golgi apparatus.[1][2] They are essential for cellular glycosylation pathways, as they transport GDP-mannose from the cytosol into the lumen of these organelles.[1] The primary challenges in working with GMTs stem from their hydrophobic nature as membrane proteins. This often leads to difficulties in achieving high expression levels, issues with protein stability and solubility upon extraction from the membrane, and the need to reconstitute the purified protein into a lipid environment to ensure it remains active.[1]
Q2: Which expression system is recommended for producing GDP-mannose transporters?
A2: Saccharomyces cerevisiae (yeast) is a highly recommended expression host for eukaryotic GMTs.[1] Yeast provides a native-like membrane environment and the necessary machinery for proper folding and post-translational modifications. A common strategy involves expressing the transporter in a yeast strain where the endogenous GMT homolog (e.g., VRG4) has been deleted or is otherwise non-functional, allowing for functional assessment via complementation assays.[1][3] For instance, the haploid strain FGY217 (MATa, ura3-52, lys2_201, and pep4) has been successfully used.[1]
Q3: How can I confirm that my purified GDP-mannose transporter is active?
A3: The activity of a purified GMT is best confirmed by reconstituting the protein into artificial lipid vesicles, known as proteoliposomes, and performing an in vitro transport assay.[1] This assay typically involves loading the proteoliposomes with a non-radiolabeled substrate (e.g., GDP-mannose) and then measuring the uptake of an external, radiolabeled countersubstrate (e.g., [³H]GMP) over time.[1] As GMTs function as antiporters, the transport of the radiolabeled substrate into the vesicle is dependent on the presence of a functional, reconstituted transporter.[1][2]
Q4: My full-length transporter is prone to degradation during purification. What can I do?
A4: Proteolytic degradation is a common issue. If you observe smaller molecular weight bands on an SDS-PAGE gel after purification, it may indicate that your protein has flexible, solvent-exposed regions that are susceptible to cleavage. One strategy is to perform limited proteolysis with an enzyme like chymotrypsin (B1334515) to remove these unstable regions.[1] This can sometimes yield a stable, core domain of the protein that remains functional and may even be more amenable to downstream applications like crystallization.[1] Another approach is to create C-terminal or N-terminal truncation mutants to systematically remove potentially disordered regions.[1]
Q5: What is the importance of the C-terminal tail for GMT function?
A5: The C-terminal tail of some GMTs contains important localization signals. For example, the S. cerevisiae GMT, Vrg4, has a C-terminal Golgi retrieval sequence that is crucial for its proper localization.[1] However, studies on a GMT from Chaetomium thermophilum (CtVrg4) have shown that a truncated version lacking the final 31 C-terminal residues, including this retrieval sequence, was still functional in an in vitro transport assay, although its thermal stability was slightly reduced.[1] This suggests that while the tail may be critical for cellular localization, it may not be essential for the core transport activity itself.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no protein expression | Codon usage not optimal for the expression host. | Synthesize the gene with codon optimization for your chosen expression system (e.g., S. cerevisiae). |
| Toxicity of the expressed protein to the host cells. | Use an inducible promoter system to control the timing and level of expression. Lowering the induction temperature and using a lower concentration of the inducing agent can also help. | |
| mRNA instability or inefficient translation. | Check your vector design. Ensure the presence of appropriate transcription terminators and Kozak sequences (for eukaryotic expression). | |
| Protein is found in inclusion bodies (if using E. coli) | High expression levels overwhelming the folding machinery. | Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration. |
| Hydrophobic nature of the protein leading to aggregation. | Co-express molecular chaperones. Consider expressing just the soluble domains if applicable, though this is not suitable for functional transporter studies. | |
| Low yield after membrane solubilization | Inefficient detergent-mediated extraction from the membrane. | Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to find the optimal one for your specific transporter. The concentration is also critical; a good starting point is a 1:0.2 (w/w) ratio of membrane to detergent.[2] |
| Purified protein is inactive | Protein has denatured or misfolded during purification. | Maintain protein in a suitable detergent environment throughout all purification steps. Adding glycerol (B35011) (10-20%) and specific lipids to buffers can improve stability. Keep the protein cold at all times. |
| The purification tag interferes with protein function. | Design constructs with a cleavable tag (e.g., using a TEV or PreScission protease site) and remove the tag after initial purification. | |
| Loss of essential lipids during purification. | Supplement buffers with lipids that the protein may require. Some transporters need specific lipids like phosphatidylinositols to be fully active.[1][2] | |
| No transport activity in proteoliposome assay | Inefficient reconstitution into liposomes. | Optimize the protein-to-lipid ratio. A ratio of 1:80 (w/w) has been shown to be effective.[1] Ensure complete detergent removal (e.g., using Bio-Beads) as residual detergent can disrupt the liposome (B1194612) structure. |
| Proteoliposomes are not properly loaded with substrate. | Use multiple freeze-thaw cycles in liquid nitrogen to efficiently load the internal substrate into the vesicles before the assay.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for the GDP-mannose transporter from Chaetomium thermophilum (CtVrg4) expressed in S. cerevisiae.
| Parameter | Value | Notes |
| Melting Temperature (Tm) | 56.9 °C | The stability of the transporter increases in the presence of its substrates (GMP and GDP-mannose).[1] |
| Kinetic Constant (Km) | 32.07 µM | For GDP-mannose transport, determined for the chymotrypsin-cleaved, reconstituted protein.[1] |
| Dissociation Constant (Kd) for GDP-mannose | 74.26 µM | For the wild-type protein, determined by thermal shift assay.[1] |
| Dissociation Constant (Kd) for GMP | 143.2 µM | For the wild-type protein, determined by thermal shift assay.[1] |
Experimental Protocols & Workflows
Overall Experimental Workflow
The general workflow for expressing, purifying, and validating the activity of a GDP-mannose transporter is depicted below.
Caption: Workflow for GMT expression, purification, and functional validation.
Protocol 1: Expression and Purification of His-tagged GMT in S. cerevisiae
Adapted from Gao et al., 2023.[1]
-
Cloning and Expression:
-
Clone the GMT gene into a yeast expression vector (e.g., a modified pDDGFP vector) with an N-terminal 12x Histidine tag.
-
Transform the construct into a suitable S. cerevisiae strain (e.g., FGY217).
-
Grow a primary culture in synthetic media lacking uracil (B121893) with 2% glucose.
-
Inoculate a larger secondary culture (1L) to an OD₆₀₀ of 0.2 in media with 0.1% glucose.
-
When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with 2% galactose and grow for an additional 22–24 hours before harvesting the cells by centrifugation.
-
-
Membrane Preparation:
-
Resuspend harvested cells in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10% glycerol) with protease inhibitors.
-
Lyse cells using a high-pressure homogenizer.
-
Perform a low-speed centrifugation (e.g., 10,000 x g) to remove cell debris.
-
Collect the supernatant and perform an ultracentrifugation (e.g., 150,000 x g) to pellet the cell membranes.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in a resuspension buffer.
-
Solubilize the membranes by adding a detergent, such as DDM (dodecyl-β-D-maltopyranoside), at a 1:0.2 (w/w) ratio of membrane protein to detergent. Incubate for 2 hours.[2]
-
Clarify the solubilized mixture by ultracentrifugation.
-
Incubate the supernatant with Ni-NTA affinity resin to bind the His-tagged protein.
-
Wash the resin with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) and detergent.
-
Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).
-
For higher purity, perform size-exclusion chromatography as a final polishing step.
-
Protocol 2: Reconstitution and In Vitro Transport Assay
Adapted from Gao et al., 2023.[1]
-
Liposome Preparation:
-
Prepare a lipid film by drying yeast polar lipids from a chloroform (B151607) suspension under a nitrogen stream, followed by vacuum desiccation.
-
Resuspend the lipid film in a liposome assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl) to a concentration of 10 mg/mL.
-
Form vesicles by sonication, followed by extrusion through a 400 nm polycarbonate membrane.
-
-
Reconstitution:
-
Mix the purified GMT (in detergent) with the prepared liposomes at a final lipid-to-protein ratio of 80:1 (w/w).
-
Remove the detergent by passing the mixture through a desalting column (e.g., PD10) or by using adsorbent beads like Bio-Beads.
-
Collect the proteoliposomes and concentrate them by ultracentrifugation. Resuspend the pellet in the assay buffer.
-
-
Transport Assay:
-
Load the proteoliposomes with a non-radiolabeled substrate (e.g., 1 mM GDP-mannose) by subjecting them to several freeze-thaw cycles in liquid nitrogen.
-
Remove the external, unloaded substrate by ultracentrifugation and resuspend the proteoliposomes in a cold assay buffer.
-
Initiate the transport reaction by adding the loaded proteoliposomes to an assay buffer containing a radiolabeled countersubstrate (e.g., 0.5 µM [³H]GMP).
-
At various time points, stop the reaction and separate the proteoliposomes from the external medium (e.g., by rapid filtration or passing through an ion-exchange column).
-
Quantify the amount of radiolabel transported into the proteoliposomes using liquid scintillation counting.
-
Logical Diagram for Troubleshooting Inactivity
This diagram outlines a logical flow for diagnosing an inactive purified transporter.
References
- 1. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The VRG4 gene is required for GDP-mannose transport into the lumen of the Golgi in the yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of GDP-mannose during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Guanosine Diphosphate-Mannose (GDP-mannose) during sample preparation. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data on GDP-mannose stability to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of GDP-mannose degradation during sample preparation?
A1: GDP-mannose is susceptible to both enzymatic and non-enzymatic (chemical) degradation. The primary causes include:
-
Enzymatic Hydrolysis: Contaminating enzymes in cell lysates or biological samples, such as pyrophosphatases and hydrolases (e.g., GDP-mannose mannosyl hydrolase - GDPMH), can rapidly hydrolyze GDP-mannose.[1][2]
-
pH Instability: GDP-mannose is sensitive to acidic and alkaline conditions, which can lead to non-enzymatic hydrolysis of the pyrophosphate bond or the glycosidic bond.[3][4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.[5]
-
Divalent Cations: While some enzymes utilizing GDP-mannose require divalent cations like Mg²⁺ or Mn²⁺ for activity, these ions can also facilitate enzymatic and chemical degradation pathways.[1][6]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of sensitive molecules like GDP-mannose, although the extent can be sample-dependent.[7][8]
Q2: How should I store GDP-mannose to ensure its stability?
A2: For optimal stability, solid GDP-mannose should be stored at -20°C or below in a desiccated environment. Stock solutions should be prepared in a buffer at a neutral pH (around 7.0-7.5), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q3: What are the main degradation products of GDP-mannose?
A3: The primary degradation products depend on the degradation pathway:
-
Enzymatic hydrolysis by pyrophosphatases typically yields GMP and mannose-1-phosphate.[2]
-
Enzymatic hydrolysis by GDP-mannose mannosyl hydrolase (GDPMH) yields GDP and mannose.[9]
-
Acid or base-catalyzed hydrolysis can cleave the pyrophosphate bond to yield GMP and mannose-1-phosphate, or the glycosidic bond to yield GDP and mannose.[3]
Q4: Can I use commercially available kits to measure GDP-mannose concentration?
A4: While there are no widely available kits specifically for GDP-mannose quantification, its concentration can be determined using various enzymatic assays coupled with spectrophotometric or fluorometric detection.[10] Alternatively, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are commonly used for accurate quantification.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and analysis of samples containing GDP-mannose.
Issue 1: Low or No Detectable GDP-Mannose in Samples
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Immediately inactivate enzymes after cell lysis or tissue homogenization. This can be achieved by adding cold organic solvents like acetonitrile (B52724) or methanol (B129727), or by rapid heating (if compatible with other analytes).[12] The use of broad-spectrum phosphatase and pyrophosphatase inhibitors is also recommended. |
| Inappropriate pH | Maintain the pH of your sample between 6.5 and 7.5 during the entire preparation process. Use a well-buffered solution. |
| High Temperature Exposure | Keep samples on ice or at 4°C at all times during preparation. Use pre-chilled buffers and tubes. |
| Multiple Freeze-Thaw Cycles | Aliquot samples into single-use volumes immediately after preparation to avoid repeated freezing and thawing.[7] |
| Contamination with Divalent Cations | If enzymatic activity requiring divalent cations is not being studied, consider adding a chelating agent like EDTA to your buffers to sequester divalent cations that can promote degradation.[2] |
Issue 2: Inconsistent or Irreproducible Results in Enzymatic Assays
| Potential Cause | Recommended Solution |
| Variable GDP-Mannose Concentration in Stock Solutions | Prepare fresh stock solutions of GDP-mannose regularly and store them properly in single-use aliquots at -80°C. Verify the concentration of new batches of GDP-mannose. |
| Incomplete Quenching of Enzymatic Reaction | Ensure the quenching method is effective and rapid. For enzymatic assays, common quenching methods include the addition of strong acids (e.g., perchloric acid), bases (e.g., NaOH), or cold organic solvents. The chosen method should be validated to ensure it completely stops the reaction without degrading the product.[12] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of enzyme or substrate. |
| Buffer Incompatibility | Ensure the buffer system used for sample preparation is compatible with the downstream enzymatic assay. Some buffer components can inhibit enzyme activity. |
Issue 3: Poor Peak Shape or Low Signal in HPLC Analysis
| Potential Cause | Recommended Solution |
| Co-elution with Interfering Compounds | Optimize the HPLC method, including the mobile phase composition, gradient, and column type. Ion-pair reversed-phase HPLC is often effective for nucleotide sugar separation.[1] |
| Sample Matrix Effects | Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[13] |
| Degradation During Sample Run | If the autosampler is not cooled, GDP-mannose can degrade while waiting for injection. Use a cooled autosampler set to 4°C. |
| Inappropriate Sample Solvent | The sample should be dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape. |
Quantitative Data on GDP-Mannose Stability
While specific kinetic data for the non-enzymatic degradation of GDP-mannose across a wide range of pH and temperatures is not extensively published, the following table summarizes stability guidelines based on related nucleotide sugars and general biochemical principles.
| Condition | Relative Stability | Primary Degradation Pathway | Recommendation |
| pH < 4 | Low | Acid-catalyzed hydrolysis of the pyrophosphate and glycosidic bonds. | Avoid acidic conditions. If necessary, work quickly at low temperatures. |
| pH 4 - 6 | Moderate | Slow acid-catalyzed hydrolysis. | Acceptable for short-term handling at low temperatures. |
| pH 6.5 - 7.5 | High | Minimal non-enzymatic hydrolysis. | Optimal pH range for sample handling and storage. |
| pH > 8 | Moderate to Low | Base-catalyzed hydrolysis, particularly of the pyrophosphate bond.[3][4] | Avoid strongly alkaline conditions. GDP-mannose dehydrogenase is highly active at alkaline pH, increasing the risk of enzymatic degradation in biological samples.[5] |
| Temperature (4°C) | Good (short-term) | Slow enzymatic and chemical degradation. | Suitable for short-term storage (hours to a few days) and processing. |
| Temperature (25°C) | Low | Increased rate of enzymatic and chemical degradation. | Minimize exposure to room temperature. |
| Temperature (37°C) | Very Low | Rapid enzymatic and chemical degradation. | Avoid incubation at this temperature unless it is part of the experimental design, and ensure rapid quenching. |
| Freeze-Thaw Cycles | Decreases with cycles | Mechanical stress and localized concentration changes can lead to degradation.[7] | Aliquot samples to avoid more than 1-2 freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Sample Preparation from Cell Culture for GDP-Mannose Analysis
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Immediately add a pre-chilled extraction solvent to the cell pellet or monolayer. A common choice is 80% methanol kept at -80°C.
-
Incubate at -20°C for at least 15 minutes to allow for cell lysis and protein precipitation.
-
-
Cell Debris Removal:
-
Scrape the cells (if adherent) and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Solvent Evaporation:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.
-
-
Reconstitution and Storage:
-
Reconstitute the dried metabolites in a small volume of a suitable buffer for your downstream analysis (e.g., HPLC mobile phase or enzyme assay buffer).
-
Use the sample immediately or store at -80°C.
-
Protocol 2: Enzymatic Assay for Mannosyltransferase Activity using GDP-Mannose
This protocol provides a general framework for a coupled enzymatic assay to measure the activity of a mannosyltransferase. The release of GDP is coupled to the conversion of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
-
GDP-Mannose Stock Solution: 10 mM in water, stored in aliquots at -80°C.
-
Acceptor Substrate Stock Solution: Prepare at a suitable concentration based on its Kₘ value.
-
Coupling Enzyme Mix: In assay buffer, prepare a mix of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Phosphoenolpyruvate (PEP) Stock Solution: 50 mM in water.
-
NADH Stock Solution: 10 mM in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of Assay Buffer
-
10 µL of Acceptor Substrate
-
10 µL of PEP
-
10 µL of NADH
-
10 µL of Coupling Enzyme Mix
-
10 µL of Mannosyltransferase enzyme solution
-
-
Incubate the plate at the desired temperature for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of GDP-Mannose.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of GDP production, which is stoichiometric with the mannosyltransferase activity.
-
Visualizations
Caption: Major enzymatic and non-enzymatic degradation pathways of GDP-mannose.
Caption: The de novo biosynthesis pathway of GDP-L-fucose from GDP-D-mannose.[12]
Caption: A general experimental workflow for the preparation of samples for GDP-mannose analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the reaction of GDP-mannose with dolichol phosphate in liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GDP-mannose dehydrogenase from the brown alga Ectocarpus siliculosus providing the precursor for the alginate polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of nucleotide sugar supply for polysaccharide formation via thermodynamic buffering [ouci.dntb.gov.ua]
- 7. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of GDP-mannose glycosyl hydrolase, a Nudix enzyme that cleaves at carbon instead of phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Synthetic GDP-Mannose Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and handling synthetic guanosine (B1672433) diphosphate (B83284) (GDP)-mannose derivatives.
Frequently Asked Questions (FAQs)
Q1: What is GDP-mannose and why are its synthetic derivatives important?
A1: Guanosine diphosphate mannose (GDP-mannose) is a crucial nucleotide sugar in eukaryotes, serving as the activated form of mannose for glycosylation reactions.[1] It is the substrate for mannosyltransferases, enzymes that attach mannose to proteins and lipids, a process vital for cellular function.[1] Synthetic derivatives of GDP-mannose are designed to probe enzymatic mechanisms, inhibit specific mannosyltransferases, or act as imaging agents to study glycosylation pathways.[2]
Q2: My synthetic GDP-mannose derivative is poorly soluble in my standard aqueous buffer. Why is this happening?
A2: While natural GDP-mannose is generally water-soluble, synthetic modifications can significantly alter its physicochemical properties. Modifications to the guanine (B1146940) base or the mannose sugar can introduce hydrophobic moieties, reducing the molecule's overall polarity and its ability to form hydrogen bonds with water, thus decreasing its aqueous solubility.
Q3: At what pH and temperature should I store my GDP-mannose derivative solutions?
A3: The stability of nucleotide sugars is pH and temperature-dependent. For instance, related glucose solutions show maximum stability at a slightly acidic pH (around 3.2-4) and are sensitive to degradation at higher temperatures.[3][4] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C to minimize degradation and freeze-thaw cycles. The optimal pH for the stability of your specific derivative may vary, but starting with a neutral buffer (pH 7.0-7.5) is a common practice for biological assays.[5]
Q4: Can I use organic co-solvents to dissolve my derivative?
A4: Yes, using a small amount of an organic co-solvent is a common strategy. For compounds with poor aqueous solubility, dissolving the compound first in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly diluting with your aqueous buffer can significantly improve solubility.[6]
Troubleshooting Guide: Solubility Issues
This guide addresses the common issue of a synthetic GDP-mannose derivative failing to dissolve in an aqueous buffer.
Issue: The powdered derivative forms a suspension or precipitate in the buffer.
This indicates that the compound's solubility limit has been exceeded under the current conditions. Follow this workflow to address the issue:
Caption: Troubleshooting workflow for insoluble GDP-mannose derivatives.
Experimental Protocols
Protocol 1: Standard Solubilization of GDP-Mannose Derivatives
This protocol is a starting point for dissolving derivatives with expected good aqueous solubility.
-
Preparation : Bring the powdered GDP-mannose derivative and your chosen aqueous buffer (e.g., 50 mM HEPES, pH 7.5) to room temperature.
-
Calculation : Calculate the mass of the derivative required to achieve the desired final concentration.
-
Initial Dissolution : Add the appropriate volume of buffer to the powder.
-
Agitation : Vortex the solution for 1-2 minutes. If particles are still visible, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Gentle Warming : If insolubility persists, warm the solution in a water bath at 30-37°C for 10-15 minutes, with intermittent vortexing. Many enzymatic reactions occur at this temperature, and warming can aid dissolution without promoting significant degradation.[5]
-
Final Check : Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use.
Protocol 2: Co-Solvent Method for Hydrophobic Derivatives
This method is for derivatives that fail to dissolve using Protocol 1.
-
Preparation : Bring the powdered derivative, 100% DMSO, and the aqueous buffer to room temperature.
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the derivative in a minimal volume of 100% DMSO. Vortex or sonicate until fully dissolved.
-
Dilution : While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your experimental solution is low (ideally <1%) to avoid interfering with downstream enzymatic assays. Calculate the final percentage and confirm it is compatible with your experimental system.
-
Control : Prepare a vehicle control solution containing the same final concentration of DMSO in your aqueous buffer to test for any effects of the co-solvent on your experiment.
Data Presentation
The solubility of synthetic derivatives can vary widely. The following table provides an illustrative summary of potential solubility characteristics. Note: These values are examples and should be experimentally determined for your specific derivative.
| Derivative Type | Modification | Typical Solvent System | Estimated Solubility Range (mg/mL) |
| Parent GDP-Mannose | None (Natural) | Aqueous Buffer (pH 7.4) | > 10 |
| Derivative A | Fluorescent Tag (Hydrophobic) | Buffer + 1% DMSO | 1 - 5 |
| Derivative B | Acyl Chain (Very Hydrophobic) | Buffer + 5% DMSO | < 0.5 |
| Derivative C | Charged Group (Hydrophilic) | Aqueous Buffer (pH 7.4) | > 20 |
Visualization of Relevant Pathway
The biosynthesis of GDP-mannose is a key pathway that provides the substrate for mannosylation. Understanding this pathway is essential context for using GDP-mannose derivatives.
Caption: The de novo biosynthesis pathway of GDP-mannose.
References
- 1. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 2. Nucleotide Sugars in Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
comparing the substrate specificity of different mannosyltransferases for GDP-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosyltransferases are a critical class of glycosyltransferases (GTs) that catalyze the transfer of a mannose sugar from a donor molecule to a specific acceptor, such as a growing glycan chain on a protein or lipid.[1] This process, known as mannosylation, is fundamental to the biosynthesis of a vast array of essential glycoconjugates, including N-linked and O-linked glycans.[1] The most common donor of the activated mannose is Guanosine Diphosphate Mannose (GDP-mannose).[2]
However, the substrate utilization pathway is not always direct. Some vital mannosyltransferases, particularly the Protein O-Mannosyltransferases (POMTs) involved in O-mannosylation, use an intermediate lipid-linked donor called dolichol-phosphate-mannose (Dol-P-Man). This intermediate is itself synthesized from GDP-mannose by a separate enzyme, the GDP-Man:dolichyl-phosphate mannosyltransferase.
The affinity of these enzymes for their respective mannose donors is a key determinant of their function and the efficiency of the glycosylation pathways they inhabit. This affinity is quantitatively expressed by the Michaelis constant (Kₘ), where a lower Kₘ value signifies a higher affinity. This guide provides a comparative overview of the substrate specificity for GDP-mannose among different mannose-utilizing enzymes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Substrate Affinity
The affinity for GDP-mannose can vary dramatically between enzymes, reflecting their distinct biological roles. The following table summarizes the reported Kₘ values for a mannosyltransferase that directly utilizes GDP-mannose and a GDP-mannose transporter, highlighting the significant difference in substrate affinity.
| Enzyme/Protein | Source Organism | Function | Kₘ for GDP-Mannose (µM) | Reference |
| This compound:dolichyl-phosphate mannosyltransferase | Chick Embryo | Synthesis of Dolichol-Phosphate-Mannose | 0.52 ± 0.02 | [3] |
| CtVrg4 (GDP-Mannose Transporter) | Chaetomium thermophilum | Transport of GDP-Mannose into Golgi | 32.07 | [4][5] |
This data illustrates a nearly 60-fold higher affinity of the mannosyltransferase for GDP-mannose compared to the Golgi transporter. This kinetic difference is logical, as the transferase requires high affinity to efficiently catalyze mannose transfer even at low substrate concentrations, while the transporter functions to accumulate the substrate within an organelle.
Signaling and Experimental Diagrams
To understand the processes involved, the following diagrams illustrate the core enzymatic reaction and a typical workflow for determining kinetic parameters.
Caption: General reaction catalyzed by a mannosyltransferase using GDP-mannose.
Caption: Experimental workflow for determining mannosyltransferase kinetic parameters.
Experimental Protocols
Accurate determination of kinetic parameters like Kₘ relies on robust assay methods. The choice of assay depends on the specific substrates, required throughput, and available instrumentation. Common approaches are detailed below.
Radiolabeled Assays
This is a highly sensitive method that directly measures the incorporation of mannose into the acceptor substrate.
-
Principle: A radiolabeled donor substrate, such as GDP-[³H]mannose or GDP-[¹⁴C]mannose, is used. The transfer of the radiolabeled mannose is quantified by separating the labeled product from the unreacted donor, followed by scintillation counting.
-
Materials:
-
Purified mannosyltransferase or microsomal membrane preparation.
-
Acceptor substrate (e.g., α-1,6-mannobiose, synthetic peptide).
-
Radiolabeled GDP-mannose (e.g., GDP-[¹⁴C]mannose).
-
Reaction buffer (e.g., Tris-HCl with appropriate pH and divalent cations like Mn²⁺).
-
Quenching solution.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, acceptor substrate, and reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding a defined concentration of radiolabeled GDP-mannose.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction, for example, by adding a quenching solution or by heating.
-
Separate the radiolabeled product from the unreacted GDP-mannose. This can be achieved by methods like precipitation followed by washing, or chromatography.
-
Add a scintillation cocktail to the isolated product and measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of reaction based on the measured radioactivity and the specific activity of the GDP-mannose.
-
Bioluminescent Coupled Enzymatic Assays
This method offers a non-radioactive, high-throughput alternative by measuring the production of GDP, a universal byproduct of the reaction.
-
Principle: The amount of GDP produced in the mannosyltransferase reaction is measured using a coupled enzyme system. The GDP is converted to ATP, which then drives a luciferase-luciferin reaction. The resulting light signal is proportional to the GDP produced and thus to the mannosyltransferase activity. The GDP-Glo™ Assay is a common commercial kit for this purpose.
-
Materials:
-
GDP-Glo™ Glycosyltransferase Assay kit (containing GDP Detection Reagent).
-
Purified mannosyltransferase.
-
GDP-mannose (non-labeled).
-
Acceptor substrate.
-
Reaction buffer.
-
Multiwell plates (white, opaque for luminescence).
-
Plate-reading luminometer.
-
-
Procedure:
-
Perform the mannosyltransferase reaction in the wells of a multiwell plate. Set up reactions with varying concentrations of GDP-mannose to determine Kₘ.
-
After the desired incubation time, add an equal volume of the GDP Detection Reagent to each well.
-
Incubate at room temperature for the time specified by the kit manufacturer to allow for the conversion of GDP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Correlate the luminescence signal to the concentration of GDP produced by using a GDP standard curve.
-
Chromatographic Assays
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the reaction product, especially when using synthetic acceptors.
-
Principle: The reaction mixture is injected into an HPLC system. The product is separated from the substrate and other reaction components on a column (e.g., reverse-phase C18) and quantified by a detector (e.g., UV-Vis). This method is particularly useful when the acceptor substrate contains a chromophore, such as a p-nitrophenyl (pNP) group.
-
Materials:
-
Purified mannosyltransferase.
-
GDP-mannose.
-
Chromophoric acceptor substrate (e.g., p-nitrophenyl-α-D-mannopyranoside).
-
Reaction buffer.
-
HPLC system with a suitable column and detector.
-
-
Procedure:
-
Set up the enzymatic reaction as described in other methods.
-
Incubate for a defined period.
-
Terminate the reaction, often by adding a solvent like methanol (B129727) or acetonitrile (B52724) that also prepares the sample for injection.
-
Centrifuge the sample to pellet the enzyme and any precipitate.
-
Inject the supernatant into the HPLC system.
-
Run a gradient or isocratic method to separate the product from the substrate.
-
Quantify the amount of product formed by integrating the area of its corresponding peak and comparing it to a standard curve of the purified product.
-
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. MNN9 | SGD [yeastgenome.org]
- 4. Mannose-1-phosphate guanylyltransferase (GDP) - Wikipedia [en.wikipedia.org]
- 5. Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Separation of GDP-Mannose from Other Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation and validation of Guanosine (B1672433) Diphosphate (B83284) (GDP)-Mannose from other structurally similar nucleotides. The selection of an appropriate HPLC method is critical for accurate quantification in various research and drug development applications, including studies of glycosylation pathways and enzyme kinetics. This document details the experimental protocols and performance data for three commonly employed HPLC techniques: Anion-Exchange Chromatography, Mixed-Mode Chromatography, and Ion-Pair Reversed-Phase Chromatography.
Method Comparison at a Glance
The choice of HPLC method for GDP-mannose analysis depends on the specific requirements of the study, such as the sample matrix, the presence of interfering substances, and the desired level of resolution and sensitivity. Below is a summary of the key performance characteristics of each method.
| Parameter | Anion-Exchange Chromatography | Mixed-Mode Chromatography | Ion-Pair Reversed-Phase HPLC |
| Primary Separation Mechanism | Ionic interactions between the negatively charged phosphate (B84403) groups of nucleotides and the positively charged stationary phase. | A combination of anion-exchange and reversed-phase interactions. | Hydrophobic interactions between the ion-paired analytes and the non-polar stationary phase. |
| Typical Stationary Phase | Quaternary ammonium (B1175870) functionalized polymer resins (e.g., Dionex CarboPac™ PA1). | Reversed-phase silica (B1680970) with embedded anion-exchange groups (e.g., Zodiac HST SB, Waters Atlantis Premier BEH C18 AX). | C18 silica-based columns. |
| Mobile Phase Complexity | Typically requires a salt or pH gradient for elution. | Can be run with salt gradients, pH gradients, or a combination with organic modifiers. | Requires the addition of an ion-pairing reagent to the mobile phase. |
| Resolution of Closely Related Nucleotides | Generally provides good resolution between nucleotides with different numbers of phosphate groups. | Can offer unique selectivity by combining two separation mechanisms. | Effective for separating nucleotides with minor structural differences. |
| Compatibility with Mass Spectrometry (MS) | Can be MS-compatible with appropriate volatile buffers. | Often compatible with MS, depending on the mobile phase composition. | Can be challenging due to the presence of non-volatile ion-pairing reagents, but MS-compatible reagents are available. |
Quantitative Performance Data
The following tables summarize the validation data for each HPLC method, providing a quantitative comparison of their performance.
Table 1: Anion-Exchange Chromatography Performance
Method based on the analysis of a mix of nucleotide sugars including GDP-Mannose using a Dionex CarboPac PA1 column.
| Analyte | Linearity (R²) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Spike Recovery %) |
| GDP-Mannose | 0.998 | < 2.0 | < 3.0 | 98.7 - 117 |
| UDP-Glucose | 0.999 | < 2.0 | < 3.0 | 99.1 - 115 |
| UDP-Galactose | 0.999 | < 2.0 | < 3.0 | 99.3 - 116 |
| UDP-GlcNAc | 0.996 | < 2.5 | < 3.5 | 99.0 - 117 |
Table 2: Mixed-Mode Chromatography Performance
Data synthesized from studies on weak anion-exchange/reversed-phase columns for nucleotide sugar analysis.
| Analyte | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| GDP-Mannose | > 0.99 | < 10 | < 10 |
| UDP-Glucose | > 0.99 | < 10 | < 10 |
| UDP-Galactose | > 0.99 | < 10 | < 10 |
| CMP-Neu5Ac | > 0.99 | < 10 | < 10 |
Table 3: Ion-Pair Reversed-Phase HPLC Performance
Method based on the analysis of guanine (B1146940) nucleotides.[1]
| Analyte | Retention Time (min) | Coefficient of Variation (CV, %) | Limit of Quantification (LoQ, pmol) | Linearity (R²) |
| GDP | 5.4 | 1.21 | 0.47 | ≥0.999 |
| GTP | 8.6 | 1.35 | 0.52 | ≥0.999 |
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below.
Anion-Exchange Chromatography Protocol
This method is suitable for the separation of a variety of nucleotide sugars.
-
Column: Dionex CarboPac™ PA1, 4 x 250 mm
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 1 M Ammonium Acetate, pH 4.8
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2-30% B (linear gradient)
-
25-30 min: 30% B
-
30-32 min: 30-2% B (linear gradient)
-
32-40 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Mixed-Mode Chromatography Protocol
This protocol utilizes a combination of reversed-phase and anion-exchange properties for unique selectivity. Two structurally related nucleotides, guanosine diphosphate mannose (GDP-mannose) and guanosine diphosphate fucose (GDP-fucose), were successfully separated using a mixed-mode HPLC column.[2] Retention is governed by a combination of weak reversed-phase and strong anion-exchange interactions.[2]
-
Column: Zodiac HST SB, 4.6 x 150 mm, 5 µm or Waters Atlantis Premier BEH C18 AX, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-50% B (linear gradient)
-
15-18 min: 50% B
-
18-20 min: 50-5% B (linear gradient)
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Ion-Pair Reversed-Phase HPLC Protocol
This method is effective for the separation of closely related nucleotides like GDP and GTP.[1]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 100 mM Potassium Phosphate Monobasic, 10 mM Tetrabutylammonium Bromide, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 3% B
-
10-20 min: 3-15% B (linear gradient)
-
20-22 min: 15-3% B (linear gradient)
-
22-30 min: 3% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the general experimental workflow and the signaling pathway context of GDP-mannose.
References
Confirming the Identity of Synthesized GDP-Mannose: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of Guanosine Diphosphate-Mannose (GDP-mannose), rigorous analytical confirmation of the final product is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the unambiguous identification of synthesized GDP-mannose, supported by experimental data and detailed protocols.
The enzymatic synthesis of GDP-mannose, a critical precursor in glycosylation pathways, necessitates robust quality control to ensure the correct chemical structure and purity. While several analytical techniques can be employed, NMR spectroscopy stands out for its ability to provide detailed structural information. This guide will delve into the specifics of using ¹H, ¹³C, and ³¹P NMR for the characterization of GDP-mannose and compare its performance with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays.
Unambiguous Identification with NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For GDP-mannose, a combination of ¹H, ¹³C, and ³¹P NMR experiments can provide unequivocal confirmation of its identity by elucidating the connectivity of atoms within the guanosine, ribose, diphosphate, and mannose moieties.
Expected NMR Spectral Data for GDP-Mannose
The following tables summarize the expected chemical shifts (δ) for the core components of GDP-mannose, compiled from various spectroscopic databases and literature sources. These values serve as a reference for comparing experimental data obtained from a synthesized sample.
Table 1: ¹H NMR Chemical Shifts (ppm) for GDP-Mannose Components
| Assignment (Mannose) | Chemical Shift (δ) ppm | Assignment (Guanosine/Ribose) | Chemical Shift (δ) ppm |
| H-1' | ~5.5 | H-8 | ~8.1 |
| H-2' | ~4.2 | H-1' | ~5.9 |
| H-3' | ~3.9 | H-2' | ~4.7 |
| H-4' | ~3.8 | H-3' | ~4.5 |
| H-5' | ~3.7 | H-4' | ~4.3 |
| H-6' | ~3.8, ~3.7 | H-5', 5'' | ~4.2 |
Table 2: ¹³C NMR Chemical Shifts (ppm) for GDP-Mannose Components
| Assignment (Mannose) | Chemical Shift (δ) ppm | Assignment (Guanosine/Ribose) | Chemical Shift (δ) ppm |
| C-1' | ~95.0 | C-6 | ~159.0 |
| C-2' | ~71.0 | C-2 | ~154.0 |
| C-3' | ~73.0 | C-4 | ~151.0 |
| C-4' | ~67.0 | C-8 | ~137.0 |
| C-5' | ~74.0 | C-5 | ~117.0 |
| C-6' | ~61.0 | C-1' | ~87.0 |
| C-4' | ~84.0 | ||
| C-2' | ~74.0 | ||
| C-3' | ~71.0 | ||
| C-5' | ~65.0 |
Table 3: ³¹P NMR Chemical Shifts (ppm) for GDP-Mannose
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Pα | -8.3 | Doublet |
| Pβ | -10.7 | Doublet |
Alternative Methodologies for Confirmation
While NMR provides the most detailed structural information, other techniques offer complementary data and can be used for routine analysis, quantification, and confirmation of synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For GDP-mannose analysis, reversed-phase or ion-exchange chromatography can be employed. Identification is typically based on the retention time of the synthesized product compared to a known standard.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For GDP-mannose, a characteristic parent ion can be observed. Mass spectrometry analysis of GDP-d-mannose has shown a mass-to-charge ratio (m/z) of 626.05[1]. Fragmentation patterns obtained through tandem MS (MS/MS) can provide further structural confirmation.
Enzymatic Assays
Enzymatic assays can be used to confirm the biological activity and the presence of the mannose moiety in the synthesized GDP-mannose. Enzymes such as mannosyltransferases, which specifically utilize GDP-mannose as a substrate, can be employed. The consumption of the synthesized product in such a reaction confirms its identity and biological competence.
Comparative Analysis of Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Detailed 3D structure, connectivity, purity | Unambiguous identification, non-destructive | Lower sensitivity, requires higher sample concentration, expensive instrumentation |
| HPLC | Differential partitioning between mobile and stationary phases | Retention time, purity, quantification | High sensitivity, quantitative, high-throughput | Requires a reference standard, limited structural information |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation | High sensitivity, small sample requirement | Isomeric differentiation can be challenging, may require derivatization |
| Enzymatic Assays | Specific enzyme-substrate interaction | Biological activity, confirmation of mannose moiety | High specificity, biologically relevant | Indirect identification, requires specific enzymes and assay development |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized GDP-mannose in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
¹H NMR Acquisition: Acquire a 1D ¹H NMR spectrum on a 500 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a 1D ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.
-
³¹P NMR Acquisition: Acquire a 1D ³¹P NMR spectrum with proton decoupling.
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm connectivity between protons and carbons, aiding in the complete assignment of all signals.
HPLC Protocol
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.
-
Column: Use a C18 reversed-phase column.
-
Injection: Inject a known concentration of the dissolved sample.
-
Detection: Monitor the elution profile using a UV detector at 254 nm.
-
Analysis: Compare the retention time of the major peak with that of a certified GDP-mannose standard.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of water and acetonitrile.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Analysis: Acquire a full scan mass spectrum to identify the parent ion of GDP-mannose.
-
Tandem MS (Optional): Perform MS/MS analysis on the parent ion to obtain a fragmentation pattern for structural confirmation.
Enzymatic Assay Protocol
-
Reaction Mixture: Prepare a reaction buffer containing a mannosyltransferase, an acceptor substrate, and the synthesized GDP-mannose.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection: Monitor the reaction progress by detecting the formation of the glycosylated product or the depletion of GDP-mannose using methods like HPLC or a coupled colorimetric/fluorometric assay.
-
Control: Run a control reaction without the synthesized GDP-mannose to ensure the observed activity is dependent on its presence.
Visualizing the Workflow
The following diagrams illustrate the general workflow for confirming the identity of synthesized GDP-mannose using NMR spectroscopy and the biosynthetic pathway for its synthesis.
Caption: Workflow for the synthesis and identity confirmation of GDP-mannose.
Caption: Detailed workflow for NMR-based identity confirmation of GDP-mannose.
References
A Head-to-Head Battle of Efficiency: De Novo vs. Salvage Pathways for GDP-Mannose Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficiency of the two critical pathways for the synthesis of Guanosine (B1672433) Diphosphate-Mannose (GDP-Mannose), a key precursor in vital glycosylation reactions.
In the intricate world of cellular metabolism, the synthesis of GDP-mannose is a critical juncture, providing the essential building block for a myriad of glycosylation events that are fundamental to protein function, cell signaling, and overall organismal health. Cells employ two distinct strategies to produce this vital sugar nucleotide: the de novo pathway, which synthesizes GDP-mannose from fructose-6-phosphate (B1210287), and the salvage pathway, which recycles extracellular mannose. Understanding the relative efficiency and regulation of these pathways is paramount for research in glycosobiology and for the development of therapeutics targeting glycosylation-dependent diseases.
This guide provides an objective comparison of the de novo and salvage pathways for GDP-mannose synthesis, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.
Pathway Overview
The de novo and salvage pathways converge on the production of mannose-1-phosphate, which is then converted to GDP-mannose.
De Novo Synthesis: This pathway begins with fructose-6-phosphate, an intermediate of glycolysis. It involves the following key enzymatic steps:
-
Phosphomannose Isomerase (PMI): Converts fructose-6-phosphate to mannose-6-phosphate (B13060355).
-
Phosphomannomutase (PMM): Isomerizes mannose-6-phosphate to mannose-1-phosphate.
-
GDP-Mannose Pyrophosphorylase (GMPP): Catalyzes the final step, reacting mannose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate.
Salvage Pathway: This pathway utilizes free mannose, which can be taken up from the extracellular environment. The steps are as follows:
-
Hexokinase (HK): Phosphorylates mannose to mannose-6-phosphate.
-
Phosphomannomutase (PMM): (Shared with the de novo pathway) Converts mannose-6-phosphate to mannose-1-phosphate.
-
GDP-Mannose Pyrophosphorylase (GMPP): (Shared with the de novo pathway) Synthesizes GDP-mannose from mannose-1-phosphate and GTP.
Quantitative Comparison of Pathway Efficiency
The efficiency of a metabolic pathway can be assessed through several quantitative parameters, including the kinetic properties of its enzymes, cellular metabolite concentrations, and the overall flux of metabolites through the pathway.
Enzyme Kinetics
The kinetic parameters of the key enzymes in both pathways provide insights into their catalytic efficiency.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Phosphomannose Isomerase (PMI) | Homo sapiens | Mannose-6-Phosphate | - | - | - | [1] |
| Fructose-6-Phosphate | 150 | - | 7.78 | [2] | ||
| Phosphomannomutase 2 (PMM2) | Homo sapiens | Mannose-6-Phosphate | - | - | - | [3][4] |
| GDP-Mannose Pyrophosphorylase B (GMPPB) | Homo sapiens | Mannose-1-Phosphate | 11.45 | 23.71 | - | [5] |
| GTP | - | - | - | [5] | ||
| Trypanosoma brucei | Mannose-1-Phosphate | 12 | - | 0.34 | ||
| GTP | 67 | - | 0.34 |
Cellular Metabolite Concentrations
The intracellular concentrations of substrates and products significantly influence the in vivo reaction rates.
| Metabolite | Organism/Cell Type | Concentration | Reference |
| GTP | Mammalian cells | 0.1 - 1.0 mM | [6] |
| Glucose-6-Phosphate | Fruit | Varies with development | [7] |
| Fructose-6-Phosphate | Fruit | Varies with development | [7] |
Note: Data on the specific cellular concentrations of mannose-6-phosphate and mannose-1-phosphate in mammalian cells is limited, representing a knowledge gap in the field.
Relative Contribution and Flux Analysis
Metabolic flux analysis using stable isotope tracing provides a dynamic view of the contributions of each pathway to the total GDP-mannose pool. A key study in Trypanosoma brucei revealed the following:
| Condition | De Novo Pathway Contribution | Salvage Pathway Contribution | Reference |
| Physiological Glucose and Mannose | ~80% | ~20% | [8][9][10] |
| High Extracellular Mannose (1.5 mM) | ~10% | ~90% | [8] |
These findings highlight the plasticity of GDP-mannose synthesis, where the salvage pathway can become the dominant route when extracellular mannose is abundant.[8] This adaptability is crucial for cellular homeostasis and response to changing nutrient availability.
Energetic Cost
A crucial aspect of pathway efficiency is the consumption of high-energy phosphate (B84403) bonds in the form of ATP and GTP.
-
De Novo Pathway: The conversion of fructose-6-phosphate to mannose-1-phosphate does not directly consume ATP or GTP. However, the initial phosphorylation of glucose to glucose-6-phosphate, which precedes the formation of fructose-6-phosphate in glycolysis, requires one molecule of ATP . The final step catalyzed by GMPP consumes one molecule of GTP .
-
Salvage Pathway: The initial phosphorylation of mannose to mannose-6-phosphate by hexokinase requires one molecule of ATP . The final step catalyzed by GMPP consumes one molecule of GTP .
From the point of convergence at mannose-6-phosphate, the energetic cost is identical. The key difference lies in the source of this intermediate. The de novo pathway relies on the glycolytic pool, while the salvage pathway directly utilizes extracellular mannose.
Regulation of the Pathways
The flux through both pathways is tightly regulated to meet the cell's demand for GDP-mannose.
-
Feedback Inhibition: GDP-mannose pyrophosphorylase B (GMPPB) is subject to feedback inhibition by its product, GDP-mannose. This is a common regulatory mechanism to prevent the overaccumulation of the final product.[11]
-
Allosteric Regulation: The activity of GMPPB is also allosterically regulated by its inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA). GMPPA can bind to GDP-mannose and subsequently interact with GMPPB to inhibit its activity, providing another layer of feedback control.[11][12]
-
Substrate Availability: The relative flux through the de novo and salvage pathways is heavily influenced by the availability of their respective starting substrates, fructose-6-phosphate and extracellular mannose. As demonstrated in Trypanosoma brucei, high concentrations of extracellular mannose can dramatically shift the balance towards the salvage pathway.[8]
Experimental Protocols
Measuring Metabolic Flux using Stable Isotope Tracing
This method allows for the quantitative analysis of the contribution of each pathway to GDP-mannose synthesis.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.[13]
-
Replace the standard medium with a labeling medium containing a stable isotope-labeled precursor. For tracing the de novo pathway, use uniformly labeled ¹³C-glucose. For the salvage pathway, use a labeled mannose tracer such as D-Mannose-¹³C-1 or D-[1-²H]Mannose.[14][15]
-
Incubate the cells for a defined time course (e.g., 1, 4, 12, 24 hours) to allow for the incorporation of the label into downstream metabolites.[15]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.[13]
-
Quench metabolic activity by adding a pre-chilled extraction solvent, such as 80% methanol, to the culture plate.[13][16]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the polar metabolites.[13]
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[16]
-
Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the unlabeled (M+0) and labeled isotopologues of key metabolites, including fructose-6-phosphate, mannose-6-phosphate, mannose-1-phosphate, and GDP-mannose.[16]
-
-
Data Analysis:
-
Determine the peak areas for the unlabeled and labeled isotopologues of each metabolite of interest.[17]
-
Calculate the fractional enrichment, which represents the proportion of each metabolite pool derived from the labeled tracer.[16]
-
By comparing the enrichment in GDP-mannose from labeled glucose versus labeled mannose, the relative flux through the de novo and salvage pathways can be quantified.
-
Conclusion
The de novo and salvage pathways for GDP-mannose synthesis represent two distinct yet interconnected routes to a crucial metabolic precursor. While the de novo pathway appears to be the primary contributor under standard physiological conditions in some organisms, the salvage pathway provides a highly efficient and adaptable alternative, particularly when extracellular mannose is readily available.
For researchers and drug development professionals, a thorough understanding of the kinetics, regulation, and relative flux of these pathways is essential. Targeting the enzymes involved in GDP-mannose synthesis holds therapeutic potential for a range of diseases, from congenital disorders of glycosylation to infectious diseases where glycosylation is critical for pathogen virulence. The experimental approaches outlined in this guide provide a framework for further dissecting the intricacies of mannose metabolism and for evaluating the efficacy of novel therapeutic interventions. Future research focused on obtaining a more complete set of kinetic data for human enzymes and on elucidating the precise cellular concentrations of key intermediates will further enhance our understanding of the elegant efficiency of these fundamental metabolic pathways.
References
- 1. The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PMM2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. PMM2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity [frontiersin.org]
- 12. Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validating GDP-Mannose Transporter Knockout Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful generation and validation of a GDP-mannose transporter (GMT) knockout cell line is a critical step in studying the roles of mannosylation in various cellular processes. This guide provides a comparative overview of key experimental methods for validating the knockout phenotype, complete with supporting data and detailed protocols.
The transport of GDP-mannose from the cytoplasm into the Golgi apparatus is a crucial step for the glycosylation of many proteins and lipids.[1][2][3] Disrupting this process through the knockout of the GDP-mannose transporter, encoded by genes such as SLC35A1/A2 in mammals or VRG4 in yeast, leads to predictable and measurable changes in the cell's glycosylation patterns and related functions.[1][4] This guide focuses on the essential techniques used to confirm the successful creation of a GMT knockout cell line.
Comparative Analysis of Validation Methods
The validation of a GMT knockout cell line relies on demonstrating the functional consequences of the gene's absence. The primary effect is a significant reduction in the mannosylation of glycoproteins. This can be assessed through various techniques, each with its own advantages.
| Validation Method | Principle | Expected Result in Knockout | Alternative Approaches |
| Lectin Staining / Blotting | Fluorescently-labeled or enzyme-conjugated lectins that specifically bind to mannose residues are used to probe the cell surface or protein lysates. Concanavalin A (ConA) is a commonly used lectin for this purpose. | Decreased fluorescence or signal intensity compared to wild-type cells, indicating reduced cell surface mannosylation.[5] | Flow cytometry with other mannose-binding lectins; lectin-based ELISA.[6] |
| Mass Spectrometry | Analysis of N-linked and O-linked glycans released from total cellular glycoproteins. This technique provides detailed structural information about the changes in glycosylation. | A shift in the glycan profile towards truncated structures with fewer mannose residues. A decrease in fucosylation may also be observed, as GDP-mannose is a precursor for GDP-fucose.[7][8][9] | Analysis of specific purified glycoproteins known to be heavily mannosylated. |
| Phenotypic Assays | Functional assays that exploit the consequences of altered glycosylation, such as changes in cell wall integrity or sensitivity to specific compounds. | Increased sensitivity to cell wall stressors like Congo red or antifungals like hygromycin B in yeast.[1][4] | Cell adhesion assays, as altered glycosylation can affect cell-cell and cell-matrix interactions. |
| Complementation Assay | Re-introduction of the wild-type GDP-mannose transporter gene into the knockout cell line. | Restoration of the wild-type phenotype (e.g., normal mannosylation levels, restored resistance to specific compounds). | Use of inducible expression systems to control the expression of the transporter. |
| Intracellular Nucleotide Sugar Analysis | Direct measurement of the cytoplasmic and Golgi-luminal pools of GDP-mannose and GDP-fucose using techniques like HPLC or mass spectrometry. | Accumulation of GDP-mannose in the cytoplasm and a corresponding decrease in the Golgi. A decrease in GDP-fucose levels may also be observed.[10] | Isotope tracing studies using labeled mannose to follow its metabolic fate.[11] |
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for the validation of a GDP-mannose transporter knockout cell line.
Caption: Experimental workflow for validating a GDP-mannose transporter knockout.
The Impact of GDP-Mannose Transporter Knockout on Glycosylation Pathways
The knockout of the GDP-mannose transporter directly affects the synthesis of N-linked and O-linked glycans in the Golgi apparatus by limiting the availability of the mannose donor, GDP-mannose.
Caption: Impact of GDP-mannose transporter knockout on glycosylation pathways.
Detailed Experimental Protocols
Lectin Staining for Cell Surface Mannosylation
Objective: To visualize and quantify the reduction in mannose-containing glycans on the cell surface of GMT knockout cells.
Materials:
-
Wild-type and GMT knockout cell lines
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled Concanavalin A (ConA) (e.g., FITC-ConA)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed wild-type and knockout cells on coverslips or in appropriate plates and culture overnight.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with fluorescently-labeled ConA (e.g., 10 µg/mL in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. For quantitative analysis, analyze the cells using a flow cytometer to measure the mean fluorescence intensity.[6]
Mass Spectrometric Analysis of N-Glycans
Objective: To obtain a detailed profile of the N-linked glycans and identify changes in mannosylation and fucosylation.
Materials:
-
Wild-type and GMT knockout cell pellets
-
Lysis buffer (e.g., RIPA buffer)
-
PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
MALDI matrix or LC-MS compatible solvents
-
MALDI-TOF or LC-MS/MS system
Protocol:
-
Lyse the cell pellets and quantify the protein concentration.
-
Denature the proteins by heating.
-
Release the N-linked glycans by incubating the protein lysate with PNGase F overnight.
-
Purify the released glycans using SPE cartridges.
-
Elute and dry the glycans.
-
For MALDI-TOF analysis, resuspend the glycans and spot them onto a MALDI plate with a suitable matrix.
-
For LC-MS/MS analysis, resuspend the glycans in a compatible solvent for injection.
-
Acquire mass spectra and analyze the data to identify and quantify the different glycan structures present in the wild-type and knockout cells.[9][12]
Hygromycin B Sensitivity Assay (for Yeast)
Objective: To assess the increased sensitivity of GMT knockout yeast cells to the aminoglycoside antibiotic hygromycin B, which is a consequence of altered cell wall glycosylation.
Materials:
-
Wild-type and vrg4Δ yeast strains
-
YPD agar (B569324) plates
-
YPD agar plates containing a sub-lethal concentration of Hygromycin B (e.g., 10-50 µg/mL, to be optimized)
Protocol:
-
Grow wild-type and vrg4Δ yeast strains in liquid YPD medium overnight.
-
Normalize the cell density of the cultures.
-
Prepare a 10-fold serial dilution series for each strain.
-
Spot 5 µL of each dilution onto a YPD plate and a YPD plate containing Hygromycin B.
-
Incubate the plates at 30°C for 2-3 days.
-
Compare the growth of the wild-type and knockout strains on both types of plates. The knockout strain is expected to show significantly reduced growth on the Hygromycin B-containing plate.[4][13]
References
- 1. scialert.net [scialert.net]
- 2. GDP-mannose transporter paralogues play distinct roles in polarized growth of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum | PLOS One [journals.plos.org]
- 4. Biochemical characterization of a GDP-mannose transporter from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of serum-free adapted Chinese hamster ovary cells with double knockout of GDP-mannose-4,6-dehydratase and GDP-fucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Chinese hamster ovary glycosylation mutants affected in the conversion of GDP-mannose to GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosylation deficiency phenotypes resulting from depletion of GDP-mannose pyrophosphorylase in two yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of GDP-Mannose Analogs as Mannosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of various GDP-mannose analogs as substrates for mannosyltransferases. Understanding the substrate specificity and kinetic efficiency of these analogs is crucial for the development of specific inhibitors and probes for this important class of enzymes, which play pivotal roles in glycosylation pathways across various organisms.[1][2] Dysregulation of mannosyltransferase activity has been implicated in several diseases, making them attractive therapeutic targets.[1]
Comparative Kinetic Data of GDP-Mannose Analogs
The following table summarizes the reported kinetic parameters for several GDP-mannose analogs with different mannosyltransferases. This data is essential for comparing the efficiency of these analogs as substrates or inhibitors and for understanding the structure-activity relationships that govern enzyme-substrate recognition.
| GDP-Mannose Analog | Mannosyltransferase | Apparent K_m (μM) | Apparent K_i (μM) | Enzyme Source | Comments |
| GDP-Mannose (Natural Substrate) | Dolichyl-phosphate mannosyltransferase | 0.52 ± 0.02 | - | Chick embryo cell microsomal membranes | Serves as the baseline for comparison.[3] |
| GDP-6-deoxy-D-mannose (GDP-6dMan) | Dolichyl-phosphate mannosyltransferase | - | 0.40 ± 0.15 | Chick embryo cell microsomal membranes | Indicates the 6-hydroxyl group is not critical for recognition.[3] |
| GDP-3-deoxy-D-mannose (GDP-3dMan) | Dolichyl-phosphate mannosyltransferase | - | 1.0 ± 0.1 | Chick embryo cell microsomal membranes | Suggests some involvement of the 3-hydroxyl group in binding.[3] |
| GDP-2-deoxy-D-glucose (GDP-2dGlc) | Dolichyl-phosphate mannosyltransferase | - | 1.3 ± 0.2 | Chick embryo cell microsomal membranes | The 2-hydroxyl group appears to have some role in recognition.[3] |
| GDP-4-deoxy-D-mannose (GDP-4dMan) | Dolichyl-phosphate mannosyltransferase | - | 3.1 ± 0.1 | Chick embryo cell microsomal membranes | Highlights the importance of the 4-hydroxyl group for recognition.[3] |
| GDP-2-deoxy-2-fluoro-D-mannose (GDP-2FMan) | Dolichyl-phosphate mannosyltransferase | - | 15 ± 0 | Chick embryo cell microsomal membranes | The fluoro substitution significantly reduces binding affinity.[3] |
| Base-modified GDP-mannose derivatives | Kre2p Mannosyltransferase | - | - | Yeast (Saccharomyces cerevisiae) | Recognized as substrates but with significantly lower turnover rates.[4] |
Experimental Protocols
The determination of the kinetic parameters listed above relies on robust and sensitive assay methods. Below are detailed methodologies for key experiments cited in the literature.
Radiolabeled Mannosyltransferase Assay
This is a highly sensitive method for measuring mannosyltransferase activity by tracking the incorporation of a radiolabeled mannose from a donor substrate to an acceptor.[1]
Materials:
-
Radiolabeled donor substrate (e.g., GDP-[³H]mannose or GDP-[¹⁴C]mannose)[5]
-
Acceptor substrate (e.g., dolichyl phosphate (B84403), synthetic peptides, or oligosaccharides)[3][5]
-
Purified or crude mannosyltransferase enzyme preparation[1][3]
-
Reaction buffer (specific to the enzyme, e.g., Tris-HCl with divalent cations like Mg²⁺ or Mn²⁺)
-
Quenching solution (e.g., EDTA, strong acid)[6]
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the enzyme.
-
Initiate the reaction by adding the radiolabeled GDP-mannose analog.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.[1]
-
Terminate the reaction by adding a quenching solution.[1][6]
-
Separate the radiolabeled product from the unreacted radiolabeled donor substrate. This can be achieved by methods such as precipitation, chromatography, or extraction.[1]
-
Quantify the amount of radioactivity in the product using a liquid scintillation counter.[7][8]
-
To determine kinetic parameters (K_m and V_max), the assay is performed with varying concentrations of the GDP-mannose analog while keeping the acceptor substrate concentration constant (and vice versa).
Chromogenic or Fluorogenic Acceptor-Based Assay
This method utilizes a synthetic acceptor substrate that contains a chromogenic or fluorogenic leaving group. The transfer of mannose to the acceptor can be monitored by a change in absorbance or fluorescence.[1]
Materials:
-
GDP-mannose or its analog
-
Chromogenic/Fluorogenic acceptor substrate (e.g., p-nitrophenyl-α-D-mannopyranoside, 4-methylumbelliferyl-β-D-glucuronide)[1][6]
-
Purified mannosyltransferase
-
Reaction buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Set up the reaction mixture with buffer, the chromogenic/fluorogenic acceptor, and the enzyme.
-
Start the reaction by adding the GDP-mannose analog.
-
Monitor the change in absorbance or fluorescence over time at a specific wavelength.
-
The initial reaction velocity is calculated from the linear portion of the progress curve.
-
Kinetic parameters are determined by measuring the reaction rates at different substrate concentrations.
Coupled Enzyme Assays (GDP Detection)
These assays measure the production of GDP, a common product of mannosyltransferase reactions. The amount of GDP produced is proportional to the enzyme activity. Commercial kits are available for this purpose.[1]
Materials:
-
GDP-mannose or its analog
-
Acceptor substrate
-
Mannosyltransferase
-
GDP detection reagent (e.g., GDP-Glo™ Glycosyltransferase Assay)[1]
-
Luminometer
Procedure:
-
Perform the mannosyltransferase reaction in a multiwell plate.
-
After a set incubation time, add the GDP detection reagent to the reaction wells.[1]
-
This reagent typically contains enzymes that convert the generated GDP to ATP, which then drives a luciferase-luciferin reaction, producing light.[1]
-
Measure the luminescence using a luminometer. The light signal is directly proportional to the amount of GDP produced and thus to the mannosyltransferase activity.[1]
-
Varying substrate concentrations allows for the determination of K_m and V_max.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical experimental workflow for determining the kinetic parameters of a GDP-mannose analog with a mannosyltransferase.
Signaling Pathway Context: N-linked Glycosylation
GDP-mannose is a key precursor in the biosynthesis of N-linked glycans. Mannosyltransferases utilize GDP-mannose to build the initial oligosaccharide chain on a dolichol phosphate carrier. The diagram below provides a simplified overview of this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 3. Specificity of GDP-Man:dolichyl-phosphate mannosyltransferase for the guanosine diphosphate esters of mannose analogues containing deoxy and deoxyfluoro substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base-modified GDP-mannose derivatives and their substrate activity towards a yeast mannosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast manno-protein biosynthesis: solubilization and selective assay of four mannosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme assay of protein-O-mannosyl glycan glycosyltransferases (LARGE1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme assay of protein O-mannosyltransferase (POMT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Figure 2: [O-mannosyl transferase assay. The protein...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Illuminating the Structure of GDP-Mannose: A Comparative Guide to Mass Spectrometric Fragmentation Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of key biomolecules like Guanosine (B1672433) Diphosphate-Mannose (GDP-mannose) is paramount. As a critical precursor in the biosynthesis of glycoproteins and bacterial cell surface polysaccharides, understanding its structure is fundamental to advancements in glycobiology and the development of novel therapeutics.[1] Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis.
This guide provides an objective comparison of mass spectrometric fragmentation techniques for the structural confirmation of GDP-mannose, supported by experimental data and protocols. We will also briefly compare the performance of mass spectrometry with alternative analytical methods.
Comparing Fragmentation Techniques for GDP-Mannose Analysis
The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is crucial for obtaining the most informative data for structural elucidation. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Based Dissociation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD). While direct head-to-head comparative studies on GDP-mannose are limited, we can infer their performance based on studies of related nucleotide sugars and glycoproteins.
| Fragmentation Technique | Principle | Advantages for GDP-Mannose Analysis | Disadvantages for GDP-Mannose Analysis |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation. | Widely available, good for generating signature fragment ions of the glycosidic bond and the nucleotide moiety. | May produce limited fragmentation of the sugar ring; "low-mass cut-off" in ion traps can lead to loss of informative low m/z fragments. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in a high-energy collision cell, often in Orbitrap instruments. | Produces a richer spectrum with more cross-ring cleavages of the mannose moiety, providing detailed structural information.[2] No low-mass cut-off allows for the detection of important immonium ions.[2] | Can lead to extensive fragmentation, sometimes making it difficult to piece together the full structure. |
| Electron Capture/Transfer Dissociation (ECD/ETD) | Involves the transfer of a low-energy electron to a multiply charged precursor ion, leading to fragmentation. | Induces fragmentation of the peptide backbone while leaving labile modifications like glycosylation intact, which is advantageous for glycopeptide analysis. For GDP-mannose itself, it can provide complementary fragmentation information.[3] | Requires multiply charged precursor ions, which may be less abundant for small molecules like GDP-mannose in positive ion mode. |
Fragmentation Patterns of GDP-Mannose
The fragmentation of GDP-mannose in MS/MS typically involves the cleavage of the glycosidic bond between the mannose and the diphosphate (B83284), as well as fragmentation of the guanosine and mannose moieties.
Expected Key Fragment Ions in Positive Ion Mode:
Based on spectral data from public databases, the following are key expected fragments for the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 606.08:
| Fragment Ion | Putative Structure |
| m/z 444.03 | [GDP + H]⁺ |
| m/z 365.06 | [Guanosine monophosphate + H]⁺ |
| m/z 242.05 | [Mannose-1-phosphate + H]⁺ |
| m/z 163.06 | [Mannose - H₂O + H]⁺ |
| m/z 152.05 | [Guanine + H]⁺ |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Below is a conceptual representation of the fragmentation of GDP-mannose.
Caption: Conceptual fragmentation of GDP-Mannose in positive ion mode MS/MS.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of GDP-Mannose
This protocol is a general guideline for the extraction of nucleotide sugars from biological samples.[1]
-
Cell Lysis: Resuspend cell pellets in 80% methanol (B129727) (ice-cold).
-
Homogenization: Sonicate the sample on ice to ensure complete cell lysis.
-
Protein Precipitation: Incubate the lysate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotide sugars.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
General LC-MS/MS Method for GDP-Mannose Analysis
This is a representative method based on established procedures for nucleotide sugars.
-
Liquid Chromatography (LC):
-
Column: A porous graphitic carbon (PGC) column is often used for good retention of polar compounds like nucleotide sugars.
-
Mobile Phase A: Ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from a low to a high percentage of mobile phase B.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for nucleotide sugars, although positive ion mode can also be used.
-
MS/MS Fragmentation:
-
CID: Normalized collision energy of 20-40%.
-
HCD: Stepped normalized collision energies (e.g., 15, 30, 45%) can be beneficial to capture a wider range of fragment ions.[4]
-
-
Detection: High-resolution mass analyzer such as an Orbitrap or TOF.
-
Caption: General workflow for the analysis of GDP-mannose by LC-MS/MS.
Comparison with Alternative Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be used for the structural confirmation of GDP-mannose.
| Technique | Principle | Advantages for GDP-Mannose Analysis | Disadvantages for GDP-Mannose Analysis |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity (picomolar to femtomolar range), provides detailed structural information through fragmentation, and can be coupled with liquid chromatography for complex mixture analysis. | Requires standards for absolute quantification, and derivatization may be needed for some applications. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural information, including stereochemistry, and is inherently quantitative without the need for standards.[5] | Lower sensitivity (micromolar to millimolar range), requires larger sample amounts, and can be more time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Can be used for quantification when coupled with a UV detector, and is a well-established technique.[6] | Provides limited structural information on its own and may have lower sensitivity and resolution compared to LC-MS. |
GDP-Mannose Metabolic Pathways
GDP-mannose is synthesized from mannose-1-phosphate and GTP by the enzyme mannose-1-phosphate guanylyltransferase.[7] It then serves as a donor of mannose for various glycosylation reactions or can be converted to other nucleotide sugars like GDP-fucose.
Caption: Simplified overview of the biosynthesis and utilization of GDP-mannose.
References
- 1. GDP-mannose | C16H25N5O16P2 | CID 135398627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissociation of Mannose-Rich Glycans Using Collision-Based and Electron-Based Ion Activation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation of sodiated glucose, galactose, and mannose, and the identification of anomeric configurations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Effects of GDP-Mannose and GDP-Fucose on Glycosylation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles and effects of two critical nucleotide sugars, Guanosine Diphosphate Mannose (GDP-Mannose) and Guanosine Diphosphate Fucose (GDP-Fucose), on protein glycosylation pathways. Understanding the distinct and overlapping functions of these molecules is paramount for research in cell biology, immunology, and the development of therapeutic glycoproteins. This document outlines the biosynthetic pathways, their influence on N- and O-linked glycosylation, and detailed experimental protocols to quantitatively assess their impact.
Introduction to GDP-Mannose and GDP-Fucose in Glycosylation
Glycosylation is a fundamental post-translational modification that significantly influences protein folding, stability, trafficking, and function.[1] This intricate process relies on the availability of activated sugar donors, known as nucleotide sugars. Among the most crucial are GDP-mannose and GDP-fucose.
GDP-Mannose is a central precursor in the synthesis of N-linked glycans, providing the mannose residues that form the core structure of the oligosaccharide chain assembled on the dolichol phosphate (B84403) anchor in the endoplasmic reticulum.[2] It is synthesized from mannose-1-phosphate and GTP by the enzyme GDP-mannose pyrophosphorylase.[3]
GDP-Fucose is the universal donor for all fucosylation reactions, where fucose is added to N- and O-linked glycans as well as glycolipids.[4] Fucosylation plays critical roles in cell adhesion, signaling, and immune responses. Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose.[5][6] It is estimated that the de novo pathway is the source of approximately 90% of the total cellular GDP-fucose pool.[6]
The interconnectedness of their biosynthetic pathways suggests a complex regulatory interplay. The concentration and availability of GDP-mannose can directly impact the cellular pool of GDP-fucose, thereby influencing the extent and nature of fucosylation.[7]
Biosynthetic Pathways and Their Interplay
The synthesis of GDP-mannose and GDP-fucose are tightly regulated processes. The following diagram illustrates the key steps in their biosynthesis.
Comparative Effects on Glycosylation
The relative intracellular concentrations of GDP-mannose and GDP-fucose can significantly alter the final glycan structures on proteins. High levels of GDP-mannose can drive the synthesis of high-mannose N-glycans and also increase the substrate pool for the de novo synthesis of GDP-fucose. Conversely, an abundance of GDP-fucose, often supplied through the salvage pathway by exogenous fucose, can lead to increased fucosylation of both N- and O-linked glycans.[7]
Data Presentation
The following tables present a framework for summarizing quantitative data from experiments designed to compare the effects of GDP-mannose and GDP-fucose.
Table 1: Intracellular Nucleotide Sugar Concentrations
| Cell Line | Treatment | GDP-Mannose (pmol/mg protein) | GDP-Fucose (pmol/mg protein) |
| HEK293 | Control | Value | Value |
| + Mannose (1 mM) | Value | Value | |
| + Fucose (100 µM) | Value | Value | |
| CHO | Control | Value | Value |
| + Mannose (1 mM) | Value | Value | |
| + Fucose (100 µM) | Value | Value |
Table 2: Relative Abundance of N-Glycan Structures
| Treatment | High-Mannose (%) | Complex/Hybrid (%) | Fucosylated (%) | Sialylated (%) |
| Control | Value | Value | Value | Value |
| + GDP-Mannose | Value | Value | Value | Value |
| + GDP-Fucose | Value | Value | Value | Value |
Table 3: Fucosylation of O-Linked Glycans
| Treatment | Core 1 Fucosylation (%) | Other Fucosylated O-Glycans (%) |
| Control | Value | Value |
| + GDP-Mannose | Value | Value |
| + GDP-Fucose | Value | Value |
Experimental Protocols
To generate the comparative data outlined above, a series of well-established experimental protocols can be employed.
Quantification of Intracellular Nucleotide Sugars
This protocol describes the extraction and analysis of GDP-mannose and GDP-fucose from cultured cells using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with desired concentrations of mannose or fucose for a specified time (e.g., 24 hours).
-
Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a cold extraction solvent (e.g., 50% acetonitrile (B52724) or 70% ethanol).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the nucleotide sugars.
-
-
Analysis by HPLC or LC-MS/MS:
-
Separate nucleotide sugars using an anion-exchange or porous graphitic carbon column.[10][11]
-
Detect and quantify GDP-mannose and GDP-fucose based on their retention times and mass-to-charge ratios compared to known standards.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Analysis of N-Linked and O-Linked Glycans by Mass Spectrometry
This protocol outlines the release and analysis of N- and O-linked glycans from glycoproteins to assess changes in their structures following supplementation with mannose or fucose.[12]
Methodology:
-
Glycoprotein Extraction: Lyse treated cells and isolate total protein or specific glycoproteins of interest via immunoprecipitation.
-
N-Glycan Release: Denature the proteins and release N-glycans using the enzyme PNGase F.
-
O-Glycan Release: Release O-glycans via chemical methods such as beta-elimination.
-
Glycan Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection.
-
LC-MS/MS Analysis:
-
Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Analyze the glycans by mass spectrometry to determine their composition and structure.
-
Quantify the relative abundance of different glycan species (e.g., high-mannose, complex, fucosylated).[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry (MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sugar nucleotide quantification using multiple reaction monitoring liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. Effective use of mass spectrometry for glycan and glycopeptide structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Colorimetric Assays for GDP-Mannose Pyrophosphorylase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a malachite green-based colorimetric assay for GDP-mannose pyrophosphorylase (GMPP) activity with alternative methods, namely High-Performance Liquid Chromatography (HPLC) and enzyme-coupled spectrophotometric assays. The information presented is supported by experimental data from published literature to aid researchers in selecting the most suitable assay for their specific needs.
Introduction to GDP-Mannose Pyrophosphorylase (GMPP)
GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase, is a key enzyme in the biosynthesis of GDP-mannose. This nucleotide sugar is an essential precursor for the glycosylation of proteins and lipids, processes critical for cell wall integrity, morphogenesis, and viability in various organisms, including fungi and protozoa.[1] The essential role of GMPP in pathogens makes it an attractive target for the development of novel antimicrobial and antiparasitic drugs. Accurate and reliable measurement of GMPP activity is therefore crucial for inhibitor screening and characterization.
Assay Methodologies: A Comparative Overview
Several methods are available for determining GMPP activity. This guide focuses on the validation of a common colorimetric assay and compares its performance to HPLC-based and enzyme-coupled spectrophotometric methods.
Colorimetric Assay (Malachite Green)
This assay quantifies the pyrophosphate (PPi) produced in the GMPP-catalyzed reaction. The PPi is hydrolyzed to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase, and the resulting Pi is detected using a malachite green molybdate (B1676688) reagent. The formation of a green complex is measured spectrophotometrically at approximately 620-660 nm.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods directly measure the consumption of the substrate GTP and the formation of the product GDP-mannose.[4] This technique separates the reaction components, typically using reverse-phase or ion-exchange chromatography, followed by UV detection of the nucleotides.[1][5]
Enzyme-Coupled Spectrophotometric Assay
This continuous assay links the production of PPi to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6] The reaction is coupled to other enzymes, such as pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which utilize the product of the primary reaction to generate a detectable signal.[7]
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of the three assay methods based on published data. It is important to note that direct head-to-head comparative studies for GMPP activity are limited, and these values represent typical performance ranges found in the literature for similar applications.
| Performance Metric | Colorimetric Assay (Malachite Green) | HPLC-Based Assay | Enzyme-Coupled Spectrophotometric Assay |
| Principle | Endpoint, colorimetric detection of PPi | Endpoint or kinetic, direct quantification of substrates/products | Continuous, spectrophotometric monitoring of NADH oxidation |
| Throughput | High (96- or 384-well plate compatible)[8] | Low to medium | Medium (plate reader compatible) |
| Sensitivity | High (pmol range for phosphate)[9] | High (pmol to fmol range for nucleotides)[3] | Moderate to high |
| Linear Range | Typically 0.1 to 20 µM of phosphate | Wide, dependent on detector and standard curve (e.g., 0.16-20 pmol for nucleotides)[3] | Dependent on coupling enzyme kinetics |
| Specificity | Can be prone to interference from phosphate contamination or non-enzymatic hydrolysis of substrates. | High, excellent separation of reaction components. | Can be affected by inhibitors of coupling enzymes. |
| Precision (CV%) | Typically <10% | Intra-day <5.1%, Inter-day <3.4% for nucleotide analysis[3] | Typically <10% |
| Accuracy (% Recovery) | Good, dependent on standard curve | Excellent (e.g., 99% for pyruvate)[10] | Good, dependent on the efficiency of the coupling system |
| Development Time | Relatively short | Longer, requires method development and optimization | Moderate, requires optimization of coupling enzyme concentrations |
| Cost per Sample | Low | High (instrumentation and column costs) | Moderate (cost of coupling enzymes) |
Experimental Protocols
Detailed Protocol for the Colorimetric GDP-Mannose Pyrophosphorylase Assay
This protocol is adapted from various sources utilizing a malachite green-based detection method.[11][12]
Materials:
-
GDP-Mannose Pyrophosphorylase (GMPP) enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂) (e.g., 5 mM)
-
Dithiothreitol (DTT) (e.g., 1 mM)
-
Guanosine-5'-triphosphate (GTP) (e.g., 1 mM)
-
α-D-Mannose-1-phosphate (e.g., 1 mM)
-
Inorganic Pyrophosphatase (e.g., 0.01 U/µL)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite green in water.
-
Solution B: 4.2% (w/v) Ammonium molybdate in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween 20 to a final concentration of 0.01% (v/v). Prepare fresh daily.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve:
-
Prepare serial dilutions of the phosphate standard in the reaction buffer (without enzyme or substrates) to cover the expected range of Pi production (e.g., 0 to 20 µM).
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of the reaction buffer to a well to serve as a blank.
-
-
Set up the enzymatic reaction:
-
Prepare a master mix containing Tris-HCl buffer, MgCl₂, DTT, GTP, mannose-1-phosphate, and inorganic pyrophosphatase.
-
Add 45 µL of the master mix to the wells of the 96-well plate.
-
To initiate the reaction, add 5 µL of the GMPP enzyme solution (or buffer for the negative control).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
-
Stop the reaction and develop color:
-
Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure absorbance:
-
Read the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known phosphate concentrations to generate a standard curve.
-
Determine the concentration of phosphate produced in the enzymatic reactions by interpolating their absorbance values on the standard curve.
-
Calculate the specific activity of the GMPP enzyme.
-
General Protocol for HPLC-Based GDP-Mannose Pyrophosphorylase Assay
This protocol provides a general framework for an HPLC-based assay. Specific parameters such as column type, mobile phase composition, and gradient will need to be optimized.[5][13]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column or a suitable ion-exchange column
-
Mobile Phase A (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
Mobile Phase B (e.g., Methanol or Acetonitrile)
-
GTP and GDP-mannose standards
-
Reaction buffer and components as described for the colorimetric assay (excluding inorganic pyrophosphatase and malachite green reagent).
-
Quenching solution (e.g., perchloric acid or trifluoroacetic acid)
Procedure:
-
Prepare standard curves:
-
Prepare a series of known concentrations of GTP and GDP-mannose in the reaction buffer.
-
Inject each standard onto the HPLC system to determine retention times and generate standard curves based on peak area.
-
-
Set up the enzymatic reaction:
-
Set up the reaction mixture as described for the colorimetric assay in a microcentrifuge tube.
-
Initiate the reaction by adding the GMPP enzyme.
-
Incubate at the optimal temperature for a specific time.
-
-
Stop the reaction and prepare the sample:
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the sample to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC analysis:
-
Inject the sample onto the HPLC column.
-
Elute the nucleotides using a suitable gradient of Mobile Phase B.
-
Monitor the absorbance at a wavelength where GTP and GDP-mannose absorb (e.g., 254 nm or 260 nm).
-
-
Data analysis:
-
Identify and quantify the peaks corresponding to GTP and GDP-mannose by comparing their retention times and peak areas to the standards.
-
Calculate the amount of GTP consumed and GDP-mannose produced.
-
Determine the specific activity of the GMPP enzyme.
-
General Protocol for Enzyme-Coupled Spectrophotometric Assay
This protocol outlines a general approach for a continuous enzyme-coupled assay.[6][7]
Materials:
-
UV-Vis spectrophotometer or plate reader capable of reading at 340 nm
-
Reaction buffer and components as for the colorimetric assay (excluding inorganic pyrophosphatase and malachite green reagent).
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
Procedure:
-
Prepare the coupling enzyme system:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, DTT, GTP, mannose-1-phosphate, PEP, ADP, and NADH.
-
Add an excess of PK and LDH to ensure that the GMPP-catalyzed reaction is the rate-limiting step.
-
-
Initiate and monitor the reaction:
-
Place the reaction mixture in a cuvette or microplate well and place it in the spectrophotometer.
-
Initiate the reaction by adding the GMPP enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of GMPP activity.
-
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GDP-Mannose Metabolism in Wild-Type vs. Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Guanosine diphosphate (B83284) mannose (GDP-mannose) is a critical precursor for the glycosylation of proteins and lipids, processes essential for a multitude of cellular functions, including cell signaling, adhesion, and protein folding.[1][2] Disruptions in GDP-mannose metabolism, often due to genetic mutations, can lead to severe cellular dysfunction and are implicated in various diseases, most notably Congenital Disorders of Glycosylation (CDG).[1][3] This guide provides a comparative overview of GDP-mannose metabolism in wild-type cells versus cells harboring mutations in key metabolic enzymes, supported by experimental data and detailed methodologies.
Quantitative Analysis of GDP-Mannose Levels
Mutations in enzymes crucial for the synthesis of GDP-mannose can drastically alter intracellular concentrations of this vital nucleotide sugar. The following table summarizes the impact of specific gene mutations on GDP-mannose levels in different cell types.
| Cell Type | Genotype | GDP-Mannose Level (pmol/10⁶ cells) | Reference |
| Human Fibroblasts | Wild-Type | 23.5 | [4][5] |
| Human Fibroblasts | PMM-deficient (CDG-Ia) | 2.3 - 2.7 | [4][5] |
| Human Fibroblasts | PMM-deficient + 1 mM Mannose | ~15.5 | [4][5] |
| Human Fibroblasts | PMI-deficient (CDG-Ib) | 4.6 | [4][5] |
| Human Fibroblasts | PMI-deficient + 1 mM Mannose | 24.6 | [4][5] |
| Human Fibroblasts | Man-P-Dol Synthase-deficient (CDG-Ie) | Normal | [4] |
| Arabidopsis thaliana | Wild-Type (wt) | Higher | [6] |
| Arabidopsis thaliana | vtc1-1 (GMPP mutant) | Lower | [6] |
Signaling and Metabolic Pathways
The biosynthesis of GDP-mannose is a multi-step enzymatic process. Mutations in the enzymes catalyzing these steps are the primary cause of depleted GDP-mannose pools in various genetic disorders.
Mutations in Phosphomannomutase (PMM) and GDP-mannose pyrophosphorylase (GMPP), highlighted in red, are common causes of Congenital Disorders of Glycosylation.[3][7] These mutations disrupt the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate and subsequently to GDP-mannose, leading to a deficiency in this crucial glycosylation precursor.
Experimental Protocols
A variety of experimental techniques are employed to investigate GDP-mannose metabolism and the consequences of its dysregulation.
Measurement of Intracellular GDP-Mannose Levels
A common method for quantifying GDP-mannose involves metabolic labeling with a radioactive precursor, followed by separation and detection.
Protocol for GDP-Mannose Quantification:
-
Cell Culture: Wild-type and mutant cell lines (e.g., human fibroblasts) are cultured under standard conditions.[4]
-
Metabolic Labeling: Cells are incubated with a medium containing a radiolabeled mannose precursor, such as [2-³H]mannose, for a defined period to allow for incorporation into the GDP-mannose pool.[4]
-
Extraction: Cells are harvested and lysed. Nucleotide sugars are extracted using methods such as perchloric acid precipitation followed by neutralization.
-
Chromatographic Separation: The extracted nucleotide sugars are separated using high-performance liquid chromatography (HPLC) or high-pH anion-exchange chromatography (HPAEC).
-
Quantification: The fraction corresponding to GDP-mannose is collected, and the radioactivity is measured using a scintillation counter. The amount of GDP-mannose is then calculated based on the specific activity of the radiolabel and normalized to the cell number.[4]
Analysis of Glycosylation Defects
Mutations that impair GDP-mannose synthesis lead to defects in protein and lipid glycosylation. These defects can be assessed by analyzing the glycosylation status of specific biomarkers.
Western Blot Analysis of α-Dystroglycan (α-DG) Glycosylation:
-
Protein Extraction: Total protein is extracted from muscle biopsy samples or cultured cells.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies that recognize specific glycoepitopes on α-DG (e.g., IIH6 or VIA4-1).[8]
-
Analysis: A reduction in the signal from these antibodies in mutant cells compared to wild-type indicates hypoglycosylation of α-DG, a hallmark of certain muscular dystrophies.[7][8]
Phenotypic Consequences of Altered GDP-Mannose Metabolism
Deficiencies in GDP-mannose have pleiotropic effects, impacting various cellular processes and leading to a range of phenotypes.
-
Congenital Disorders of Glycosylation (CDG): These are a group of inherited metabolic disorders characterized by defects in the synthesis of glycans.[1][3] Mutations in genes like PMM2 and MPI lead to CDG-Ia and CDG-Ib, respectively, and are associated with a wide range of clinical symptoms, including neurological impairment, developmental delay, and coagulopathies.[3][9]
-
Muscular Dystrophies: Mutations in GMPPB result in reduced glycosylation of α-dystroglycan, leading to congenital and limb-girdle muscular dystrophies.[7][8][10]
-
Yeast Phenotypes: In yeast, depletion of GDP-mannose pyrophosphorylase leads to severe growth defects, cell lysis, and increased sensitivity to antifungal drugs, highlighting the essential role of glycosylation in maintaining cell wall integrity.[11][12]
-
Plant Development: In Arabidopsis thaliana, mutations in the VTC1 gene, which encodes GDP-mannose pyrophosphorylase, result in ascorbic acid deficiency and altered root development.[6][13]
This guide provides a foundational comparison of GDP-mannose metabolism in healthy and diseased states. The presented data and methodologies offer a starting point for researchers investigating the intricate roles of glycosylation in health and disease and for professionals involved in the development of therapeutic strategies for glycosylation disorders.
References
- 1. Congenital disorders of glycosylation caused by defects in mannose addition during N-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 4. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Mutations in GDP-Mannose Pyrophosphorylase B Cause Congenital and Limb-Girdle Muscular Dystrophies Associated with Hypoglycosylation of α-Dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Glycosylation deficiency phenotypes resulting from depletion of GDP-mannose pyrophosphorylase in two yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating the Biological Activity of Chemoenzymatically Synthesized GDP-Mannose
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of chemoenzymatically synthesized Guanosine (B1672433) Diphosphate-Mannose (GDP-Mannose) with commercially available alternatives. This document outlines detailed experimental methodologies for validating biological activity, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to support your research and development needs.
GDP-Mannose is a critical nucleotide sugar involved in a multitude of biological processes, including protein glycosylation and the biosynthesis of cell walls and capsular polysaccharides in various organisms. Its availability as a high-purity reagent is essential for in vitro studies of the enzymes that utilize it, such as glycosyltransferases and dehydrogenases. While commercially available, chemoenzymatic synthesis offers a flexible and potentially cost-effective alternative for producing GDP-Mannose and its analogs. This guide details the methods to validate that such synthesized molecules are biologically active and suitable for experimental use.
Comparing Synthesis and Purity
Chemoenzymatic synthesis provides a powerful method for generating GDP-mannose, often with high yields. This approach typically involves the enzymatic coupling of a chemically synthesized mannose-1-phosphate derivative with guanosine triphosphate (GTP) using a pyrophosphorylase. This method allows for the introduction of modifications to the mannose moiety, creating valuable molecular probes.
| Parameter | Chemoenzymatic Synthesis | Commercial Source (Example) |
| Typical Yield | 59-96%[1][2] | Not Applicable |
| Purity | High purity achievable through chromatographic purification | ≥90%[3] |
| Flexibility | Allows for the synthesis of modified GDP-mannose analogs[1] | Typically offers the unmodified compound |
| Cost | Potentially lower for large-scale production | Varies by supplier and quantity |
Validating Biological Activity: A Head-to-Head Comparison
The ultimate test for chemoenzymatically synthesized GDP-mannose is its ability to be recognized and utilized by enzymes that naturally use this substrate. The following sections detail the protocols for two common enzymatic assays used for this validation. While direct, side-by-side kinetic comparisons in published literature are scarce, the provided protocols establish a framework for such comparative studies in your own laboratory.
GDP-Mannose Dehydrogenase (GMD) Assay
GDP-mannose dehydrogenase (GMD) is a key enzyme in the alginate biosynthesis pathway in bacteria like Pseudomonas aeruginosa. It catalyzes the NAD+-dependent oxidation of GDP-mannose to GDP-mannuronic acid. The activity of GMD can be monitored by measuring the increase in NADH concentration spectrophotometrically at 340 nm.
Experimental Protocol: GDP-Mannose Dehydrogenase (GMD) Assay [4]
Materials:
-
Chemoenzymatically synthesized GDP-mannose
-
Commercial GDP-mannose standard
-
Purified GDP-mannose dehydrogenase (GMD)
-
NAD+
-
Glycyl-glycine buffer (0.2 M, pH 8.5)
-
MgSO4 (10 mM)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a suitable cuvette, prepare a reaction mixture containing 0.2 M glycyl-glycine buffer (pH 8.5), 10 mM MgSO4, and 1 mM NAD+.
-
Substrate Addition: Add varying concentrations of either the chemoenzymatically synthesized GDP-mannose or the commercial GDP-mannose standard to the reaction mixture.
-
Enzyme Addition and Measurement: Initiate the reaction by adding a defined amount of GMD enzyme.
-
Kinetic Monitoring: Immediately monitor the increase in absorbance at 340 nm at 37°C, corresponding to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curve. Determine kinetic parameters such as Vmax and Km by fitting the data to the Michaelis-Menten equation.
Expected Outcome: The kinetic parameters (Vmax and Km) obtained for the chemoenzymatically synthesized GDP-mannose should be comparable to those of the commercial standard, indicating similar biological activity.
Mannosyltransferase Activity Assay
Mannosyltransferases are a large family of enzymes that transfer mannose from GDP-mannose to a variety of acceptor molecules, including proteins and lipids. The activity of these enzymes can be measured by detecting the production of GDP, a common product of the transfer reaction. The GDP-Glo™ Glycosyltransferase Assay is a commercially available bioluminescent assay that provides a highly sensitive method for quantifying GDP.
Experimental Protocol: GDP-Glo™ Glycosyltransferase Assay [5][6][7]
Materials:
-
Chemoenzymatically synthesized GDP-mannose
-
Commercial GDP-mannose standard
-
A purified mannosyltransferase
-
An appropriate acceptor substrate for the chosen mannosyltransferase
-
GDP-Glo™ Glycosyltransferase Assay kit (Promega), which includes GDP Detection Reagent.
-
Plate-reading luminometer
Procedure:
-
Glycosyltransferase Reaction Setup: In a 96-well plate, set up the mannosyltransferase reaction. This will include a buffer, the mannosyltransferase enzyme, the acceptor substrate, and either the chemoenzymatically synthesized GDP-mannose or the commercial standard.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 60 minutes).
-
GDP Detection: Add an equal volume of the GDP Detection Reagent to each well. This reagent simultaneously stops the enzymatic reaction and initiates a series of reactions that convert the generated GDP to ATP, which in turn drives a luciferase reaction, producing light.
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the amount of GDP generated, and therefore to the activity of the mannosyltransferase. Compare the luminescence signals generated using the synthesized and commercial GDP-mannose.
Expected Outcome: The luminescent signal generated from reactions using the chemoenzymatically synthesized GDP-mannose should be comparable to that from reactions using the commercial standard, confirming its utility as a substrate for mannosyltransferases.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemoenzymatic synthesis of GDP-mannose, its role in a key biological pathway, and the workflow for its activity validation.
Caption: Chemoenzymatic synthesis of GDP-Mannose.
Caption: Role of GDP-Mannose in Alginate Biosynthesis.
Caption: Workflow for validating GDP-Mannose activity.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manuals.plus [manuals.plus]
- 6. promega.com [promega.com]
- 7. GDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
A Researcher's Guide to GDP-Mannose Quantification: A Comparative Analysis of Key Methodologies
For Immediate Release
A comprehensive guide comparing the leading methods for the quantification of Guanosine Diphosphate-Mannose (GDP-Mannose) has been published to aid researchers, scientists, and drug development professionals. This guide provides an objective analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Coupled Enzymatic Assays, complete with supporting experimental data and detailed protocols.
Guanosine Diphosphate-Mannose (GDP-Mannose) is a critical precursor in the biosynthesis of numerous glycoconjugates and cell wall polysaccharides in a wide range of organisms. Accurate quantification of GDP-mannose is paramount for research in glycobiology, infectious disease, and drug development. This guide offers a cross-validation of different analytical techniques to assist researchers in selecting the most suitable method for their specific experimental needs.
Performance Comparison of GDP-Mannose Quantification Methods
The selection of an appropriate quantification method depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of commonly employed methods for GDP-mannose and related sugar nucleotide analysis.
| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Disadvantages |
| HPLC with UV/FLD | Chromatographic separation followed by UV or fluorescence detection. | Moderate | Moderate to High | Moderate | Cost-effective, robust, and widely available. | Requires derivatization for high sensitivity with fluorescence detection. Potential for co-elution with structurally similar compounds. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for detection and quantification. | High | Very High | High | Gold standard for specificity and sensitivity; can distinguish between epimers. No derivatization required.[1][2] | Higher instrument and operational costs. |
| Coupled Enzymatic Assay | Multi-step enzymatic reaction leading to a spectrophotometrically measurable product (e.g., NADPH). | High | High | High | Rapid, adaptable for high-throughput screening.[3] | Susceptible to interference from other enzymes or substrates in the sample. Requires specific enzymes. |
| 31P Magnetic Resonance Spectroscopy (31P MRS) | Non-invasive detection and quantification based on the phosphorus-31 nucleus. | Low | High | Low | Non-invasive, allows for in-vivo measurements. | Low sensitivity, requires specialized equipment and expertise. |
Visualizing the Workflow: From Sample to Result
The general workflow for GDP-mannose quantification involves several critical steps, from initial sample preparation to final data analysis. The specific details of each step may vary depending on the chosen analytical method.
General experimental workflow for GDP-mannose quantification.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on methods used for the analysis of sugar nucleotides.
A. Sample Preparation:
-
Homogenize cell or tissue samples in a cold acid solution (e.g., 0.5 M perchloric acid) to extract nucleotide sugars and precipitate proteins.[4]
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Neutralize the supernatant with a suitable base (e.g., potassium carbonate).
-
Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[4]
B. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., 10 mM tetrabutylammonium (B224687) hydroxide) in a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[4]
C. Quantification:
-
Generate a standard curve by injecting known concentrations of a GDP-mannose standard.
-
Identify the GDP-mannose peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of GDP-mannose in the sample by interpolating the peak area from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of GDP-mannose.
A. Sample Preparation:
-
Follow the same extraction and deproteinization steps as for the HPLC method.
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled GDP-mannose) to correct for matrix effects and variations in instrument response.
B. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase or a specialized column for sugar analysis.
-
Mobile Phase: A gradient of an aqueous phase with a volatile modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both GDP-mannose and the internal standard.
C. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of GDP-mannose in the samples based on the peak area ratio and the calibration curve.
Coupled Enzymatic Assay
This protocol outlines a general approach for the enzymatic quantification of GDP-mannose by measuring the activity of GDP-mannose pyrophosphorylase in the reverse direction.[5]
A. Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6).
-
Magnesium chloride (MgCl₂).
-
Sodium pyrophosphate (NaPPi).
-
GDP-[¹⁴C]-mannose (radiolabeled substrate).
-
Crude enzyme extract from the biological sample.
B. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and NaPPi.
-
Add a known amount of the crude enzyme extract to the reaction mixture.
-
Initiate the reaction by adding GDP-[¹⁴C]-mannose.
-
Incubate the reaction at a specific temperature for a defined period.
-
Terminate the reaction by boiling.
-
Separate the product, [¹⁴C]-mannose-1-phosphate, from the unreacted substrate using an appropriate method (e.g., thin-layer chromatography or ion-exchange chromatography).
-
Quantify the amount of [¹⁴C]-mannose-1-phosphate formed using a scintillation counter.
C. Quantification:
-
The amount of mannose-1-phosphate produced is proportional to the GDP-mannose pyrophosphorylase activity, which can be correlated to the GDP-mannose concentration under specific conditions.
Biosynthesis of GDP-Mannose
The synthesis of GDP-mannose is a key step in several metabolic pathways. The diagram below illustrates the central role of GDP-mannose pyrophosphorylase in its formation from mannose-1-phosphate and GTP.
Simplified biosynthetic pathway of GDP-mannose.
This comparative guide provides a foundation for researchers to make informed decisions about the most appropriate method for GDP-mannose quantification in their studies. The choice will ultimately depend on a balance between the required analytical performance and the available resources.
References
Unveiling the Potency of Small Molecule Inhibitors Targeting GDP-Mannose Pyrophosphorylase
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutics against parasitic diseases like leishmaniasis, GDP-Mannose Pyrophosphorylase (GDP-MP) has emerged as a critical drug target. This enzyme plays a pivotal role in the biosynthesis of essential glycoconjugates required for parasite survival and virulence. This guide provides a comparative analysis of the inhibitory potency of various small molecules against GDP-MP, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Inhibitory Potency of Small Molecules against Leishmania GDP-MP
The inhibitory activities of several classes of small molecules have been evaluated against GDP-MP from different Leishmania species. The following table summarizes the quantitative data, primarily focusing on quinoline (B57606) and alkyl-resorcinol derivatives, which have shown promising results. The data is presented as IC50 (the half maximal inhibitory concentration) and Ki (the inhibition constant) values.
| Compound Class | Compound/Analog | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Quinoline Derivatives | Compound 3 | L. major GDP-MP | - | <1 | [1] |
| Compound 3 (macrophage assay) | L. major | 21.9 | - | [1] | |
| Compound 17 | Leishmania amastigotes | 25.1 | - | [1] | |
| Compound 20 | Leishmania amastigotes | 23.7 | - | [1] | |
| Compound 99 | L. donovani GDP-MP (LdGDP-MP) | - | 7.00 ± 3.39 | [2] | |
| Compound 100 | L. donovani GDP-MP (LdGDP-MP) | - | 61.79 ± 16.32 | [2] | |
| Compound 100 | human GDP-MP (hGDP-MP) | - | 19.74 ± 3.87 | [2] | |
| Alkyl-Resorcinol Derivatives | Oncostemonol D (1) | L. infantum GDP-MP (LiGDP-MP) | ~µM range | - | [3] |
| Oncostemonol D (1) | human GDP-MP (hGDP-MP) | ~µM range | - | [3] | |
| Oncostemonol J (3) | L. infantum GDP-MP (LiGDP-MP) | ~µM range | - | [3] | |
| Oncostemonol J (3) | human GDP-MP (hGDP-MP) | ~µM range | - | [3] | |
| Compound 9 | L. infantum GDP-MP (LiGDP-MP) | 11 | - | [3] | |
| Compound 9 | human GDP-MP (hGDP-MP) | 31.1 | - | [3] | |
| Compound 10 | L. infantum GDP-MP (LiGDP-MP) | 14.1 | - | [3] | |
| Compound 10 | human GDP-MP (hGDP-MP) | 21.9 | - | [3] |
Experimental Protocols
Accurate assessment of inhibitory potency relies on robust and well-defined experimental protocols. Below are the detailed methodologies for two common assays used in the screening of GDP-MP inhibitors.
Phosphate (B84403) Sensor-Based High-Throughput Screening (HTS) Assay
This assay quantifies GDP-MP activity by detecting the inorganic pyrophosphate (PPi) produced, which is subsequently hydrolyzed to inorganic phosphate (Pi) by pyrophosphatase. The Pi is then detected by a phosphate sensor.[1]
Materials:
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 150 mM NaCl, 0.02% (v/v) Tween 20. The pH is adjusted to 7.5.
-
Ovalbumin (OVA)
-
Inorganic Pyrophosphatase from baker's yeast
-
α-D-(+)-mannose-1-phosphate (M-1-P)
-
Guanosine triphosphate (GTP)
-
Phosphate Sensor (e.g., from Invitrogen)
-
Recombinant Leishmania GDP-MP
-
384-well low-volume black plates
Procedure:
-
Prepare the assay buffer and filter it through a 0.45-µm-pore-size filter. On the day of the experiment, add OVA to a final concentration of 0.4 mg/ml.
-
Dispense 2.5 µl of 10 µM M-1-P with 5 µM phosphate sensor in assay buffer into the wells of a 384-well plate. For negative controls, dispense a solution lacking M-1-P.
-
Add the test compounds dissolved in DMSO to the desired final concentration.
-
Initiate the reaction by adding a mixture containing inorganic pyrophosphatase (final concentration, as optimized) and GDP-MP (final concentration, as optimized) in assay buffer. The final reaction volume is 5 µl.
-
Incubate the plate at the optimal temperature for a defined period.
-
Measure the fluorescence using a suitable plate reader with excitation and emission wavelengths appropriate for the phosphate sensor.
-
For dose-response curves, compounds are typically tested in a series of 2-fold dilutions.
-
A counterscreen assay containing only buffer, phosphate sensor, and 1 µM Na₂HPO₄ is performed to identify false-positive compounds that interfere with the detection system.
Malachite Green-Based Assay
This colorimetric assay also detects the inorganic phosphate produced from the enzymatic reaction. The malachite green reagent forms a colored complex with phosphate, which can be quantified spectrophotometrically.
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Mannose-1-phosphate (M-1-P)
-
Guanosine triphosphate (GTP)
-
Inorganic pyrophosphatase
-
Recombinant GDP-MP
-
Malachite Green Revelation Buffer: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium (B1175870) molybdate, and 0.05% (v/v) Triton X-100 in 0.7 M HCl.
-
384-well plates
Procedure:
-
Set up the enzymatic reaction in a 384-well plate with a final volume of 20 µl containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 µM Mannose-1-phosphate, 100 µM GTP, 1 mM DTT, and 0.1 U/mL inorganic pyrophosphatase.
-
Add the test compounds at the desired concentrations.
-
Initiate the reaction by adding 2 ng/µL of recombinant GDP-MP.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding 20 µL of the malachite green revelation buffer.
-
Incubate for 5 minutes at 37°C to allow for color development.
-
Measure the absorbance at a wavelength of 620-640 nm using a plate reader.
GDP-Mannose Biosynthesis and Utilization Pathway
GDP-mannose is a key precursor for the synthesis of various essential glycoconjugates in Leishmania. The following diagram illustrates the central role of GDP-MP in this pathway.
Caption: GDP-Mannose biosynthesis pathway and its role in glycoconjugate synthesis in Leishmania.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors of GDP-MP typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of GDP-Mannose
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of Guanosine Diphosphate Mannose (GDP-Man), a critical nucleotide sugar in various metabolic pathways. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
Safety and Physical Data
While extensive toxicological data for GDP-Mannose is not available, information from safety data sheets (SDS) for GDP-D-mannose disodium (B8443419) salt and the closely related compound D-Mannose indicates that it is not classified as a hazardous substance.[1] However, standard laboratory precautions should always be observed.
| Property | Data | Source |
| Physical State | Solid (Powder) | [2] |
| Appearance | White | [2] |
| Odor | Odorless | [2] |
| Molecular Formula | C16H23N5O16P2Na2 (for disodium salt) | |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Stability | Stable under normal conditions. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Conditions to Avoid | Avoid dust formation and excess heat. | [2] |
Experimental Protocols: Standard Disposal Procedure
The disposal of GDP-Mannose should follow protocols for non-hazardous solid chemical waste.[4] It is crucial to consult and adhere to your institution's specific waste management policies and local environmental regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation :
-
Confirm that the GDP-Mannose waste is not mixed with any hazardous materials such as flammable solvents, toxic reagents, or biohazardous materials.[4]
-
If GDP-Mannose is in a solution, the disposal route is dictated by the solvent's properties. If the solvent is hazardous, the mixture must be treated as hazardous waste.[4]
-
Pure, solid GDP-Mannose should be kept separate from other chemical waste to prevent cross-contamination.[4]
-
-
Containerization :
-
Place solid GDP-Mannose waste into a designated, well-labeled, and sealed container for non-hazardous solid chemical waste.[4]
-
The container must be compatible with the chemical.
-
Clearly label the container with the full chemical name ("Guanosine Diphosphate Mannose") and mark it as "non-hazardous waste for disposal".[4]
-
-
Institutional Waste Management :
-
Follow your institution's established procedures for the collection and disposal of non-hazardous laboratory waste.[4] This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management personnel.
-
Do not dispose of solid GDP-Mannose down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines.[4]
-
-
Documentation :
-
Maintain accurate records of the disposed GDP-Mannose, including the quantity and date of disposal, as part of good laboratory practice.[4]
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of GDP-Mannose.
Caption: Disposal Decision Workflow for GDP-Mannose.
This guide, based on available safety data and standard laboratory practices, provides a framework for the safe handling and disposal of GDP-Mannose. By integrating these procedures into your laboratory's safety protocols, you contribute to a safer research environment.
References
Essential Safety and Operational Guide for Handling GDP-Mannose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Guanosine diphosphate (B83284) mannose (GDP-Man), including detailed operational and disposal plans. Adherence to these procedural steps will support a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
While specific toxicological properties of GDP-Mannose have not been thoroughly investigated, it is crucial to handle it with care, following standard laboratory procedures for biochemical reagents.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Provides protection against incidental contact. Should be immediately removed and replaced after any contact with the chemical.[2] For tasks with a higher risk of splash, consider double-gloving. |
| Eye & Face Protection | Safety Glasses with Side Shields or Safety Goggles | Safety glasses are the minimum requirement.[2][3] For procedures with a splash hazard, such as preparing solutions or transferring large volumes, chemical splash goggles should be worn.[3][4] A face shield, worn over safety glasses or goggles, is recommended when there is a significant splash potential.[2][5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes and spills.[2][5] Ensure the coat is fully buttoned. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped items.[5] |
| Respiratory Protection | Not Typically Required | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary.[6][7] If creating aerosols or fine dust is unavoidable, work should be conducted in a fume hood.[8] |
Experimental Protocol: Safe Handling of GDP-Mannose
Following a systematic procedure is critical for minimizing risk and ensuring the integrity of your experiments.
1. Preparation and Precaution:
-
Before beginning work, review the Safety Data Sheet (SDS) if available and be familiar with the location of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[8][9]
-
Ensure your work area is clean, uncluttered, and has adequate ventilation.[8][10]
-
Don all required PPE as outlined in the table above.[11]
2. Handling Solid GDP-Mannose:
-
When weighing solid GDP-Mannose, perform this task in a chemical fume hood or a designated area that minimizes the potential for dust inhalation.[8]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Keep the container of GDP-Mannose closed when not in use.[12]
3. Solution Preparation:
-
When dissolving GDP-Mannose, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, prepare the solution in a chemical fume hood.[10]
-
Clearly label all containers with the contents, concentration, and date.[8][12]
4. Post-Handling Procedures:
-
After handling is complete, wipe down the work area with an appropriate cleaning agent.
-
Remove gloves and dispose of them properly.[8]
-
Wash hands thoroughly with soap and water before leaving the laboratory.[9][10]
-
Remove your lab coat and any other reusable PPE before exiting the lab.[11]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental and personal safety.
-
Unused Solid GDP-Mannose: Dispose of as chemical waste in a clearly labeled container according to your institution's hazardous waste guidelines. Do not dispose of it in the regular trash.
-
Solutions Containing GDP-Mannose: Dispose of in a designated aqueous waste container. Do not pour down the drain.[12]
-
Contaminated Materials: Any materials that have come into contact with GDP-Mannose, such as pipette tips, tubes, and gloves, should be disposed of in a designated solid chemical waste container.
Workflow for Safe Handling and Disposal of GDP-Mannose
Caption: Workflow for the safe handling and disposal of GDP-Mannose.
References
- 1. biosynth.com [biosynth.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. uah.edu [uah.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. pccarx.com [pccarx.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.okstate.edu [ehs.okstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
